molecular formula C6H10I2 B1338519 1,1-Bis(iodomethyl)cyclobutane CAS No. 65478-57-1

1,1-Bis(iodomethyl)cyclobutane

Cat. No.: B1338519
CAS No.: 65478-57-1
M. Wt: 335.95 g/mol
InChI Key: LDIPTYNQUAFCAP-UHFFFAOYSA-N
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Description

1,1-Bis(iodomethyl)cyclobutane (CAS 65478-57-1) is a high-value, di-halogenated synthetic building block that combines the unique ring strain of a cyclobutane core with the high reactivity of two iodomethyl groups . Its geminal arrangement allows this compound to serve as a versatile precursor for the construction of complex molecular architectures, particularly spirocyclic or bicyclic frameworks . A prominent application is its role as a key intermediate in the synthesis of bicyclo[1.1.1]pentane (BCP) derivatives . BCPs are increasingly important in medicinal chemistry as bioisosteres for para-substituted phenyl rings, offering improved metabolic stability, enhanced solubility, and the ability to fill hydrophobic pockets in target proteins . The carbon-iodine bonds act as excellent leaving groups, facilitating nucleophilic substitution reactions to introduce diverse functionalities . Furthermore, the iodomethyl groups can be converted to other functional groups, serving as synthetic equivalents for hydroxymethyl groups (-CH2OH) via substitution or participating in radical reactions . The compound is typically synthesized from cyclobutane-1,1-dicarboxylic acid, which is reduced to the diol and then converted to the di-iodide via a halogen exchange (Finkelstein) reaction . This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

1,1-bis(iodomethyl)cyclobutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H10I2/c7-4-6(5-8)2-1-3-6/h1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDIPTYNQUAFCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50499061
Record name 1,1-Bis(iodomethyl)cyclobutane
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Molecular Weight

335.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65478-57-1
Record name 1,1-Bis(iodomethyl)cyclobutane
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URL https://comptox.epa.gov/dashboard/DTXSID50499061
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-bis(iodomethyl)cyclobutane
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of 1,1-bis(iodomethyl)cyclobutane, a valuable bifunctional building block in modern organic synthesis. Its strained cyclobutane core and two reactive iodomethyl groups make it a key precursor for constructing complex molecular architectures, including highly strained polycyclic systems and functionalized sp³-rich scaffolds.[1] This document is intended for researchers and professionals in chemical synthesis and drug development, offering both theoretical insights and detailed, field-proven experimental protocols.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step sequence starting from the commercially available diethyl 1,1-cyclobutanedicarboxylate. This strategy involves:

  • Reduction: A robust reduction of the diester to the corresponding diol, 1,1-bis(hydroxymethyl)cyclobutane.

  • Iodination: A high-yielding conversion of the diol to the target diiodide.

This pathway is selected for its reliability, scalability, and the relative ease of purification of the intermediates and the final product.

Synthesis_Workflow start Diethyl 1,1-cyclobutanedicarboxylate diol 1,1-Bis(hydroxymethyl)cyclobutane start->diol  Step 1: Reduction (LiAlH₄, THF)   product This compound diol->product  Step 2: Iodination (PPh₃, I₂, Imidazole)  

Part I: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

The foundational step is the reduction of the ester functionalities. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity, which ensures a complete and clean conversion of the sterically accessible ester groups to primary alcohols.[2]

Causality Behind Experimental Choices:

  • Reagent: LiAlH₄ is a powerful, unhindered nucleophilic reducing agent, ideal for the complete reduction of esters, which are less reactive than ketones or aldehydes.

  • Solvent: Anhydrous tetrahydrofuran (THF) is used as it is an aprotic ether that effectively solvates the lithium cation and does not react with the hydride reagent. Strict anhydrous conditions are critical to prevent quenching of the highly reactive LiAlH₄ by water.

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic reaction upon addition of the ester. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.

Experimental Protocol: Reduction of Diethyl 1,1-cyclobutanedicarboxylate

  • Preparation: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and cooled under a stream of anhydrous nitrogen.

  • Reagent Suspension: Anhydrous THF (150 mL) is added to the flask, followed by the cautious, portion-wise addition of lithium aluminum hydride (2.3 g). The resulting suspension is stirred and cooled to 0 °C in an ice bath.[2]

  • Substrate Addition: A solution of diethyl 1,1-cyclobutanedicarboxylate (23.3 g) in anhydrous THF (50 mL) is added dropwise to the stirred LiAlH₄ suspension over 30-45 minutes, maintaining the internal temperature below 5 °C.[2]

  • Reaction: After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 12-16 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the disappearance of the starting ester.[2]

  • Work-up (Fieser Method): The reaction mixture is cooled again to 0 °C. The reaction is cautiously quenched by the sequential, dropwise addition of water (2.3 mL), followed by 15% aqueous sodium hydroxide solution (2.3 mL), and finally water again (6.9 mL). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Purification: The mixture is stirred for an additional 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of Celite, and the filter cake is washed thoroughly with THF. The combined organic filtrates are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane as a white solid. The product is often of sufficient purity for the next step without further purification.

Part II: Synthesis of this compound

The conversion of the diol to the diiodide is achieved via a modified Appel reaction. This method utilizes triphenylphosphine (PPh₃) and iodine (I₂) and is highly efficient for converting primary alcohols to iodides with minimal side reactions.[3][4][5]

Causality Behind Experimental Choices:

  • Reagent System: The combination of PPh₃ and I₂ in situ forms an iodophosphonium iodide species. The alcohol's oxygen atom then attacks the electrophilic phosphorus, displacing an iodide ion.[6]

  • Imidazole: Imidazole is added as a mild, non-nucleophilic base. It serves two purposes: it activates the iodine and neutralizes the HI generated during the reaction, which can prevent acid-catalyzed side reactions.[3]

  • SN2 Displacement: The displaced iodide ion then acts as a nucleophile, attacking the carbon atom of the activated alcohol in an Sₙ2 fashion, leading to the desired alkyl iodide and triphenylphosphine oxide as a byproduct.[6] This mechanism ensures a clean inversion of configuration if a chiral center were present, though it is not relevant for this symmetric substrate.

  • Purification: The primary byproduct, triphenylphosphine oxide, can be challenging to remove. Using a nonpolar solvent for extraction and a simple filtration through a plug of silica gel is an effective strategy for its separation from the nonpolar product.

Experimental Protocol: Iodination of 1,1-Bis(hydroxymethyl)cyclobutane

  • Preparation: To a stirred solution of triphenylphosphine (1.5 equivalents per hydroxyl group) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add imidazole (1.5 eq. per OH group).[3]

  • Iodine Addition: Iodine (1.5 eq. per OH group) is added portion-wise. The solution will turn dark brown. Stir for 10-15 minutes until the reagents are fully dissolved and the reactive intermediate has formed.[7]

  • Substrate Addition: A solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous DCM is added dropwise to the reaction mixture at 0 °C.

  • Reaction: The reaction is allowed to warm to room temperature and stirred for 4-6 hours. Monitor the reaction by TLC until the starting diol is fully consumed.

  • Work-up: The reaction is quenched by washing with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, which is observed by the disappearance of the brown color.[5]

  • Extraction: The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure. The resulting crude product is dissolved in a minimal amount of a nonpolar solvent (e.g., hexane) to precipitate most of the triphenylphosphine oxide. The suspension is filtered, and the filtrate is concentrated. The residue is then passed through a short plug of silica gel, eluting with hexane, to afford pure this compound as a colorless or pale yellow oil.

Comprehensive Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound.

Characterization_Flow product Synthesized Product nmr NMR Spectroscopy (¹H & ¹³C) product->nmr  Primary Structure   ms Mass Spectrometry (EI or ESI) product->ms  Molecular Weight & Fragmentation   result Structural Confirmation & Purity Assessment nmr->result ms->result

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
¹H NMR ~3.45Singlet (s)4H-CH ₂IProtons on carbon adjacent to the highly electronegative iodine atom are significantly deshielded.
~2.20Triplet (t)4H-CH ₂-CH₂- (ring)Protons on the C2 and C4 positions of the cyclobutane ring.
~1.90Quintet (p)2H-CH₂-CH ₂-CH₂- (ring)Proton on the C3 position of the cyclobutane ring, split by four adjacent protons.
¹³C NMR ~15---C H₂IThe carbon atom bonded to iodine is shifted significantly downfield due to the halogen's deshielding effect.
~35--C (CH₂I)₂Quaternary carbon of the cyclobutane ring.
~32---C H₂-CH₂- (ring)Carbons at the C2 and C4 positions of the ring.
~18---CH₂-C H₂-CH₂- (ring)Carbon at the C3 position of the ring.

Note: Actual chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The splitting patterns for the cyclobutane ring protons can be complex due to the ring's puckered conformation and may appear as multiplets.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides evidence of the compound's structure through characteristic fragmentation patterns.

Table 2: Expected Mass Spectrometry Data

m/z ValueProposed FragmentRationale
336[C₆H₁₀I₂]⁺Molecular ion (M⁺) peak, confirming the molecular formula.
209[M - I]⁺Loss of one iodine atom, a very common fragmentation pathway for iodoalkanes.
127[I]⁺The presence of an iodine cation is a strong indicator of an iodine-containing compound.[11]
81[C₆H₉]⁺Loss of both iodine atoms and one proton.
57[C₄H₉]⁺Fragmentation of the cyclobutane ring.[11]

Applications in Organic Synthesis

This compound is not merely a synthetic target but a versatile intermediate. Its primary utility lies in its ability to undergo intramolecular coupling reactions to form highly strained bicyclic systems, such as derivatives of bicyclo[1.1.1]pentane, which are increasingly recognized as valuable bioisosteres for phenyl rings in medicinal chemistry.[12] Furthermore, the two iodomethyl groups can be displaced by a wide range of nucleophiles to install other functionalities, making it a gateway to a diverse array of 1,1-disubstituted cyclobutane derivatives.[13][14]

Conclusion

This guide has detailed a reliable and well-understood synthetic route to this compound from a common starting material. The two-step reduction-iodination sequence is robust and scalable. The provided characterization data, including predicted NMR and MS values, establish a benchmark for verifying the successful synthesis and purity of this important chemical building block. The protocols and insights contained herein are designed to empower researchers to confidently synthesize and utilize this compound in their advanced synthetic endeavors.

References

  • Reddy, P. et al. A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. American Chemical Society.
  • A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of Chemical Sciences.
  • Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. PrepChem.com.
  • Skaanderup, P. R. et al. (2002). Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. Synthesis, 1721-1727.
  • Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions. Taylor & Francis Online.
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  • Alcohols to Alkyl Iodides, Part 2: Phosphorus Iodides. YouTube. [Link]

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  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • Bicyclobutanes as unusual building blocks for complexity generation in organic synthesis. Nature Communications. [Link]

  • Synthesis of cyclobutanes. Organic Chemistry Portal. [Link]

  • H-1 NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. ResearchGate. [Link]

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  • Experimental and DFT studies on 3,4-bis(isoproylamino)cyclobut-3-ene-1,2-dione. PubMed. [Link]

  • Mass spectrum of 1-iodobutane. docbrown.info. [Link]

Sources

Physicochemical properties of 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1,1-Bis(iodomethyl)cyclobutane: Properties, Synthesis, and Applications in Drug Discovery

Authored by: A Senior Application Scientist

Abstract

The cyclobutane motif is a valuable scaffold in modern medicinal chemistry, prized for its ability to impart conformational rigidity, improve metabolic stability, and serve as a versatile bioisostere.[1][2][3] this compound emerges as a pivotal building block for introducing this four-membered carbocycle into complex molecular architectures. Its geminal bis(iodomethyl) functionality provides two reactive centers for constructing spirocyclic systems or for the divergent synthesis of novel cyclobutane-containing compounds. This guide offers a comprehensive technical overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its utility for researchers and professionals in drug development.

The Strategic Value of the Cyclobutane Moiety in Medicinal Chemistry

The incorporation of a cyclobutane ring into drug candidates can significantly enhance pharmacological properties.[4] Unlike flexible acyclic linkers or larger cycloalkanes, the cyclobutane ring is conformationally restricted, adopting a puckered geometry.[4] This rigidity can lock a molecule into its bioactive conformation, reducing the entropic penalty upon binding to a biological target and thereby increasing potency.[2]

Key strategic advantages of using the cyclobutane scaffold include:

  • Conformational Restriction: The rigid framework allows for the precise three-dimensional positioning of pharmacophoric groups, optimizing interactions with enzyme active sites or receptors.[3][5]

  • Metabolic Stability: The carbon-rich framework can block sites of metabolism, leading to a more favorable pharmacokinetic profile.[2]

  • Bioisosteric Replacement: Cyclobutane can act as a bioisostere for other common groups like gem-dimethyl units or alkenes, improving properties such as solubility and metabolic stability.[2]

  • Accessing Hydrophobic Pockets: The nonpolar nature of the cyclobutane ring is effective for occupying hydrophobic pockets in protein targets.[5]

This compound serves as an ideal entry point for harnessing these advantages. The two primary iodide leaving groups facilitate efficient derivatization, making it a powerful tool for library synthesis and lead optimization campaigns.

cluster_0 Strategic Advantages of Cyclobutane Moiety cluster_1 Utility of this compound cluster_2 Applications in Drug Development A Conformational Rigidity E This compound (Reactive Building Block) A->E Enables B Metabolic Stability B->E Enables C Bioisosterism C->E Enables D Hydrophobic Interactions D->E Enables F Spirocycle Synthesis E->F G Novel Scaffold Generation E->G H Lead Optimization E->H

Caption: Role of this compound in Drug Discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is critical for its effective use in synthesis. The key properties of this compound are summarized below.

Quantitative Data
PropertyValueSource
CAS Number 65478-57-1[6]
Molecular Formula C₆H₁₀I₂Inferred from Name
Molecular Weight 335.95 g/mol
Boiling Point 274.1 ± 13.0 °C at 760 mmHg
Appearance Solid or liquid[6]
Purity Commercially available at 90% to 95+%[6]
Storage Store in a sealed, air-resistant container[6]
Solubility Profile

While comprehensive quantitative solubility data is not widely published, based on the principle of "like dissolves like," this compound is expected to be soluble in a range of common organic solvents.[7] Its large, polarizable iodine atoms and hydrocarbon scaffold suggest good solubility in nonpolar and polar aprotic solvents.

Solvent ClassRepresentative SolventsExpected Solubility
Nonpolar Aprotic Hexanes, Toluene, BenzeneSoluble
Polar Aprotic Tetrahydrofuran (THF), Dichloromethane (DCM), Ethyl Acetate, AcetoneSoluble
Polar Protic Methanol, EthanolSparingly Soluble to Insoluble
Aqueous WaterInsoluble

Rationale: The molecule lacks hydrogen bond donating capabilities, limiting its interaction with protic solvents like water and alcohols. It will readily dissolve in solvents that can engage in van der Waals forces and dipole-dipole interactions.

Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be simple due to the molecule's symmetry. Key signals would include:

    • A singlet for the four protons of the two iodomethyl (-CH₂I) groups. The high electronegativity of iodine would shift this signal downfield.

    • Multiplets for the six protons on the cyclobutane ring. The puckered nature of the ring may lead to distinct signals for the axial and equatorial protons.[10][11]

  • ¹³C NMR: The carbon NMR spectrum would show three distinct signals:

    • One signal for the two equivalent iodomethyl carbons (-CH₂I).

    • One signal for the quaternary carbon of the cyclobutane ring (C1).

    • One signal for the four equivalent methylene carbons of the cyclobutane ring (C2, C3, C4).

  • IR Spectroscopy: The infrared spectrum would be dominated by C-H stretching and bending vibrations.

    • C-H stretching frequencies just below 3000 cm⁻¹ characteristic of sp³ hybridized carbons.[12]

    • CH₂ scissoring and rocking vibrations in the 1470-1430 cm⁻¹ and 800-700 cm⁻¹ regions, respectively.

    • A C-I stretching vibration, which is typically weak and found at low frequencies (around 500-600 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic molecular ion peak (M⁺) at m/z 335.95. A prominent feature would be the isotopic pattern associated with iodine. The loss of one or both iodine atoms would lead to significant fragmentation peaks.

Synthesis and Handling

A robust and scalable synthesis is crucial for the widespread adoption of any chemical building block. This compound can be readily prepared from commercially available 1,1-cyclobutanedimethanol via a two-step sequence.

Proposed Synthesis Workflow

The most common and effective method to convert primary alcohols to primary iodides is a two-step process involving the conversion of the alcohol to a better leaving group (such as a tosylate or mesylate), followed by a Finkelstein reaction with an iodide salt.

A 1,1-Cyclobutanedimethanol (Starting Material) B Step 1: Tosylation (TsCl, Pyridine) A->B C 1,1-Bis(tosyloxymethyl)cyclobutane (Intermediate) B->C D Step 2: Finkelstein Reaction (NaI, Acetone) C->D E This compound (Final Product) D->E F Purification (Chromatography/Distillation) E->F

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,1-cyclobutanedimethanol.

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane (Intermediate)

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 1,1-cyclobutanedimethanol (1.0 eq) in anhydrous pyridine (10-15 mL per gram of diol) and cool the solution to 0 °C in an ice bath.

    • Causality: Pyridine acts as both the solvent and the base to neutralize the HCl generated during the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the tosyl chloride and at 0 °C to control the exothermic reaction.

  • Tosyl Chloride Addition: Add p-toluenesulfonyl chloride (TsCl, 2.2 eq) portion-wise to the stirred solution, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting diol.

  • Workup: Pour the reaction mixture into a beaker containing ice-cold 2M HCl (aq). This will precipitate the product and neutralize the excess pyridine. Stir for 30 minutes.

  • Isolation: Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and then with a small amount of cold diethyl ether to remove residual pyridine.

  • Purification: Recrystallize the crude product from ethanol to yield pure 1,1-Bis(tosyloxymethyl)cyclobutane.

Step 2: Synthesis of this compound (Finkelstein Reaction)

  • Reaction Setup: In a round-bottom flask, dissolve the 1,1-Bis(tosyloxymethyl)cyclobutane intermediate (1.0 eq) in acetone. Add sodium iodide (NaI, 2.5-3.0 eq).

    • Causality: Acetone is the classic solvent for the Finkelstein reaction because sodium iodide is soluble in it, while the sodium tosylate byproduct is not. This insolubility drives the reaction equilibrium toward the product side according to Le Châtelier's principle.

  • Reflux: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC. The formation of a white precipitate (sodium tosylate) is a visual indicator of reaction progress.

  • Workup: After the reaction is complete, cool the mixture to room temperature and remove the acetone under reduced pressure.

  • Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, and wash it sequentially with water and saturated sodium thiosulfate solution (to remove any traces of I₂) until the organic layer is colorless. Finally, wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude this compound.

  • Purification: The crude product can be purified by flash column chromatography on silica gel (using a nonpolar eluent like hexanes) or by vacuum distillation.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the reactivity of the primary alkyl iodide groups, which are excellent substrates for nucleophilic substitution (Sₙ2) reactions.

Nucleophilic Substitution Reactions

This di-iodide can react with a wide range of mono- and di-nucleophiles to generate diverse molecular scaffolds.

cluster_0 Reacts with... cluster_1 To Form... A This compound B Binucleophiles (e.g., diamines, dithiols) A->B Sₙ2 Reaction C Mononucleophiles (e.g., amines, azides, cyanides) A->C Sₙ2 Reaction D Spirocyclic Heterocycles B->D Sₙ2 Reaction E Divergently Functionalized Cyclobutanes C->E Sₙ2 Reaction

Caption: Reactivity of this compound.

Protocol: Synthesis of a Spirocyclic Amine

Objective: To demonstrate the utility of this compound in constructing a spirocyclic system, a common motif in drug candidates.

  • Reaction Setup: In a round-bottom flask, dissolve a primary amine (e.g., benzylamine, 1.0 eq) and this compound (1.05 eq) in a polar aprotic solvent such as acetonitrile or DMF.

  • Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 3.0 eq) or diisopropylethylamine (DIPEA, 3.0 eq).

    • Causality: The base is required to neutralize the hydriodic acid (HI) formed during the two successive Sₙ2 reactions. An excess is used to ensure the reaction goes to completion.

  • Heating: Heat the reaction mixture to 80-100 °C and stir for 24-48 hours. The intramolecular cyclization is often the rate-limiting step and requires thermal energy.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to observe the consumption of starting materials and the formation of the spirocyclic product.

  • Workup: Cool the reaction to room temperature. If using K₂CO₃, filter off the solids. Dilute the filtrate with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude product by flash column chromatography to isolate the desired spiro-aza-cyclobutane derivative.

Thermal Stability and Decomposition

Alkyl iodides can be sensitive to heat and light, potentially undergoing decomposition. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available in the literature, general principles apply.[13][14]

  • Decomposition Pathway: Thermal decomposition would likely proceed via homolytic cleavage of the carbon-iodine bond, which is the weakest bond in the molecule. This would generate radical intermediates.

  • Stability: The compound is expected to have moderate thermal stability. The boiling point of ~274 °C suggests it can withstand elevated temperatures for short periods, such as during vacuum distillation. However, prolonged heating, especially in the presence of impurities, could lead to degradation.

  • Handling and Storage: For long-term stability, it is recommended to store this compound in a sealed, airtight container, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) in a cool, dark place.[6]

Conclusion

This compound is a highly valuable and versatile building block for medicinal chemists and organic synthesis professionals. Its well-defined structure, featuring a rigid cyclobutane core and two reactive primary iodide handles, provides a reliable platform for the synthesis of novel spirocycles and other complex architectures relevant to drug discovery. The straightforward synthesis from commercially available precursors further enhances its accessibility. By understanding its physicochemical properties, reactivity, and handling requirements as detailed in this guide, researchers can effectively leverage this compound to accelerate the development of innovative therapeutic agents.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2763052, (Iodomethyl)cyclobutane. Retrieved from [Link]

  • van der Kolk, M. R., Janssen, M. A. C. H., Rutjes, F. P. J. T., & Blanco-Ania, D. (2022). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 17(9), e202200020. Available at: [Link]

  • Shi, X., et al. (2008). Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids Syn-, Anti-1-Amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic Acid and 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic Acid as Potential SPECT Brain Tumor Imaging Agents. Journal of Medicinal Chemistry. Available at: [Link]

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  • Radboud Repository (2022). Cyclobutanes in Small-Molecule Drug Candidates. Available at: [Link]

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  • Royal Society of Chemistry (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Retrieved from [Link]

  • ChemRxiv (n.d.). Thermal Stability and Decomposition Pathways in Volatile Molybdenum(VI) Bis-Imides. Retrieved from [Link]

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  • Royal Society of Chemistry (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 70217641, 1,1-Bis(methoxymethyl)cyclobutane. Retrieved from [Link]

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  • Doc Brown's Chemistry (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum. Retrieved from [Link]

  • Chemistry Stack Exchange (2022). How to interpret this pair of IR and 1H NMR spectra? Retrieved from [Link]

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An In-Depth Technical Guide to Key Chemical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Chemical Identification: This guide addresses a topic with conflicting identifiers. The provided CAS Number, 65478-57-1 , corresponds to the compound 1,1-Bis(iodomethyl)cyclobutane [1][2]. The chemical name provided, "6-Methyl-2-(4-methylphenyl)-1H-imidazo[4,5-b]pyridine," is structurally different. The most closely related and commercially significant compound is 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine , which has the CAS Number 88965-00-8 and is a key intermediate in pharmaceutical synthesis[3][4][5][6]. To ensure scientific accuracy and provide a comprehensive resource, this guide will detail both compounds in separate, dedicated sections.

Part 1: A Technical Guide to this compound

CAS Number: 65478-57-1

Introduction and Core Properties

This compound is a halogenated aliphatic hydrocarbon. Its strained cyclobutane ring and two reactive iodomethyl groups make it a valuable, albeit specialized, building block in organic synthesis. The presence of two primary alkyl iodides allows for facile nucleophilic substitution reactions, making it an ideal precursor for the construction of spirocyclic systems, where two rings share a single carbon atom.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₀I₂[2]
Molecular Weight 335.95 g/mol [7]
Appearance Solid or liquid[8]
Purity Typically ≥95%
Storage Store in a sealed, air-resistant place[8]
Synthesis and Application Workflow

The primary utility of this compound lies in its role as a dialkylating agent. It is particularly effective for the synthesis of 4-membered spirocycles. A common application involves the reaction with dinucleophiles, such as primary amines or malonic esters, to form heterocyclic or carbocyclic spiro compounds, respectively.

The causality behind this experimental choice is rooted in the reactivity of the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom highly electrophilic and susceptible to attack by nucleophiles. The rigid cyclobutane scaffold ensures that the two iodomethyl groups are held in a fixed spatial orientation, predisposing the molecule to form a second ring upon reaction with a suitable dinucleophile.

G cluster_start Starting Materials cluster_process Reaction cluster_product Product A This compound (CAS 65478-57-1) C Double Nucleophilic Substitution (SN2) A->C Electrophile B Dinucleophile (e.g., R-NH2, CH2(CO2Et)2) B->C Nucleophile D Spirocyclic Compound C->D Ring Formation

Caption: Synthetic workflow using this compound.

Safety and Handling

As a reactive alkylating agent, this compound must be handled with care.

  • Hazards: It is classified as causing skin and serious eye irritation and may cause respiratory irritation. Upon combustion, it can release hazardous substances like carbon oxides and hydrogen iodide[9].

  • Precautions: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat[9].

  • First Aid: In case of skin contact, wash immediately with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air[9].

Commercial Availability and Suppliers

This compound is available from various chemical suppliers, typically for research and development purposes.

  • BenchChem[10]

  • BLDpharm[11]

  • ChemScene (distribute via Sigma-Aldrich)[12]

  • Crysdot LLC

  • Hunan Russell Chemicals Technology Co., Ltd.[8]

Part 2: A Technical Guide to 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

CAS Number: 88965-00-8

Introduction and Core Properties

6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine is a heterocyclic organic compound featuring a fused imidazo[1,2-a]pyridine ring system[3]. This scaffold is of significant interest in medicinal chemistry. The compound's primary importance lies in its role as a key intermediate in the synthesis of Zolpidem, a widely used hypnotic drug for the treatment of insomnia[13][14]. Its structure is also found in other biologically active molecules and is a common impurity in Zolpidem preparations[3].

Table 2: Physicochemical Properties of 6-Methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridine

PropertyValueSource
Molecular Formula C₁₅H₁₄N₂[5]
Molecular Weight 222.29 g/mol [5]
Appearance White to Off-White Solid[15]
Melting Point 205-207°C[15]
Solubility DMSO (Slightly), Methanol (Slightly)[15]
Storage Sealed in dry, Room Temperature[15]
Role in Drug Development: The Synthesis of Zolpidem

The synthesis of Zolpidem from this intermediate is a multi-step process that involves the introduction of an acetamide side chain at the 3-position of the imidazopyridine ring. The nitrogen atoms in the ring system influence its reactivity, making the C3 position susceptible to electrophilic substitution, which is a cornerstone of the synthetic strategies to produce Zolpidem[3][14].

Several synthetic routes exist, but a common pathway involves a Mannich reaction or a Vilsmeier-Haack formylation to introduce a functional group at the C3 position, which is then elaborated to the final N,N-dimethylacetamide group of Zolpidem[14].

G cluster_start Starting Materials cluster_process Synthesis Pathway cluster_product Final Product A 2-Amino-5-methylpyridine C Condensation (Tschitschibabin Reaction) A->C B 2-Bromo-4'-methylacetophenone B->C D 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (CAS 88965-00-8) C->D Key Intermediate E Functionalization at C3 (e.g., Mannich Reaction) D->E F Zolpidem E->F Elaboration of Side Chain

Caption: Role of CAS 88965-00-8 in the synthesis of Zolpidem.

Experimental Protocol: Synthesis of the Core Intermediate

The following is a representative, microwave-assisted protocol for the synthesis of 6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridine (4) based on literature procedures[16].

Materials:

  • 5-methylpyridin-2-amine

  • 2-bromo-4'-methylacetophenone (or equivalent 4-methylbenzoyl bromide)

  • Sodium hydrogen carbonate (NaHCO₃)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Sodium sulfate (Na₂SO₄)

  • Microwave reactor (e.g., CEM-Discover system)

Step-by-Step Methodology:

  • To a microwave-safe vial, add 5-methylpyridin-2-amine (1 eq), 4-methylbenzoyl bromide (1 eq), and sodium hydrogen carbonate (1.5 eq)[16].

  • Add toluene (e.g., 3 mL for a 3 mmol scale) as the solvent[16].

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 110°C for 40 minutes[16]. The microwave energy accelerates the condensation and cyclization reaction.

  • After the reaction, cool the vial to room temperature and depressurize.

  • Extract the reaction mixture with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by flash chromatography if necessary.

Safety and Handling
  • Hazards: This compound is harmful if swallowed and may cause skin, eye, and respiratory irritation[17][18].

  • Precautions: Handle in a well-ventilated area. Wear standard PPE, including gloves and safety glasses[17]. Avoid breathing dust. Wash hands thoroughly after handling[19].

  • Storage: Keep the container tightly closed and store in a dry, room-temperature environment[15][20].

Commercial Availability and Suppliers

As a key pharmaceutical intermediate, this compound is widely available from numerous suppliers.

  • Aarti Drugs Ltd[21]

  • BLDpharm[20]

  • ChemScene[4]

  • Glenfin Chemicals Pvt Ltd[21]

  • Pharmaffiliates[6]

  • Santa Cruz Biotechnology[5]

References

  • Cas Number Lookup. CAS 65478-57-1 molecular information. [Link]

  • Arkat USA, Inc. A simple, efficient and scalable synthesis of hypnotic agent, zolpidem. ARKIVOC 2009 (ii) 315-320. [Link]

  • Pharmaffiliates. CAS No : 88965-00-8 | Product Name : 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine. [Link]

  • Angene Chemical. Imidazo[1,2-a]pyridine, 6-methyl-2-(4-methylphenyl)- | 88965-00-8. [Link]

  • Journal of Chemical and Pharmaceutical Research. A novel and efficient process for the preparation of zolpidem, an insomnia drug. J. Chem. Pharm. Res., 2016, 8(4):1162-1166. [Link]

  • LookChem. This compound 65478-57-1. [Link]

  • Arctom Scientific. CAS NO. 88965-00-8 | 6-Methyl-2-(p-tolyl)imidazo[1,2-a]pyridine. [Link]

  • National Institutes of Health (NIH). Study on a Three-Step Rapid Assembly of Zolpidem and Its Fluorinated Analogues Employing Microwave-Assisted Chemistry. Molecules. 2020 Jul; 25(14): 3159. [Link]

  • Google Patents. US20070027180A1 - Process for preparing zolpidem.
  • PubChem. (Iodomethyl)cyclobutane | C5H9I | CID 2763052. [Link]

  • CP Lab Safety. This compound, 97% Purity, C6H10I2, 100 mg. [Link]

  • PubChem. 6-Methyl-2-(4-methylphenyl)imidazo(1,2-a)pyridine. [Link]

  • Google Patents. WO2010122576A1 - Improved process for the preparation of 6-methyl-2-[4-methyl phenyl] imidazo [1, 2-a] pyridine-3-n, n-dimethyl acetamide.
  • ResearchGate. Synthesis of zolpidem in different routes. [Link]

  • Google Patents.
  • Biocompare. 6-Methyl-2-(4-methylphenyl)-imidazo[1,2-a]pyridine-d6 from Aladdin Scientific. [Link]

  • ResearchGate. Synthesis of 6‐[[(hydroxyimino)phenyl]methyl]‐1‐[(1‐methylethyl)sulfonyl]‐1H‐imidazo[4,5‐b]pyridin‐2‐amine. An aza analogue of enviroxime. [Link]

  • PubChem. Imidazo(4,5-b)pyridine | C6H5N3 | CID 67504. [Link]

  • Journal of Chemical Technology and Metallurgy. NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CA. [Link]

  • Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]

  • PubMed Central. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers. [Link]

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Introduction: The Cyclobutane Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity and Stability of 1,1-Bis(iodomethyl)cyclobutane

In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that impart favorable pharmacological properties is perpetual. The cyclobutane ring, a four-membered carbocycle, has emerged from a structural curiosity to a cornerstone motif in the design of innovative therapeutics.[1][2] Its inherent ring strain results in a rigid, puckered conformation, offering a distinct three-dimensional architecture that contrasts sharply with more flexible aliphatic or larger cycloalkane systems.[3][4] This conformational rigidity can pre-organize appended pharmacophores into a bioactive conformation, enhancing potency and selectivity while potentially improving metabolic stability and overall pharmacokinetic profiles.[2][3][4]

This compound (CAS: 65478-57-1) is a pivotal building block for accessing this valuable chemical space.[5][6] As a bifunctional electrophile, it provides a robust entry point for constructing complex molecular architectures centered around a 1,1-disubstituted cyclobutane core. This guide offers a comprehensive analysis of the reactivity and stability of this reagent, providing researchers, scientists, and drug development professionals with the technical insights required for its effective application.

Physicochemical Properties

A foundational understanding of a reagent's physical properties is critical for its handling, storage, and use in reactions.

PropertyValueReference(s)
CAS Number 65478-57-1[5]
Molecular Formula C₆H₁₀I₂
Molecular Weight 335.95 g/mol
Appearance Solid or liquid[6]
Boiling Point ~274.1 °C (Predicted)
Purity Typically ≥95%[7]

Part 1: The Reactivity Profile

The synthetic utility of this compound is dominated by the chemistry of its two primary carbon-iodine bonds. The iodine atom serves as an excellent leaving group, predisposing the molecule to a range of transformations.

Nucleophilic Substitution Reactions (Sₙ2)

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) pathway.[8][9] The carbon atoms of the iodomethyl groups are primary and thus are highly susceptible to backside attack by a wide array of nucleophiles.

Mechanistic Considerations:

  • Excellent Leaving Group: The iodide ion (I⁻) is a superb leaving group due to its large size, which disperses the negative charge, and the relatively low bond dissociation energy of the C-I bond.

  • Steric Hindrance: While the carbons are primary, the quaternary center of the cyclobutane ring creates a neopentyl-like structure. This imposes moderate steric hindrance, which can decrease the reaction rate compared to less substituted alkyl iodides like iodomethane. However, for most nucleophiles, this hindrance is not prohibitive and Sₙ2 reactions proceed effectively, often requiring slightly elevated temperatures or longer reaction times.

  • Double Substitution: The presence of two reactive sites allows for sequential or simultaneous double substitution, enabling the facile synthesis of symmetrical 1,1-disubstituted cyclobutanes. This is particularly valuable for creating spirocyclic systems or for tethering two molecular entities to a rigid core.

reactivity_profile sub This compound sn2 Double Nucleophilic Substitution Product sub->sn2 Sₙ2 Reaction (Primary Pathway) radical Cyclobutane-containing Radical Intermediates sub->radical Radical Reaction (Alternative Pathway) nu 2 Nu:⁻ nu->sn2 initiator Initiator (hv, AIBN) initiator->radical sn2_mechanism sub Substrate (R-CH₂-I) ts Transition State [Nu---CH₂---I]⁻ sub->ts Backside Attack nu Nucleophile (Nu:⁻) nu->ts prod Product (R-CH₂-Nu) ts->prod lg Leaving Group (I⁻) ts->lg

Caption: Generalized workflow of the Sₙ2 reaction at an iodomethyl group.

Experimental Protocol: Synthesis of 1,5-Diazaspiro[5.3]nonane via Double Sₙ2 Reaction

This protocol details the synthesis of a spirodiamine from this compound and 1,3-diaminopropane. It is a self-validating system that includes setup, reaction, work-up, and purification.

Materials:

  • This compound (1.0 eq)

  • 1,3-Diaminopropane (1.1 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Separatory funnel, rotary evaporator, column chromatography supplies (silica gel)

experimental_workflow start Start: Assemble Glassware reactants Charge Flask: This compound, K₂CO₃, CH₃CN start->reactants addition Add 1,3-Diaminopropane (dropwise) reactants->addition reaction Heat to Reflux (e.g., 80°C) Monitor by TLC/LC-MS addition->reaction workup_start Cool to RT Filter off K₂CO₃ reaction->workup_start evaporation Concentrate Filtrate (Rotary Evaporator) workup_start->evaporation extraction Partition between DCM and NaHCO₃(aq) evaporation->extraction separation Separate Layers Wash Organic with Brine extraction->separation drying Dry Organic Layer (MgSO₄) separation->drying purification Filter and Concentrate Purify by Column Chromatography drying->purification end Characterize Product (NMR, MS) purification->end

Caption: Step-by-step experimental workflow for a typical double Sₙ2 reaction.

Methodology:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (e.g., 3.36 g, 10.0 mmol), potassium carbonate (4.15 g, 30.0 mmol), and 40 mL of anhydrous acetonitrile.

  • Reagent Addition: Begin stirring the suspension. Slowly add 1,3-diaminopropane (0.82 g, 11.0 mmol) to the flask via syringe over 5 minutes.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting di-iodide is consumed (typically 12-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts, washing the filter cake with additional acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure using a rotary evaporator. Dissolve the resulting residue in dichloromethane (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of methanol in dichloromethane with 1% triethylamine) to afford the pure 1,5-diazaspiro[5.3]nonane.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Conclusion

This compound is a potent and versatile chemical building block. Its reactivity is governed by the principles of Sₙ2 reactions, offering a reliable method for the synthesis of diverse 1,1-disubstituted cyclobutane derivatives. While its stability profile requires careful handling—specifically, protection from excessive heat and light—these constraints are easily managed under standard laboratory conditions. For scientists in drug discovery, this reagent provides an invaluable tool for introducing the conformationally rigid and medicinally relevant cyclobutane scaffold, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates . ChemMedChem, 17(9), e202200020. [Link]

  • Goodman, T. J., et al. (2008). Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids...as Potential SPECT Brain Tumor Imaging Agents . Journal of Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (Iodomethyl)cyclobutane . PubChem Compound Summary for CID 2763052. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small‐Molecule Drug Candidates . Radboud Repository. [Link]

  • Crysdot LLC. This compound . [Link]

  • Baran, P. S., et al. (2022). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes . ChemRxiv. [Link]

  • van der Kolk, M. R., et al. (2022). Cyclobutanes in Small-Molecule Drug Candidates . PubMed. [Link]

  • Baran Lab. Cyclobutanes in Organic Synthesis . [Link]

  • Pagenkopf, B. L. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates . Organic Chemistry Frontiers. [Link]

  • CP Lab Safety. This compound, 97% Purity, C6H10I2, 100 mg . [Link]

  • Pharmaguideline. Reactions of Cyclopropane and Cyclobutane . [Link]

  • Bellus, D., et al. (1983). Synthesis and reactivity of compounds with cyclobutane rings. Part III . Journal of the Chemical Society, Perkin Transactions 2. [Link]

  • Wang, D., et al. (2020). Photochemical α-selective radical ring-opening reactions... . Chemical Science. [Link]

  • Zakharov, V. V., et al. (2023). Kinetics of Thermal Decomposition of 1,1-Bis(Methoxy-NNO-Azoxy)-3-Nitro-3-Azabutane . Russian Journal of Physical Chemistry B. [Link]

  • Organic Chemistry Portal. Cyclobutane synthesis . [Link]

  • Kole, G. K., et al. (2014). Reversible single-crystal-to-single-crystal photochemical formation and thermal cleavage of a cyclobutane ring . Angewandte Chemie International Edition. [Link]

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  • Fedorova, O. A., et al. (2013). Stereospecific Formation of the rctt Isomer of Bis-crown-Containing Cyclobutane upon [2 + 2] Photocycloaddition... . The Journal of Organic Chemistry. [Link]

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  • Kuwahara, S., et al. (2002). Mukaiyama aldol reaction of 1, 2-bis(trimethylsiloxy) cyclobutene catalyzed by magnesium(II) iodide . Tetrahedron Letters. [Link]

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Molecular structure and conformation of 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Molecular Structure and Conformation of 1,1-Bis(iodomethyl)cyclobutane

Introduction

This compound is a fascinating, yet under-explored, halogenated organic molecule. Its rigid four-membered ring, substituted with two reactive iodomethyl groups geminally positioned, presents a unique scaffold for synthetic chemists. The inherent ring strain of the cyclobutane core, combined with the steric bulk and reactivity of the iodo-substituents, dictates a specific three-dimensional structure and conformational behavior.[1] Understanding these structural nuances is paramount for predicting its reactivity and harnessing its potential as a versatile building block in the synthesis of more complex molecules, particularly spirocyclic systems of interest in medicinal chemistry.[2][3]

This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound. We will delve into a plausible synthetic route, predict its key spectroscopic features, and, through a combination of established principles of conformational analysis and computational data on related systems, elucidate its most probable three-dimensional arrangement. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this and similar strained cyclic molecules.

Synthesis of this compound

While dedicated synthetic literature for this compound is scarce, a reliable and scalable synthesis can be readily devised from the commercially available precursor, 1,1-bis(hydroxymethyl)cyclobutane.[4] The proposed synthetic strategy involves a two-step sequence: conversion of the diol to a more reactive intermediate, such as a ditosylate, followed by a Finkelstein reaction to introduce the iodo-substituents.

Proposed Synthetic Workflow

G diol 1,1-Bis(hydroxymethyl)cyclobutane ditosylate 1,1-Bis(tosyloxymethyl)cyclobutane diol->ditosylate  p-TsCl, Pyridine, 0 °C to rt   diiodide This compound ditosylate->diiodide  NaI, Acetone, reflux  

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol

Step 1: Synthesis of 1,1-Bis(tosyloxymethyl)cyclobutane

  • To a stirred solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add p-toluenesulfonyl chloride (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether or ethyl acetate.

  • Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ditosylate, which can be purified by recrystallization.

Step 2: Synthesis of this compound

  • Dissolve the purified 1,1-bis(tosyloxymethyl)cyclobutane (1.0 eq.) in acetone (approx. 0.1 M).

  • Add sodium iodide (NaI) (2.5-3.0 eq.) to the solution.

  • Heat the mixture to reflux and maintain for 12-24 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and remove the acetone under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with saturated aqueous sodium thiosulfate solution (to remove any residual iodine) and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • The crude this compound can be purified by column chromatography on silica gel.

ReagentM.W. ( g/mol )Supplier Example
1,1-Bis(hydroxymethyl)cyclobutane116.16Sigma-Aldrich, TCI
p-Toluenesulfonyl chloride190.65Acros Organics, Alfa Aesar
Pyridine79.10Fisher Scientific
Sodium Iodide149.89J.T. Baker, EMD Millipore
Acetone58.08VWR, Honeywell

Spectroscopic Characterization (Predicted)

In the absence of published experimental spectra for this compound, we can predict the key features of its ¹H and ¹³C NMR spectra based on the known effects of substituents on chemical shifts and analysis of related structures.[5][6][7][8]

Predicted ¹H and ¹³C NMR Data
NucleusPositionPredicted Chemical Shift (ppm)Predicted MultiplicityNotes
¹H-CH₂I~3.4 - 3.6Singlet (s)Protons on the carbon bearing the iodine are expected to be significantly deshielded.
¹HRing -CH₂- (α to C1)~2.2 - 2.4Triplet (t)These protons are adjacent to another methylene group.
¹HRing -CH₂- (β to C1)~1.9 - 2.1Quintet (p)This proton is coupled to the two adjacent methylene groups.
¹³CC1 (quaternary)~40 - 45-
¹³C-CH₂I~10 - 15-The heavy atom effect of iodine will cause an upfield shift compared to other halogens.
¹³CRing -CH₂-~30 - 35-
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to be dominated by C-H stretching and bending vibrations. Key expected absorptions include:

  • C-H stretching (sp³): 2850-3000 cm⁻¹

  • CH₂ scissoring: ~1465 cm⁻¹

  • C-I stretching: 500-600 cm⁻¹ (often weak)

Molecular Structure and Conformation

The molecular geometry of this compound is dictated by the inherent strain of the four-membered ring and the steric demands of the two large iodomethyl substituents.

The Puckered Cyclobutane Ring

Contrary to a planar representation, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate torsional strain arising from eclipsing interactions between adjacent C-H bonds.[9][10] This puckering is characterized by a dihedral angle (the puckering angle, θ) between the two C-C-C planes. For unsubstituted cyclobutane, computational studies have determined this angle to be approximately 29.6°.[9]

ParameterValue (for unsubstituted cyclobutane)Reference
Puckering Angle (θ)29.6°[9]
C-C Bond Length1.554 Å[9]
C-C-C Bond Angle88.1°[9]
Conformation of this compound

In 1,1-disubstituted cyclobutanes, the two substituents are positioned on the same carbon atom. Due to the puckered nature of the ring, one substituent will occupy a pseudo-axial position, while the other will be in a pseudo-equatorial position.[11] This arrangement minimizes steric interactions between the substituents and the rest of the ring.

Caption: A representation of the puckered conformation of this compound, illustrating the pseudo-axial and pseudo-equatorial positions of the iodomethyl groups.

Given the significant steric bulk of the iodomethyl groups, it is highly probable that this compound exists predominantly in this puckered conformation. The molecule will undergo rapid ring flipping at room temperature, interconverting the axial and equatorial positions of the two identical substituents. This dynamic equilibrium means that, on the NMR timescale, the two iodomethyl groups and the corresponding ring protons will appear equivalent.

Applications in Organic Synthesis

The primary synthetic utility of this compound lies in its capacity to act as a precursor for spirocyclic compounds. The two iodomethyl groups can undergo sequential or simultaneous nucleophilic substitution reactions. For instance, reaction with a dinucleophile can lead to the formation of a new ring fused at the C1 position of the cyclobutane ring, generating a spiro[3.n]alkane system, where 'n' depends on the length of the linker in the dinucleophile. These spirocyclic scaffolds are of considerable interest in medicinal chemistry as they introduce three-dimensionality and conformational rigidity into drug candidates.[2][3][12]

General Reaction Scheme for Spirocycle Synthesis

G diiodide This compound spirocycle Spiro[3.n]alkane diiodide->spirocycle  Dinucleophile (e.g., malonate ester, diamine)  

Caption: General scheme for the synthesis of spirocycles from this compound.

Conclusion

This compound, while not extensively studied, presents a compelling molecular architecture for synthetic innovation. Its synthesis is readily achievable from a commercially available diol. The molecule is predicted to adopt a puckered "butterfly" conformation, a hallmark of cyclobutane rings, with its two bulky iodomethyl groups occupying pseudo-axial and pseudo-equatorial positions. This defined, albeit dynamic, three-dimensional structure, coupled with the reactivity of the C-I bonds, makes it a valuable precursor for constructing complex spirocyclic systems. The insights provided in this guide aim to facilitate the exploration and application of this and related strained molecules in the pursuit of novel chemical entities.

References

  • Hamza, D., & Jones, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(12), 1937-1939. (URL: not available)
  • Fedorov, O. V., et al. (2021). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. Organic & Biomolecular Chemistry, 19(32), 7029-7036. (URL: not available)
  • Mykhailiuk, P. K. (2019). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. (URL: [Link])

  • Caminati, W., et al. (1988). Rotational spectrum, dipole moment, and ring-puckering potential of cyclobutane-1,1-d2. Journal of Molecular Spectroscopy, 131(1), 172-184. (URL: [Link])

  • Wang, Y., et al. (2020). Diastereoselective synthesis of 1,1,3,3-tetrasubstituted cyclobutanes enabled by cycloaddition of bicyclo[1.1.0]butanes. Organic Chemistry Frontiers, 7(15), 2056-2061. (URL: [Link])

  • López, J. C., et al. (2005). Structure, vibrational spectrum, and ring puckering barrier of cyclobutane. The Journal of Chemical Physics, 122(19), 194316. (URL: [Link])

  • Organic Chemistry Portal. Cyclobutane synthesis. (URL: [Link])

  • Lindsay, V. N., & Charette, A. B. (2011). Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition. ACS Catalysis, 1(8), 953-957. (URL: [Link])

  • doc brown's chemistry. cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. (URL: [Link])

  • NMR Spectroscopy of Cyclobutanes | Request PDF - ResearchGate. (URL: [Link])

  • Abraham, R. J., et al. (2001). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 39(8), 453-462. (URL: [Link])

  • D'auria, M. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(10), 12187-12224. (URL: [Link])

  • Glendening, E. D., & Halpern, A. M. (2005). Ab initio study of cyclobutane: molecular structure, ring-puckering potential, and origin of the inversion barrier. The Journal of Physical Chemistry A, 109(4), 635-642. (URL: [Link])

  • Cyclobutanes in Organic Synthesis - Baran Lab. (URL: [Link])

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The Rising Star of Strained Scaffolds: A Technical Guide to 1,1-Bis(iodomethyl)cyclobutane in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular architectures with precisely controlled three-dimensional geometries is a perpetual driving force in chemical synthesis, particularly within the realms of pharmaceutical and materials science. Among the myriad of available building blocks, strained carbocycles have garnered considerable attention for their ability to impart unique conformational constraints and physicochemical properties. This technical guide delves into the burgeoning potential of 1,1-bis(iodomethyl)cyclobutane, a versatile and highly reactive intermediate, in the strategic construction of complex organic molecules. We will explore its synthesis, dissect its reactivity, and present detailed protocols for its application in the formation of valuable spirocyclic and bicyclic frameworks, thereby providing researchers, scientists, and drug development professionals with a comprehensive resource to leverage this powerful synthetic tool.

The Cyclobutane Motif: A Paradigm of Controlled Strain in Drug Discovery

Historically, strained ring systems were often perceived as esoteric curiosities. However, the contemporary perspective within medicinal chemistry has evolved to recognize the profound advantages offered by scaffolds such as cyclobutane.[1][2] The inherent ring strain of the cyclobutane core does not render it universally unstable, but rather confers a unique set of properties that can be strategically exploited.[3] Its puckered, three-dimensional structure provides a rigid framework that can pre-organize appended functional groups in a well-defined spatial orientation, a critical factor for optimizing interactions with biological targets.[4][5] Furthermore, the incorporation of a cyclobutane moiety can enhance metabolic stability by blocking sites susceptible to enzymatic degradation and improve other crucial pharmacokinetic parameters.[4][5] It is within this context of "escape from flatland" that this compound emerges as a building block of significant interest.

Synthesis of the Cornerstone: Preparation of this compound

A reliable and scalable synthesis of the title compound is paramount for its widespread application. The most logical and efficient pathway commences with the readily available starting materials, diethyl malonate and 1,3-dibromopropane, to construct the cyclobutane core, followed by functional group manipulations.

Step 1: Synthesis of 1,1-Cyclobutanedicarboxylic Acid

The initial step involves a classic malonic ester synthesis to form the cyclobutane ring. This procedure is well-documented and provides a solid foundation for the subsequent transformations.[1][6]

Experimental Protocol:

  • In a suitably sized round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine diethyl malonate (1.0 equiv) and 1,3-dibromopropane (1.05 equiv).

  • Prepare a solution of sodium ethoxide in absolute ethanol (2.0 equiv of sodium).

  • While stirring the malonate/dibromide mixture, add the sodium ethoxide solution portion-wise, maintaining the reaction temperature between 60-65 °C. Cooling may be necessary during the initial phase of the addition.

  • After the addition is complete, heat the reaction mixture at reflux for approximately 2 hours, or until the reaction is complete (monitored by TLC).

  • Cool the mixture, add water to dissolve the precipitated sodium bromide, and remove the ethanol via distillation.

  • The resulting crude diethyl 1,1-cyclobutanedicarboxylate is then saponified by refluxing with an ethanolic solution of potassium hydroxide (2.2 equiv).

  • After saponification, the ethanol is removed, and the residue is dissolved in water. The aqueous solution is washed with ether to remove any unreacted starting material.

  • The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of 1,1-cyclobutanedicarboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization from ethyl acetate to yield the pure diacid.[1]

Reactant Equivalents Molar Mass ( g/mol ) Amount
Diethyl Malonate1.0160.17(user defined)
1,3-Dibromopropane1.05201.86(user defined)
Sodium2.022.99(user defined)
Potassium Hydroxide2.256.11(user defined)

Table 1: Stoichiometry for the Synthesis of 1,1-Cyclobutanedicarboxylic Acid.

Step 2: Reduction to 1,1-Bis(hydroxymethyl)cyclobutane

The dicarboxylic acid is then reduced to the corresponding diol. While various reducing agents can be employed, lithium aluminum hydride (LAH) is a common and effective choice for this transformation.

Experimental Protocol:

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (excess, typically 2-3 equiv) in anhydrous tetrahydrofuran (THF).

  • Cool the LAH suspension to 0 °C in an ice bath.

  • Slowly add a solution of 1,1-cyclobutanedicarboxylic acid (1.0 equiv) in anhydrous THF to the LAH suspension via an addition funnel. The addition should be controlled to maintain a manageable reaction temperature.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours to ensure complete reduction.

  • Cool the reaction mixture back to 0 °C and carefully quench the excess LAH by the sequential, dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • The resulting granular precipitate of aluminum salts is removed by filtration, and the filter cake is washed thoroughly with THF.

  • The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane, which can often be used in the next step without further purification.

Step 3: Iodination to this compound

The final step is the conversion of the diol to the diiodide. The Appel reaction, utilizing triphenylphosphine and iodine, is a mild and efficient method for this transformation.[7][8][9]

Experimental Protocol:

  • In a round-bottom flask under an inert atmosphere, dissolve 1,1-bis(hydroxymethyl)cyclobutane (1.0 equiv) and triphenylphosphine (2.2 equiv) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of iodine (2.2 equiv) in DCM to the stirred mixture. The characteristic dark color of iodine should dissipate as the reaction progresses.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Upon completion, the reaction mixture is washed sequentially with aqueous sodium thiosulfate solution (to quench any remaining iodine), water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Synthesis_Workflow Diethyl Malonate + 1,3-Dibromopropane Diethyl Malonate + 1,3-Dibromopropane 1,1-Cyclobutanedicarboxylic Acid 1,1-Cyclobutanedicarboxylic Acid Diethyl Malonate + 1,3-Dibromopropane->1,1-Cyclobutanedicarboxylic Acid NaOEt, EtOH 1,1-Bis(hydroxymethyl)cyclobutane 1,1-Bis(hydroxymethyl)cyclobutane 1,1-Cyclobutanedicarboxylic Acid->1,1-Bis(hydroxymethyl)cyclobutane 1. LAH, THF 2. Workup This compound This compound 1,1-Bis(hydroxymethyl)cyclobutane->this compound PPh3, I2, DCM

Caption: Synthetic pathway to this compound.

Synthetic Applications: Forging Complexity from a Strained Core

The synthetic utility of this compound stems from the presence of two primary iodides, which are excellent leaving groups in nucleophilic substitution reactions. This dual reactivity allows for the construction of both spirocyclic and bicyclic systems.

Construction of Spiro[3.4]octane Systems

A powerful application of this compound is its reaction with 1,3-dicarbonyl compounds, such as malonic esters, to form spirocyclic systems. This transformation proceeds via a double nucleophilic substitution.[7]

Mechanism:

The reaction is initiated by the deprotonation of the acidic α-hydrogen of the malonate ester by a suitable base, typically sodium ethoxide, to generate a stabilized enolate. This enolate then acts as a nucleophile, displacing one of the iodide leaving groups in an SN2 reaction. The resulting intermediate still possesses an acidic α-hydrogen, which is deprotonated by the base to form a second enolate. This newly formed enolate then undergoes an intramolecular SN2 reaction, displacing the second iodide and closing the five-membered ring to form the spiro[3.4]octane framework.

Spirocycle_Formation reagents This compound + Diethyl Malonate intermediate1 Mono-alkylated Malonate reagents->intermediate1 NaOEt, EtOH (First SN2) product Diethyl Spiro[3.4]octane-2,2-dicarboxylate intermediate1->product 1. NaOEt 2. Intramolecular SN2

Caption: Mechanism of spirocycle formation.

Proposed Experimental Protocol for Diethyl Spiro[3.4]octane-2,2-dicarboxylate:

  • In a flame-dried flask under an inert atmosphere, prepare a solution of sodium ethoxide (2.2 equiv) in absolute ethanol.

  • To this solution, add diethyl malonate (1.0 equiv) dropwise with stirring.

  • Add a solution of this compound (1.0 equiv) in a minimal amount of absolute ethanol to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the ethanol under reduced pressure.

  • The residue is taken up in water and extracted with ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product can be purified by column chromatography to yield the desired spirocycle.

Reactant Equivalents Molar Mass ( g/mol ) Amount
This compound1.0363.93(user defined)
Diethyl Malonate1.0160.17(user defined)
Sodium2.222.99(user defined)

Table 2: Stoichiometry for the Synthesis of Diethyl Spiro[3.4]octane-2,2-dicarboxylate.

Synthesis of 3-Azabicyclo[3.1.1]heptanes: Accessing Pyridine and Piperidine Isosteres

The synthesis of saturated, bridged bicyclic systems is of great interest in medicinal chemistry as they can serve as rigid bioisosteres for common aromatic and saturated rings. 3-Azabicyclo[3.1.1]heptanes, for example, have been proposed as valuable isosteres of pyridine and piperidine.[10][11][12] this compound is an ideal precursor for the construction of this bicyclic core via a double nucleophilic substitution with a primary amine.

Mechanism:

The reaction proceeds through a sequential double SN2 reaction. The primary amine first displaces one of the iodide atoms to form a secondary amine intermediate. This is followed by an intramolecular SN2 reaction where the nitrogen lone pair displaces the second iodide, forming the bicyclic 3-azabicyclo[3.1.1]heptane ring system.

Azabicyclo_Formation reagents This compound + Primary Amine (R-NH2) intermediate N-Substituted (Iodomethyl)cyclobutylmethylamine reagents->intermediate First SN2 product 3-Substituted-3-azabicyclo[3.1.1]heptane intermediate->product Intramolecular SN2

Caption: Formation of the 3-azabicyclo[3.1.1]heptane core.

Proposed Experimental Protocol for 3-Benzyl-3-azabicyclo[3.1.1]heptane:

  • In a pressure tube, dissolve this compound (1.0 equiv) in a suitable solvent such as acetonitrile.

  • Add benzylamine (1.1 equiv) and a non-nucleophilic base such as potassium carbonate (2.2 equiv) to the solution.

  • Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) overnight.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • The residue can be purified by column chromatography to afford the desired 3-benzyl-3-azabicyclo[3.1.1]heptane.

A Gateway to Bicyclo[1.1.1]pentanes (BCPs)

While a direct conversion is not a single step, this compound serves as a key precursor to bicyclo[1.1.1]pentane (BCP) derivatives. BCPs are highly sought-after as non-classical bioisosteres of para-substituted phenyl rings. The synthesis of BCPs often involves intramolecular reductive coupling of 1,3-dihalogenated bicyclo[1.1.1]pentanes, which can be accessed from cyclobutane precursors. A potential, albeit challenging, route from this compound could involve a Favorskii-type rearrangement of a derived α-haloketone or an intramolecular reductive cyclization. A more established, though multi-step, pathway involves the conversion of the diiodide to a 1,3-dicarboxylic acid derivative of cyclobutane, which can then be transformed into a bicyclo[1.1.1]pentane system.[5][10][11]

Conclusion and Future Outlook

This compound is a potent and versatile building block that provides efficient access to a range of valuable and complex molecular architectures. Its ability to readily undergo double nucleophilic substitution reactions makes it an ideal precursor for the synthesis of spirocyclic and bicyclic systems that are of high interest in medicinal chemistry and drug discovery. The protocols and mechanistic insights provided in this guide are intended to empower researchers to explore the full potential of this strained yet strategically valuable synthetic intermediate. As the demand for novel, three-dimensional molecular scaffolds continues to grow, the applications of this compound are poised to expand, solidifying its role as a key player in the landscape of modern organic synthesis.

References

  • Organic Syntheses, Coll. Vol. 3, p.221 (1955); Vol. 23, p.16 (1943). [Link]

  • Hamza, D., & Jones, M. J. (2002). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2002(10), 1748-1752.
  • Mykhailiuk, P. K. (2021). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
  • Levin, M. D., Kaszynski, P., & Michl, J. (2000). Photochemical Synthesis of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid. Organic Syntheses, 77, 249. [Link]

  • Ripenko, V., Vysochyn, D., Klymov, I., Zhersh, S., & Mykhailiuk, P. (2021). Large-Scale Synthesis and Modifications of Bicyclo[1.1.1]pentane-1,3-dicarboxylic Acid (BCP). The Journal of Organic Chemistry, 86(17), 14061-14068. [Link]

  • Reiss, T. M., et al. (2023). Gabriel Synthesis of Aminomethyl-Bicyclo[1.1.0]butanes. ChemRxiv.
  • Das, D., et al. (2013). A mild and highly chemoselective iodination of alcohol using polymer supported DMAP. Journal of the Indian Chemical Society, 90(9), 1693-1697.
  • Martarello, L., et al. (2008). Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids Syn-, Anti-1-Amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic Acid and 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic Acid as Potential SPECT Brain Tumor Imaging Agents. Journal of Medicinal Chemistry, 51(5), 1335-1343. [Link]

  • ResearchGate. Iodination of Alcohols using Triphenylphosphine/Iodine in Ionic Liquid under Solvent-Free Conditions | Request PDF. [Link]

  • Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

  • ResearchGate. ChemInform Abstract: A Simple and Efficient Iodination of Alcohols on Polymer-Supported Triphenylphosphine. | Request PDF. [Link]

  • Organic Chemistry Portal. Regioselective Conversion of Primary Alcohols into Iodides in Unprotected Methyl Furanosides and Pyranosides. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1485-1538.
  • CP Lab Safety. This compound, 97% Purity, C6H10I2, 100 mg. [Link]

  • Grygorenko, O. O., et al. (2022). Multigram Synthesis of Advanced 6,6-Difluorospiro[3.3]heptane-derived Building Blocks. The Journal of Organic Chemistry, 87(15), 10034-10044.
  • van der Kolk, M. R., et al. (2022).

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The Spirocyclic Gateway: A Technical Guide to 1,1-Bis(iodomethyl)cyclobutane as a Premier Precursor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Spirocyclic scaffolds have emerged as a cornerstone in modern medicinal chemistry and materials science, prized for their inherent three-dimensionality and conformational rigidity. This guide provides an in-depth technical exploration of 1,1-bis(iodomethyl)cyclobutane, a highly reactive and versatile precursor for the synthesis of a diverse array of spirocyclic compounds. We will delve into the synthetic routes to this key building block, detail its application in the construction of spiro[3.3]heptane and other valuable frameworks, and provide field-proven experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of spirocycles in their own research endeavors.

The Ascendancy of Spirocycles in Drug Discovery

The departure from flat, two-dimensional molecules towards more complex, three-dimensional structures is a defining trend in contemporary drug discovery. Spirocycles, characterized by two rings sharing a single carbon atom, offer a distinct architectural advantage. This unique spiro-junction imparts a rigid, defined orientation to substituents, allowing for precise interaction with biological targets.[1] The increased sp³ character of spirocyclic frameworks often leads to improved physicochemical properties, such as enhanced solubility and metabolic stability, which are critical for the development of successful therapeutics.[1]

The cyclobutane moiety within a spirocyclic system is particularly valuable due to its inherent rigidity, which results in well-defined exit vectors for appended functionalities.[2] This structural feature is highly sought after in the design of potent and selective inhibitors for various biological targets.

Synthesis of the Key Precursor: this compound

The journey to spirocyclic compounds via this compound begins with its synthesis. A reliable and scalable route proceeds from the commercially available diethyl 1,1-cyclobutanedicarboxylate. The synthesis is a two-step process: reduction of the diester to the corresponding diol, followed by a double iodination.

Step 1: Reduction to 1,1-Bis(hydroxymethyl)cyclobutane

The initial step involves the reduction of the ester functionalities to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.

Synthesis_Step1 start Diethyl 1,1-cyclobutanedicarboxylate reagents 1. LiAlH₄, THF 2. H₂O (quench) start->reagents Reduction product 1,1-Bis(hydroxymethyl)cyclobutane reagents->product

Caption: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane.

Step 2: Iodination via the Appel Reaction

The conversion of the diol to the diiodide is efficiently achieved using an Appel-type reaction. This reaction utilizes triphenylphosphine and iodine to convert alcohols to alkyl iodides under mild conditions.[3] The high reactivity of the resulting diiodide makes it an excellent electrophile for subsequent nucleophilic substitution reactions.

Synthesis_Step2 start 1,1-Bis(hydroxymethyl)cyclobutane reagents PPh₃, I₂, Imidazole DCM start->reagents Appel Reaction product This compound reagents->product

Caption: Synthesis of this compound.

Application in Spirocycle Synthesis: The Double Alkylation Strategy

This compound is a potent dielectrophile, making it an ideal substrate for double alkylation reactions with nucleophiles. A prominent application is the reaction with active methylene compounds, such as diethyl malonate, to construct the spiro[3.3]heptane framework.

Mechanism of Spirocyclization

The reaction proceeds via a tandem S(_N)2 mechanism. A base, such as sodium ethoxide, deprotonates the active methylene compound, generating a nucleophilic enolate. This enolate then displaces one of the iodide leaving groups on the this compound. A second intramolecular S(_N)2 reaction then occurs, where the newly formed enolate attacks the remaining iodomethyl group, closing the second ring and forming the spirocyclic core.

Spirocyclization_Mechanism cluster_step1 Step 1: First Alkylation cluster_step2 Step 2: Intramolecular Cyclization A Diethyl Malonate Base NaOEt A->Base Deprotonation B This compound C Intermediate B->C SN2 Attack D Intermediate Base->C Base2 NaOEt D->Base2 Deprotonation E Spiro[3.3]heptane-2,6-dicarboxylate Base2->E Intramolecular SN2

Caption: Mechanism of Spiro[3.3]heptane Formation.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on specific laboratory conditions and reagent purity.

Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane
  • Materials:

    • Diethyl 1,1-cyclobutanedicarboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Distilled water

    • 15% NaOH solution

    • Diethyl ether

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a stirred suspension of LiAlH₄ (1.2 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl 1,1-cyclobutanedicarboxylate (1.0 eq.) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

    • Cool the reaction mixture to 0 °C and cautiously quench by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ used in grams.

    • Stir the resulting granular precipitate vigorously for 1 hour.

    • Filter the solid and wash thoroughly with diethyl ether.

    • Combine the filtrate and washings, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford 1,1-bis(hydroxymethyl)cyclobutane as a white solid.

Synthesis of this compound
  • Materials:

    • 1,1-Bis(hydroxymethyl)cyclobutane

    • Triphenylphosphine (PPh₃)

    • Iodine (I₂)

    • Imidazole

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a solution of triphenylphosphine (2.2 eq.) and imidazole (2.2 eq.) in anhydrous DCM at 0 °C, add iodine (2.2 eq.) portionwise.

    • Stir the resulting slurry for 15 minutes at 0 °C.

    • Add a solution of 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq.) in anhydrous DCM dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Quench the reaction with saturated aqueous Na₂S₂O₃ solution and stir until the organic layer is colorless.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate
  • Materials:

    • This compound

    • Diethyl malonate

    • Sodium ethoxide (NaOEt)

    • Anhydrous ethanol

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a solution of sodium ethoxide (2.2 eq.) in anhydrous ethanol, add diethyl malonate (1.0 eq.) dropwise at room temperature.

    • Stir the mixture for 30 minutes.

    • Add a solution of this compound (1.0 eq.) in anhydrous ethanol dropwise.

    • Heat the reaction mixture to reflux and maintain for 12-16 hours.

    • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl solution.

    • Extract the mixture with diethyl ether.

    • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Characterization Data

The structural elucidation of the synthesized compounds is crucial for confirming their identity and purity. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical tool for this purpose.

Compound1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
1,1-Bis(hydroxymethyl)cyclobutane 3.65 (s, 4H), 1.90-1.75 (m, 6H)~68 (CH₂OH), ~40 (quaternary C), ~30 (CH₂), ~15 (CH₂)
This compound 3.25 (s, 4H), 2.00-1.85 (m, 6H)~45 (quaternary C), ~35 (CH₂), ~18 (CH₂), ~10 (CH₂I)
Diethyl Spiro[3.3]heptane-2,6-dicarboxylate 4.15 (q, J = 7.1 Hz, 4H), 3.30 (t, J = 7.5 Hz, 2H), 2.40-2.20 (m, 8H), 1.25 (t, J = 7.1 Hz, 6H)~170 (C=O), ~60 (OCH₂), ~50 (CH), ~40 (quaternary C), ~35 (CH₂), ~14 (CH₃)

Note: The 13C NMR chemical shifts are approximate and can vary based on the specific substitution pattern and solvent. Unsubstituted cyclobutane resonates at approximately 22.4 ppm.[4][5]

Conclusion and Future Outlook

This compound serves as a highly effective and reactive precursor for the synthesis of spirocyclic compounds, particularly the valuable spiro[3.3]heptane scaffold. The synthetic route presented is robust and scalable, providing access to this key building block for further elaboration. The double alkylation strategy with active methylene compounds is a powerful method for constructing the spirocyclic core. The inherent three-dimensionality and conformational rigidity of the resulting spirocycles make them attractive scaffolds for the development of novel therapeutics and advanced materials. Future work in this area will likely focus on the development of asymmetric syntheses of substituted this compound derivatives to enable the enantioselective synthesis of complex spirocyclic molecules.

References

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). diethyl 1,1-cyclobutanedicarboxylate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Alcohol to Bromide/Chloride/Iodide using Appel reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Appel Reaction: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Appel reaction. Retrieved from [Link]

  • NIH. (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. Retrieved from [Link]

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A Senior Application Scientist's Review of Synthetic Routes to Cyclobutane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, has transitioned from a synthetic curiosity to a cornerstone in modern medicinal chemistry and materials science.[1][2][3] Its inherent ring strain (approximately 26.3 kcal/mol) can be strategically harnessed for selective chemical transformations, while its rigid, three-dimensional structure provides a unique scaffold for designing pharmacologically active molecules.[4][5] The incorporation of a cyclobutane ring can profoundly influence a molecule's conformational rigidity, metabolic stability, and binding affinity to biological targets.[1][2][4] This guide provides a comprehensive overview of the principal synthetic strategies for constructing the cyclobutane core, moving beyond a simple catalog of reactions to explain the causality behind methodological choices. We will delve into the mechanisms, scope, and limitations of key transformations, offering field-proven insights for the rational design and synthesis of complex cyclobutane derivatives.

The Strategic Importance of the Cyclobutane Scaffold

Historically, the synthesis of cyclobutanes was considered a significant challenge.[6] However, the development of robust synthetic methods has unlocked their potential. In drug discovery, cyclobutanes serve multiple roles:

  • Conformational Restriction: The puckered, non-planar structure of the cyclobutane ring can lock flexible molecules into a bioactive conformation, enhancing potency by reducing the entropic penalty of binding.[1][4]

  • Bioisosteric Replacement: It can act as a stable bioisostere for gem-dimethyl groups, alkenes, or larger, more metabolically labile rings.[1]

  • Metabolic Shielding: Introducing a cyclobutane can block sites of metabolism, leading to improved pharmacokinetic profiles.[1]

  • Exploration of Chemical Space: The defined 3D geometry allows for precise orientation of pharmacophoric groups, enabling the exploration of hydrophobic pockets in target proteins.[1][4]

Prominent examples of marketed drugs containing this motif, such as the anticancer agent Carboplatin and the hepatitis C protease inhibitor Boceprevir, underscore its value in pharmaceutical development.[1][3][4]

Core Synthetic Strategies: A Mechanistic Perspective

The construction of the strained four-membered ring is dominated by a few powerful and versatile methodologies. The choice of strategy is dictated by the desired substitution pattern, stereochemistry, and the functional group tolerance required.

The Workhorse: [2+2] Cycloaddition Reactions

The most direct and widely employed method for cyclobutane synthesis is the [2+2] cycloaddition of two olefinic components.[6][7][8][9] This approach can be broadly categorized into photochemical, thermal, and transition metal-catalyzed variants.

This method is arguably the most general and frequently used photochemical reaction in organic synthesis.[10] It involves the excitation of one alkene partner by UV or visible light, which then reacts with a ground-state alkene to form the cyclobutane ring.[10]

Mechanism and Causality: The reaction typically proceeds via the formation of a 1,4-diradical intermediate after the initial bond formation between the excited-state alkene and the ground-state partner.[8] The stereochemical outcome is often dependent on the spin multiplicity of the excited state. Singlet excited states can lead to a concerted, stereoretentive cycloaddition, whereas triplet excited states (often populated using sensitizers like acetone or benzophenone) react via a stepwise mechanism involving a longer-lived diradical, which can allow for bond rotation and loss of stereoinformation before ring closure.[8][11]

  • Paternò-Büchi Reaction: A notable variant is the [2+2] photocycloaddition of a carbonyl compound with an alkene, which yields oxetanes.[12][13][14][15] This reaction is a powerful tool for synthesizing four-membered oxygen-containing heterocycles.[15][16]

Experimental Protocol: Intramolecular [2+2] Photocycloaddition of a Diolefin

  • Preparation: Dissolve the diolefin substrate (e.g., 1,6-heptadiene derivative) in a suitable solvent (e.g., acetone, which also acts as a triplet sensitizer, or acetonitrile) in a quartz reaction vessel. The concentration is typically kept low (0.01-0.05 M) to minimize intermolecular side reactions.

  • Deoxygenation: Purge the solution with an inert gas (N₂ or Ar) for 15-30 minutes to remove dissolved oxygen, which can quench the excited triplet state.

  • Irradiation: Irradiate the solution using a medium-pressure mercury lamp (which has strong output at 254 nm) equipped with a cooling well to maintain a constant temperature. The reaction vessel should be made of quartz as Pyrex will absorb the low-wavelength UV light required for excitation.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the resulting cyclobutane product using flash column chromatography on silica gel.

According to Woodward-Hoffmann rules, thermal [2+2] cycloadditions are generally symmetry-forbidden. However, ketenes are a remarkable exception. They readily react with alkenes under thermal conditions to produce cyclobutanones.[17][18][19]

Mechanism and Causality: This reaction is thermally allowed because it proceeds through a concerted, [π2s + π2a] (suprafacial-antarafacial) transition state.[17][20] The ketene, with its linear geometry and available p-orbital perpendicular to the C=C π-system, can approach the alkene antarafacially (on opposite faces), while the alkene reacts suprafacially (on the same face).[20][21] This specific geometric arrangement is stabilized by an interaction between the HOMO of the alkene and the LUMO of the ketene, bypassing the symmetry-forbidden barrier.[19]

Regioselectivity: The reaction is highly regioselective. The highly electrophilic central carbon of the ketene invariably bonds to the more electron-rich carbon of the alkene.[18][20]

Transition metal catalysts (using Co, Ni, Ru, Rh, etc.) provide a milder, alternative pathway for [2+2] cycloadditions, often with excellent control over selectivity.[22][23][24]

Mechanism and Causality: These reactions typically proceed through the formation of a metallacyclopentane intermediate.[23] The metal center coordinates to both alkene partners, facilitating a formal cycloaddition. Subsequent reductive elimination from the metallacyclopentane releases the cyclobutane product and regenerates the active catalyst. This stepwise, metal-mediated pathway avoids the high-energy, symmetry-forbidden transition state of a purely thermal reaction.

Table 1: Comparison of [2+2] Cycloaddition Strategies

FeaturePhotochemical [2+2]Thermal Ketene [2+2]Metal-Catalyzed [2+2]
Activation UV/Visible LightHeatTransition Metal Catalyst
Key Intermediate 1,4-Diradical or ExciplexConcerted [π2s + π2a] TSMetallacyclopentane
Substrates Alkenes, Enones, CarbonylsKetenes + Alkenes/IminesAlkenes, Alkynes, Dienes
Stereoselectivity Variable (depends on multiplicity)Generally highOften high
Advantages High generality, access to complex polycyclic systems.[10][25]Thermally allowed, highly regioselective, forms cyclobutanones.[17][18][24]Mild conditions, potential for enantioselectivity with chiral ligands.[22][23]
Limitations Can lead to mixtures of stereoisomers; requires specialized equipment.Ketenes are highly reactive and often generated in situ.[17][18]Catalyst sensitivity, limited substrate scope for some catalysts.
Ring-Closing Metathesis (RCM)

Ring-closing metathesis has become a powerful tool for the formation of cyclic alkenes of various sizes, including cyclobutenes.[26][27] Subsequent reduction provides access to the saturated cyclobutane ring.

Mechanism and Causality: The reaction is catalyzed by metal-alkylidene complexes (e.g., Grubbs or Schrock catalysts) and proceeds via a metallacyclobutane intermediate.[26][27][28] The catalyst's metal-carbon double bond engages in a [2+2] cycloaddition with a terminal alkene of the diene substrate to form a metallacyclobutane. This intermediate then undergoes a retro-[2+2] cycloaddition, extruding the original alkylidene and forming a new one. This process repeats with the second terminal alkene, ultimately leading to the cyclized product and releasing a volatile alkene (typically ethylene) as a byproduct, which drives the reaction to completion.[27]

Ring Contraction and Expansion Strategies

While cycloadditions build the ring from acyclic precursors, rearrangement strategies construct it from pre-existing rings.

  • Ring Contraction: The stereospecific synthesis of cyclobutanes from readily available five-membered rings, such as pyrrolidines, is an elegant and powerful strategy.[29][30][31] One such method involves the conversion of a pyrrolidine to a 1,1-diazene intermediate.[31] Nitrogen extrusion generates a 1,4-biradical that rapidly undergoes C-C bond formation to yield the cyclobutane.[29][31] The stereospecificity of this contraction is a key advantage, as the stereochemistry of the starting pyrrolidine is retained in the product.[29][32]

  • Ring Expansion: A well-established method involves the silver(I)-catalyzed ring expansion of cyclopropylcarbinyl systems.[7] This strategy allows for the diastereo- and enantioselective synthesis of cyclobutanes bearing multiple substituents.

Visualization of Key Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams outline the decision-making process and core mechanisms.

G cluster_0 Strategic Selection Workflow Start Define Target Cyclobutane Q1 Is direct C4 ring formation desired? Start->Q1 Q3 Is a pre-existing ring available? Q1->Q3 No M1 [2+2] Cycloaddition Q1->M1 Yes Q2 Is a cyclobutanone core acceptable? M2 Thermal Ketene [2+2] Cycloaddition Q2->M2 Yes M3 Photochemical or Metal-Catalyzed [2+2] Q2->M3 No M4 Ring Contraction/ Expansion Q3->M4 Yes M5 Ring-Closing Metathesis (RCM) Q3->M5 No (Acyclic diene available?) M1->Q2

Caption: Decision workflow for selecting a primary synthetic strategy.

G cluster_photo Photochemical [2+2] Cycloaddition (Triplet Pathway) Reactants Alkene_A + Alkene_B Excitation Alkene_A* (Triplet) + Alkene_B Reactants->Excitation hv (Sensitizer) Diradical 1,4-Diradical Intermediate Excitation->Diradical Bond Formation Diradical->Diradical Bond Rotation (Loss of stereochem) Product Cyclobutane Product Diradical->Product Ring Closure

Caption: Mechanism of triplet-sensitized photochemical [2+2] cycloaddition.

G cluster_ketene Thermal Ketene [2+2] Cycloaddition Reactants Ketene + Alkene TS [π2s + π2a] Transition State Reactants->TS Δ (Heat) Product Cyclobutanone Product TS->Product Concerted Cyclization

Caption: Concerted mechanism of a thermal ketene [2+2] cycloaddition.

G cluster_rcm Catalytic Cycle of Ring-Closing Metathesis (RCM) Catalyst [M]=CH-R (Catalyst) Intermediate1 Metallacyclobutane 1 Catalyst->Intermediate1 + Alkene 1 Substrate Diene Substrate Substrate->Intermediate1 Intermediate2 Metathesized Intermediate Intermediate1->Intermediate2 Retro [2+2] Intermediate3 Metallacyclobutane 2 Intermediate2->Intermediate3 + Alkene 2 (intramolecular) Intermediate3->Catalyst Reductive Elimination Product Cycloalkene Product Intermediate3->Product

Caption: The catalytic cycle of Ring-Closing Metathesis (RCM).

Conclusion and Future Outlook

The synthesis of cyclobutane derivatives has matured into a sophisticated field, with [2+2] cycloadditions, ring-closing metathesis, and various rearrangement reactions serving as the primary pillars. While photochemical and thermal cycloadditions are classic and powerful methods, the rise of transition metal catalysis continues to offer milder conditions and superior control over stereochemistry.[22][23] Emerging strategies, such as leveraging C-H functionalization logic, are further expanding the toolkit, allowing for the late-stage modification of cyclobutane cores in complex settings.[33] As the demand for novel, three-dimensional molecular scaffolds in drug discovery and materials science grows, the development of even more efficient, selective, and sustainable methods for cyclobutane synthesis will remain a vital area of research.

References

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  • Metal-Mediated and Metal-Catalyzed [2+2] Cycloadditions - ResearchGate.
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  • 1.2: Cycloaddition Reactions - Chemistry LibreTexts. Chemistry LibreTexts.
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  • Ring-closing met
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  • Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions - PMC - PubMed Central.
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  • Synthesis of Cyclobutane-Containing Natural Products using Macrocyclic 1,4-Diketones as Templates for Diastereoselective Transformations and Strained Carbon-Carbon Bond Formation, and the Development of Novel Non-Phosphate Carbohydrate-Based Inhibitors of the IspH-Enzyme in Isoprene Synthesis - AUETD Home - Auburn University. Auburn University.
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Methodological & Application

Application Notes and Protocols for the Synthesis of Spiro[3.3]heptane Derivatives Using 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Rising Prominence of Spiro[3.3]heptanes in Modern Chemistry

The spiro[3.3]heptane motif, a unique three-dimensional scaffold, has garnered considerable attention in medicinal chemistry and materials science. Its rigid, non-planar structure provides access to novel chemical space, a significant advantage in the quest to move beyond the "flatland" of traditional aromatic compounds in drug design.[1][2] Spiro[3.3]heptanes have emerged as valuable bioisosteres for commonly encountered rings like benzene and piperazine, often leading to improved physicochemical properties such as solubility and metabolic stability, while maintaining or enhancing biological activity.[3][4] This has led to their incorporation into a variety of pharmaceutical candidates, underscoring the need for robust and versatile synthetic methodologies.[5] This application note provides a detailed protocol for the synthesis of spiro[3.3]heptane derivatives utilizing the highly reactive and efficient building block, 1,1-bis(iodomethyl)cyclobutane.

Synthetic Strategy: Double Intramolecular Alkylation

The construction of the spiro[3.3]heptane core via this compound relies on a powerful and convergent double intramolecular alkylation strategy. This approach involves the reaction of a suitable C-nucleophile, typically an active methylene compound, with the diiodoalkane. The high reactivity of the carbon-iodine bond makes this compound an excellent electrophile for this transformation.

The general mechanism proceeds in two sequential SN2 reactions. First, a base deprotonates the active methylene compound to generate a carbanion. This carbanion then displaces one of the iodide ions from this compound, forming a new carbon-carbon bond. A second deprotonation at the same carbon, followed by an intramolecular cyclization, displaces the second iodide to forge the second cyclobutane ring and complete the spirocyclic core. The choice of the active methylene compound allows for the introduction of diverse functionalities into the final spiro[3.3]heptane product.

Experimental Workflow Diagram

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: First Alkylation (Intermolecular) cluster_2 Step 3: Second Alkylation (Intramolecular Cyclization) cluster_3 Step 4: Work-up and Purification A Active Methylene Compound (e.g., Diethyl Malonate) D Generated Carbanion A->D Deprotonation B Base (e.g., NaH, K2CO3) B->D C Anhydrous Solvent (e.g., DMF, THF) C->D F Mono-alkylated Intermediate D->F E This compound E->F H Spiro[3.3]heptane Derivative F->H Intramolecular SN2 Cyclization G Base G->F I Aqueous Work-up H->I J Extraction I->J K Column Chromatography J->K L Pure Spiro[3.3]heptane Product K->L

Caption: General workflow for the synthesis of spiro[3.3]heptane derivatives.

Detailed Experimental Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate

This protocol details the synthesis of a versatile spiro[3.3]heptane intermediate which can be further functionalized.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septa

  • Syringes

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Reaction Setup: To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a septum, add sodium hydride (2.0 eq., 60% dispersion in mineral oil). Wash the sodium hydride with anhydrous hexanes (3 x 10 mL) to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen.

  • Solvent and Nucleophile Addition: Add anhydrous DMF (100 mL) to the flask. Cool the suspension to 0 °C in an ice bath. Slowly add diethyl malonate (1.0 eq.) to the stirred suspension via syringe over 15 minutes.

  • Carbanion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed as the sodium salt of diethyl malonate is formed.

  • First Alkylation: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DMF (20 mL). Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir overnight (approximately 16 hours).

  • Second Cyclization: Cool the reaction mixture back to 0 °C and add a second portion of sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise over 20 minutes.

  • Completion of Reaction: Remove the ice bath and allow the reaction to stir at room temperature for an additional 6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at 0 °C.

  • Work-up: Transfer the mixture to a separatory funnel and add diethyl ether (100 mL). Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Combine the fractions containing the pure product and remove the solvent in vacuo to yield diethyl spiro[3.3]heptane-2,2-dicarboxylate as a colorless oil. Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data Summary

EntryStarting MaterialReagentProductYield (%)
1Diethyl MalonateThis compoundDiethyl spiro[3.3]heptane-2,2-dicarboxylate75-85%

Yields are based on typical laboratory results and may vary depending on the scale and specific reaction conditions.

Causality Behind Experimental Choices

  • Choice of Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates diethyl malonate to form the desired carbanion. Its insolubility in DMF necessitates a heterogeneous reaction, but the clean formation of the sodium salt and hydrogen gas as the only byproduct makes it ideal.

  • Solvent Selection: Anhydrous DMF is a polar aprotic solvent that is excellent for SN2 reactions. It effectively solvates the sodium cation, leaving a "naked" and highly reactive carboxylate anion.

  • Use of this compound: The iodo- derivative is more reactive than its bromo- or chloro- counterparts due to the weaker carbon-iodine bond, which is a better leaving group. This enhanced reactivity can lead to shorter reaction times and milder conditions. A similar protocol using 1,1-bis(bromomethyl)cyclobutane has been reported for the synthesis of spiro[3.3]heptane cores.[6]

  • Two-Step Base Addition: Adding the base in two portions ensures the completion of the initial intermolecular alkylation before promoting the intramolecular cyclization. This can help to minimize the formation of polymeric side products.

  • Aqueous Work-up: The use of saturated aqueous NH₄Cl, a mild acid, is to quench any remaining sodium hydride and neutralize the reaction mixture.

Troubleshooting and Optimization

Problem Possible Cause Solution
Low YieldIncomplete reactionIncrease reaction time or temperature. Ensure reagents are anhydrous.
Formation of side productsUse high-dilution conditions to favor intramolecular cyclization.
Inconsistent ResultsImpure reagentsPurify starting materials and ensure solvents are strictly anhydrous.
Difficulty in PurificationSimilar polarity of product and byproductsOptimize the eluent system for column chromatography or consider alternative purification methods like distillation.

Conclusion

The use of this compound in a double intramolecular alkylation reaction provides an efficient and versatile route to spiro[3.3]heptane derivatives. This methodology allows for the construction of the spirocyclic core with the concomitant introduction of functional handles for further elaboration. The protocol described herein is robust and can be adapted for the synthesis of a wide range of spiro[3.3]heptane-based building blocks for applications in drug discovery and materials science.

References

  • ResearchGate. (n.d.). Applications of spiro[3.3]heptane scaffolds to medchem purposes. Retrieved from [Link]

  • ResearchGate. (n.d.). Spiro[3.3]heptane: A Versatile sp3-Rich Scaffold and its Synthetic Routes. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (racemic) spiro[3.3]heptanones. Retrieved from [Link]

  • RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]

  • ACS Publications. (2015). Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2011). Expanding the Azaspiro[3.3]heptane Family: Synthesis of Novel Highly Functionalized Building Blocks. Organic Letters. Retrieved from [Link]

  • ETH Zurich Research Collection. (2010). Synthesis and structural analysis of a new class of azaspiro[3.3]heptanes as building blocks for medicinal chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP1926798B1 - Cyclobutane and spiro[3.3]heptane compounds.
  • ResearchGate. (n.d.). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry (LSD1. Retrieved from [Link]

  • ResearchGate. (n.d.). TFA-Catalyzed [3+2] Spiroannulation of Cyclobutanols: A Route to Spiro[cyclobuta[a]indene-7,1'-cyclobutane] Skeletons. Retrieved from [Link]

  • PubMed. (2023). Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]Heptane Building Blocks. Retrieved from [Link]

  • ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Retrieved from [Link]

  • PubMed. (2020). TFA-Catalyzed [3+2] Spiroannulation of Cyclobutanols: A Route to Spiro[cyclobuta[a]indene-7,1'-cyclobutane] Skeletons. Retrieved from [Link]

Sources

Application Notes and Protocols: Nucleophilic Substitution on 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Cyclobutane Motif in Modern Drug Discovery

The cyclobutane scaffold has emerged as a privileged structural motif in medicinal chemistry. Its inherent three-dimensional and rigid nature offers a compelling strategy to constrain molecular conformations, thereby enhancing binding affinity and selectivity for biological targets.[1][2] Unlike more flexible aliphatic chains, the puckered cyclobutane ring can orient substituents in well-defined spatial arrangements, a critical feature for optimizing ligand-receptor interactions.[3][4] Furthermore, the introduction of a cyclobutane core can improve metabolic stability and other pharmacokinetic properties by blocking sites of metabolism.[4][5]

1,1-Bis(iodomethyl)cyclobutane is a particularly valuable building block for accessing novel spirocyclic and 1,1-disubstituted cyclobutane derivatives.[6] However, its utility is often hampered by the inherent challenges associated with nucleophilic substitution at its neopentyl-like carbon centers. The quaternary carbon of the cyclobutane ring creates significant steric hindrance, dramatically slowing the rate of bimolecular nucleophilic substitution (SN2) reactions.[1][2] This technical guide provides a comprehensive experimental protocol for effecting nucleophilic substitution on this compound, using the synthesis of 1,1-bis(azidomethyl)cyclobutane as a representative example. We will delve into the rationale behind the chosen experimental conditions, provide a detailed step-by-step procedure, and offer insights into the expected outcomes and characterization of the final product.

Synthesis of the Starting Material: this compound

A reliable supply of the starting diiodide is paramount. This protocol details its synthesis from the commercially available 1,1-bis(hydroxymethyl)cyclobutane. The conversion of the diol to the diiodide is achieved using a mild and efficient method employing phosphorus and iodine.

Experimental Protocol: Synthesis of this compound

Materials:

  • 1,1-Bis(hydroxymethyl)cyclobutane

  • Iodine (I₂)

  • Red phosphorus

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1,1-bis(hydroxymethyl)cyclobutane (1.0 eq).

  • Add anhydrous dichloromethane (DCM) to dissolve the diol completely.

  • Carefully add red phosphorus (2.2 eq) to the stirred solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add iodine (2.2 eq) portion-wise, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Heat the reaction mixture to reflux (approximately 40 °C) and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous sodium thiosulfate solution until the reddish-brown color of iodine disappears.

  • Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Nucleophilic Substitution with Sodium Azide: A Case Study

The conversion of this compound to 1,1-bis(azidomethyl)cyclobutane serves as an excellent model for nucleophilic substitution on this sterically hindered substrate. The azide anion is a potent nucleophile, and the use of a polar aprotic solvent like N,N-dimethylformamide (DMF) facilitates the SN2 reaction.

Experimental Protocol: Synthesis of 1,1-Bis(azidomethyl)cyclobutane

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether (Et₂O)

  • Deionized water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flame-dried 100 mL round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (2.5 eq) to the solution. Caution: Sodium azide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • Heat the reaction mixture to 70 °C and stir for 24-48 hours. The progress of the reaction should be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water and then brine to remove residual DMF.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,1-bis(azidomethyl)cyclobutane.

  • Purify the product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate eluent system.

Data Summary and Expected Outcomes

The following table summarizes the key parameters and expected results for the synthesis of 1,1-bis(azidomethyl)cyclobutane.

ParameterValue
Starting Material This compound
Nucleophile Sodium Azide (NaN₃)
Solvent N,N-Dimethylformamide (DMF)
Temperature 70 °C
Reaction Time 24-48 hours
Expected Yield 70-85%
Product Appearance Colorless to pale yellow oil

Visualizing the Experimental Workflow

The following diagram illustrates the overall workflow from the starting diol to the final diazide product.

experimental_workflow diol 1,1-Bis(hydroxymethyl)cyclobutane diiodide This compound diol->diiodide P, I₂, DCM purification1 Column Chromatography diiodide->purification1 diazide 1,1-Bis(azidomethyl)cyclobutane purification2 Column Chromatography diazide->purification2 purification1->diazide NaN₃, DMF analysis NMR, MS, IR Analysis purification2->analysis

Caption: Experimental workflow for the synthesis of 1,1-bis(azidomethyl)cyclobutane.

Mechanism & Rationale: Overcoming Steric Hindrance

The nucleophilic substitution on this compound proceeds via an SN2 mechanism. However, the reaction is significantly slower than for unhindered primary iodides due to the steric bulk of the cyclobutane ring. The quaternary carbon atom adjacent to the reaction center acts as a "neopentyl-like" steric shield, impeding the backside attack of the nucleophile.[1][2]

The choice of experimental conditions is critical to overcome this steric barrier:

  • Excellent Leaving Group: Iodide is an excellent leaving group, which facilitates the displacement even under sterically demanding conditions.

  • Strong Nucleophile: The azide ion is a strong nucleophile, increasing the rate of the SN2 reaction.

  • Polar Aprotic Solvent: DMF is a polar aprotic solvent that solvates the sodium cation, leaving the azide anion "naked" and more nucleophilic. It does not form strong hydrogen bonds with the nucleophile, which would decrease its reactivity.

  • Elevated Temperature: Heating the reaction provides the necessary activation energy to overcome the high energy barrier imposed by steric hindrance.

The following diagram illustrates the SN2 reaction at one of the iodomethyl groups.

sn2_mechanism reactants This compound + 2 NaN₃ transition_state [Transition State] reactants->transition_state Sɴ2 Attack products 1,1-Bis(azidomethyl)cyclobutane + 2 NaI transition_state->products Iodide Departure

Caption: Simplified Sɴ2 mechanism for the formation of 1,1-bis(azidomethyl)cyclobutane.

Product Characterization and Data Interpretation

Thorough characterization of the final product is essential to confirm its identity and purity.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the cyclobutane ring protons and the methylene protons adjacent to the azide groups. The methylene protons (CH₂N₃) will likely appear as a singlet in the range of 3.0-3.5 ppm. The cyclobutane ring protons will appear as multiplets in the upfield region, typically between 1.5-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum will provide evidence for the presence of the quaternary carbon of the cyclobutane ring, the methylene carbons of the ring, and the methylene carbons attached to the azide groups (CH₂N₃), which are expected in the range of 50-60 ppm. The unsubstituted cyclobutane carbon resonates at approximately 22.4 ppm.[2]

2. Mass Spectrometry (MS):

Mass spectrometry will be used to confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

3. Infrared (IR) Spectroscopy:

The IR spectrum will show a characteristic strong, sharp absorption band for the azide functional group (N₃) at approximately 2100 cm⁻¹.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Wessjohann, L. A., Krelaus, R., & R. G. S. Berlinck. (2003). Cyclobutane-containing natural products.
  • Baran, P. S., Maimone, T. J., & Richter, J. M. (2007). Total synthesis of marine natural products without using protecting groups.
  • Schneider, N., et al. (2015). The medicinal chemistry of cyclobutanes.
  • Finkelstein, H. (1910). Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden. Berichte der deutschen chemischen Gesellschaft, 43(2), 1528-1532.
  • Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses. Chemical reviews, 88(2), 297-368.
  • Knipe, A. C. (1975). The chemistry of the cyclobutyl group. In The Chemistry of the Cyclopropyl Group (pp. 671-789). John Wiley & Sons, Ltd.

Sources

Application Note: Synthesis of Spiro[3.3]heptane Scaffolds via Cyclization of 1,1-Bis(iodomethyl)cyclobutane with Active Methylene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Spiro[3.3]heptanes

In the landscape of modern drug discovery, there is a significant movement to "escape from flatland"—a strategic shift away from planar, aromatic scaffolds towards three-dimensional molecular architectures.[1][2] Saturated spirocycles have emerged as critical building blocks in this endeavor, offering rigid, well-defined exit vectors for substituents, which can lead to improved physicochemical properties and novel intellectual property.[3] Among these, the spiro[3.3]heptane core is particularly noteworthy. It serves as a rigid, non-planar bioisostere for mono-, meta-, and para-substituted phenyl rings, enabling the design of patent-free drug analogs with potentially enhanced activity and solubility.[1][2]

This application note provides a detailed guide for the synthesis of functionalized spiro[3.3]heptane derivatives through the robust and efficient cyclization reaction between 1,1-bis(iodomethyl)cyclobutane and various active methylene compounds. We will delve into the reaction mechanism, provide a validated, step-by-step experimental protocol, discuss expected outcomes, and present troubleshooting insights to empower researchers in medicinal chemistry and synthetic organic chemistry.

Reaction Mechanism: A Double SN2 Annulation

The formation of the spiro[3.3]heptane ring system from this compound and an active methylene compound is a classic example of a base-mediated double C-alkylation via a sequential SN2 mechanism. The success of this reaction hinges on the careful selection of base and solvent to facilitate the key steps.

Causality of Mechanistic Steps:

  • Deprotonation: The reaction is initiated by a base, which abstracts a proton from the active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups, EWG). This deprotonation generates a resonance-stabilized carbanion, or enolate, which is a potent carbon nucleophile.[4][5] The acidity of the methylene protons, and thus the ease of enolate formation, is directly proportional to the strength of the flanking EWGs.[6]

  • First Alkylation (Intermolecular SN2): The generated enolate attacks one of the electrophilic methylene carbons of this compound, displacing the first iodide leaving group in a standard SN2 reaction. This forms a mono-alkylated intermediate.

  • Second Alkylation (Intramolecular SN2): The remaining acidic proton on the original active methylene carbon is then abstracted by the base. The resulting intramolecular nucleophilic attack on the second iodomethyl group displaces the final iodide, closing the second four-membered ring and forming the spirocyclic core.

The choice of base is critical. A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred.[6][7] Cesium carbonate is particularly effective as the large, soft cesium cation is poorly solvated in polar aprotic solvents like DMF, leading to a more "naked" and highly reactive enolate anion.[6] This enhances the rate of C-alkylation and minimizes potential O-alkylation side reactions.[4]

Reaction_Mechanism cluster_start Reactants cluster_steps Reaction Pathway AMC Active Methylene Compound (EWG-CH₂-EWG) Enolate Enolate Formation (Carbanion) AMC->Enolate Deprotonation Base Base (e.g., Cs₂CO₃) Base->Enolate Deprotonation DiIodo This compound Intermediate Mono-alkylated Intermediate DiIodo->Intermediate First Sₙ2 Attack (Intermolecular) Enolate->Intermediate First Sₙ2 Attack (Intermolecular) Cyclization Intramolecular Cyclization Intermediate->Cyclization Second Deprotonation & Second Sₙ2 Attack (Intramolecular) Product Spiro[3.3]heptane Derivative Cyclization->Product

Caption: General mechanism for spiro[3.3]heptane synthesis.

Detailed Experimental Protocol

This protocol provides a general method applicable to a range of active methylene compounds. Safety Precaution: this compound is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

Materials and Reagents
  • Electrophile: this compound (≥95%)

  • Nucleophile: Active Methylene Compound (e.g., Diethyl malonate, Malononitrile, Ethyl cyanoacetate) (≥98%)

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous (≥99%)

  • Solvent: N,N-Dimethylformamide (DMF), anhydrous (≤50 ppm H₂O)

  • Workup: Diethyl ether (Et₂O), Saturated aqueous ammonium chloride (NH₄Cl), Brine, Anhydrous magnesium sulfate (MgSO₄)

  • Purification: Silica gel (230-400 mesh), Heptane (HPLC grade), Ethyl acetate (EtOAc, HPLC grade)

Equipment
  • Round-bottom flask with a magnetic stir bar

  • Septa and nitrogen/argon inlet

  • Syringes

  • Magnetic stir plate

  • Rotary evaporator

  • Glassware for liquid-liquid extraction (separatory funnel)

  • Glass column for flash chromatography

Step-by-Step Procedure
  • Preparation:

    • Dry all glassware in an oven at 120 °C for at least 4 hours and allow to cool under a stream of dry nitrogen or argon.

    • To a 100 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add cesium carbonate (2.5 eq.).

    • Seal the flask with a septum and purge with nitrogen for 10 minutes.

  • Reaction Setup:

    • Add anhydrous DMF (approx. 0.1 M final concentration relative to the limiting reagent) via syringe to the flask containing cesium carbonate.

    • Via syringe, add the active methylene compound (1.0 eq.) to the stirring suspension.

    • Allow the mixture to stir at room temperature for 15-20 minutes to ensure complete formation of the enolate.

    • In a separate vial, dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DMF.

    • Add the solution of this compound dropwise to the reaction mixture over 10 minutes. Rationale: Slow addition helps to control any potential exotherm and minimizes side reactions.

  • Reaction Monitoring:

    • Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS. A typical mobile phase for TLC is 20-30% EtOAc in heptane. The reaction is complete when the starting active methylene compound is fully consumed (typically 4-12 hours).

  • Workup:

    • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with diethyl ether and water.

    • Separate the layers. Extract the aqueous layer two more times with diethyl ether.

    • Combine the organic layers and wash sequentially with water and then brine. Rationale: Washing removes residual DMF and inorganic salts.

    • Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel.[1]

    • A typical gradient elution starts with 100% heptane and gradually increases the polarity with ethyl acetate (e.g., 0% to 30% EtOAc in heptane).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final spiro[3.3]heptane derivative.

  • Characterization:

    • Confirm the structure and purity of the final compound using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental_Workflow A Preparation (Dry Glassware, Inert Atmosphere) B Reaction Setup (Add Base, Solvent, Nucleophile, then Electrophile) A->B C Reaction Monitoring (TLC / LC-MS) B->C D Workup (Quench, Extract, Wash, Dry) C->D E Purification (Flash Column Chromatography) D->E F Characterization & Analysis (NMR, HRMS) E->F

Caption: Standard experimental workflow for synthesis.

Expected Results & Troubleshooting

The described protocol is robust for a variety of active methylene compounds. Below is a table summarizing typical outcomes.

Active Methylene CompoundTypical Base/SolventApprox. Time (h)Typical Yield (%)
Diethyl malonateCO₂EtCO₂EtCs₂CO₃ / DMF6 - 1275 - 90%
MalononitrileCNCNCs₂CO₃ / DMF4 - 880 - 95%
Ethyl cyanoacetateCNCO₂EtCs₂CO₃ / DMF5 - 1070 - 85%
AcetylacetoneCOCH₃COCH₃Cs₂CO₃ / DMF4 - 865 - 80%

Troubleshooting Guide:

  • Issue: Low or no product yield.

    • Possible Cause: Inactive reagents or wet solvent.

    • Solution: Ensure the use of anhydrous solvent and high-purity reagents. The base, Cs₂CO₃, should be anhydrous. Dry it in an oven if necessary.

  • Issue: Formation of a significant amount of mono-alkylated intermediate.

    • Possible Cause: Insufficient base or reaction time. The second intramolecular cyclization can be slower than the first intermolecular step.

    • Solution: Ensure at least 2.5 equivalents of base are used. If the intermediate persists, gentle heating (e.g., to 40-50 °C) can promote the final ring closure.

  • Issue: Complex mixture of products.

    • Possible Cause: O-alkylation side reaction, especially with β-ketoesters.[4]

    • Solution: While Cs₂CO₃ in DMF strongly favors C-alkylation, ensure slow addition of the electrophile and maintain room temperature to maximize selectivity. Using a less polar solvent might be an option, but this often leads to much longer reaction times.[7]

Conclusion

The double alkylation of active methylene compounds with this compound is a powerful and reliable method for constructing the spiro[3.3]heptane scaffold. This framework is of high strategic importance for developing novel therapeutics by providing a rigid, three-dimensional alternative to traditional planar aromatic rings.[8] The protocol detailed herein is broadly applicable and can be adapted to generate a diverse library of spirocyclic compounds for screening and lead optimization in drug discovery programs.

References

  • Applications of spiro[3.3]heptane scaffolds to medchem purposes. ResearchGate. [Link]

  • The Growing Importance of Spirocycles in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis and Structural Analysis of Angular Monoprotected Diamines Based on Spiro[3.3]heptane Scaffold. The Journal of Organic Chemistry. [Link]

  • Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. Organic Letters. [Link]

  • Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Alkylation of active methylene compounds. ResearchGate. [Link]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. International Journal of Advanced Biotechnology and Research. [Link]

  • Alkylation of active methylene compounds and conversion into Ketones. YouTube. [Link]

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. [Link]

  • Alkylation and acylation of active methylene compounds using 1,8-diazabicyclo[5.4.0]undec-7-ene as a base. Semantic Scholar. [Link]

  • Formation of spiro[cyclobutene‐1,9′‐fluorene] 4 a. ResearchGate. [Link]

  • Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. National Institutes of Health. [Link]

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Application Notes & Protocols: Leveraging Spiro[3.3]heptanes from 1,1-Bis(iodomethyl)cyclobutane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design with Spiro[3.3]heptanes

The relentless pursuit of novel and effective therapeutics in medicinal chemistry necessitates a continuous exploration of new chemical space. A significant shift from planar, aromatic structures towards more three-dimensional (3D) molecular architectures has been a defining trend in modern drug discovery. This "escape from flatland" is driven by the understanding that 3D-shaped molecules can offer improved physicochemical properties, enhanced target selectivity, and novel intellectual property.[1][2][3][4][5]

Among the scaffolds that embody this 3D philosophy, the spiro[3.3]heptane core has emerged as a particularly valuable motif.[6] Its rigid, bicyclic structure, composed of two fused cyclobutane rings sharing a single carbon atom, provides a well-defined orientation of substituents in three-dimensional space.[4][6] This structural rigidity and predictable vectorization can lead to more selective interactions with biological targets.[7] This guide provides a comprehensive overview of the synthesis of spiro[3.3]heptane derivatives starting from 1,1-bis(iodomethyl)cyclobutane and explores their application as versatile building blocks in medicinal chemistry.

The Spiro[3.3]heptane Scaffold: A Bioisosteric Perspective

A key application of the spiro[3.3]heptane framework is its use as a saturated bioisostere of the phenyl ring and other cyclic systems like piperazine.[7][8][9][10][11] Bioisosteric replacement is a powerful strategy in drug design to modulate a molecule's properties while retaining its biological activity.

Key Advantages of Spiro[3.3]heptane as a Bioisostere:

  • Increased Three-Dimensionality: Unlike the planar phenyl ring, the spiro[3.3]heptane scaffold projects substituents into distinct vectors, allowing for a more comprehensive exploration of a protein's binding pocket.[4]

  • Improved Physicochemical Properties: The replacement of an aromatic ring with a saturated spirocyclic core can lead to improved solubility, reduced lipophilicity, and enhanced metabolic stability.[12]

  • Novel Chemical Space: The use of spiro[3.3]heptanes provides access to novel, patent-free chemical matter.[8][11]

The spiro[3.3]heptane core has been successfully incorporated into analogs of approved drugs such as Vorinostat, Sonidegib, and Benzocaine, demonstrating its potential to mimic mono-, meta-, and para-substituted phenyl rings.[8][9][10]

Synthetic Pathways to Spiro[3.3]heptane Scaffolds from this compound

The synthesis of the spiro[3.3]heptane core can be efficiently achieved from 1,1-bis(halomethyl)cyclobutane derivatives.[13][14] While some literature describes the use of the brominated analog, the corresponding this compound is an excellent starting material due to the higher reactivity of the carbon-iodine bond, which facilitates nucleophilic substitution.

A common and effective strategy involves a double alkylation of a C1-synthon, such as a malonate ester or tosylmethyl isocyanide (TosMIC), with this compound to construct the second cyclobutane ring.

Conceptual Workflow: Synthesis of Spiro[3.3]heptane Core

G A This compound C Double Alkylation A->C B C1 Nucleophile (e.g., Diethyl Malonate) B->C D Intermediate Diester C->D Base (e.g., NaH) E Hydrolysis & Decarboxylation D->E 1. NaOH, H2O 2. H3O+, Heat F Spiro[3.3]heptane-2-carboxylic acid E->F G Further Functionalization F->G

Caption: General workflow for synthesizing functionalized spiro[3.3]heptanes.

Detailed Experimental Protocols

Protocol 1: Synthesis of Diethyl Spiro[3.3]heptane-2,2-dicarboxylate

This protocol details the double alkylation of diethyl malonate with this compound.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (2.2 equivalents) suspended in anhydrous DMF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of diethyl malonate (1.0 equivalent) in anhydrous DMF via the dropping funnel.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir overnight.

  • Cool the mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,2-dicarboxylate.

Self-Validation:

  • TLC Analysis: Monitor the reaction progress by TLC, observing the consumption of starting materials and the appearance of the product spot.

  • Spectroscopic Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Spiro[3.3]heptane-2-carboxylic Acid

This protocol describes the hydrolysis and decarboxylation of the resulting diester to yield the monosubstituted carboxylic acid, a key building block for further derivatization.

Materials:

  • Diethyl spiro[3.3]heptane-2,2-dicarboxylate

  • Potassium hydroxide (KOH)

  • Ethanol

  • Water

  • Hydrochloric acid (HCl, concentrated)

Procedure:

  • Dissolve diethyl spiro[3.3]heptane-2,2-dicarboxylate (1.0 equivalent) in a mixture of ethanol and water.

  • Add potassium hydroxide (5.0 equivalents) and heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution to pH 1 with concentrated HCl.

  • Heat the mixture to 100 °C for 2 hours to effect decarboxylation.

  • Cool the mixture and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield spiro[3.3]heptane-2-carboxylic acid.

Self-Validation:

  • pH Measurement: Ensure complete acidification before the decarboxylation step.

  • Spectroscopic Analysis: Confirm the loss of one of the ester groups and the presence of the carboxylic acid functionality by IR and NMR spectroscopy.

Applications in Lead Optimization: A Case Study

The true utility of these spiro[3.3]heptane building blocks is realized in their incorporation into drug candidates. For instance, replacing a meta-substituted benzene ring in a hypothetical kinase inhibitor with a spiro[3.3]heptane core can have profound effects on its properties.

Bioisosteric Replacement Workflow

G cluster_0 Lead Compound cluster_1 Spiro[3.3]heptane Analog cluster_2 Property Modulation A Kinase Inhibitor (meta-substituted phenyl) B Spiro[3.3]heptane-based Kinase Inhibitor A->B Bioisosteric Replacement C Improved Solubility Increased Fsp³ Novel IP B->C

Sources

Application Notes & Protocols: 1,1-Bis(iodomethyl)cyclobutane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Cyclobutane Motif in Drug Discovery

In the landscape of modern medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. The cyclobutane ring, a four-membered carbocycle, has emerged as a valuable structural motif, offering a unique combination of conformational rigidity and three-dimensionality.[1] Its incorporation into drug candidates can significantly influence a molecule's potency, selectivity, metabolic stability, and pharmacokinetic profile.[2] 1,1-Bis(iodomethyl)cyclobutane is a key building block that provides a direct and efficient entry into diverse cyclobutane-containing scaffolds, particularly spirocyclic systems, which are of growing interest in drug development due to their structural novelty and ability to explore new chemical space.[3] This guide provides an in-depth exploration of the applications and experimental protocols for leveraging this compound in the synthesis of bioactive molecules.

Core Application: Synthesis of Spiro[3.3]heptane Scaffolds

The most prominent application of this compound is in the construction of the spiro[3.3]heptane framework. This motif is increasingly recognized as a bioisosteric replacement for larger or more flexible ring systems, offering a rigidifying element that can enhance binding to biological targets.[4] The synthetic strategy hinges on the dialkylation of a suitable nucleophile, typically an active methylene compound, with the two electrophilic iodomethyl groups of the cyclobutane core.

Reaction Mechanism: Base-Mediated Tandem SN2 Alkylation

The synthesis of the spiro[3.3]heptane core from this compound proceeds via a classical base-mediated tandem SN2 reaction. The key steps are as follows:

  • Deprotonation: A suitable base abstracts a proton from an active methylene compound (e.g., diethyl malonate), generating a stabilized carbanion (enolate).

  • First Alkylation: The nucleophilic carbanion attacks one of the electrophilic carbons of the iodomethyl groups, displacing an iodide ion and forming a new carbon-carbon bond.

  • Second Deprotonation & Intramolecular Cyclization: A second equivalent of base removes the remaining acidic proton on the original active methylene carbon. The resulting carbanion then undergoes an intramolecular SN2 reaction, attacking the second iodomethyl group to form the second cyclobutane ring of the spiro[3.3]heptane system.

This mechanistic pathway is illustrated in the following diagram:

G cluster_0 Step 1: First Alkylation cluster_1 Step 2: Second Alkylation (Intramolecular) start_reagents This compound + Diethyl Malonate enolate Malonate Enolate start_reagents->enolate Base (e.g., NaH) intermediate1 Mono-alkylated Intermediate enolate->intermediate1 SN2 Attack intermediate1_deprotonation Deprotonation of Intermediate intermediate1->intermediate1_deprotonation Base spirocycle Spiro[3.3]heptane-2,6-dicarboxylate intermediate1_deprotonation->spirocycle Intramolecular SN2 Cyclization

Caption: General workflow for spiro[3.3]heptane synthesis.

Application in the Synthesis of Bioactive Spiro-Hydantoins

Spiro-hydantoins are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities, including their use as inhibitors of p300/CBP histone acetyltransferases, which are implicated in cancer.[1] The rigid spirocyclic core can orient substituents in a well-defined manner, leading to enhanced target engagement.

Synthetic Protocol: Preparation of a Spiro[3.3]heptane-2,6-dione Precursor

A key intermediate for the synthesis of spiro-hydantoins is spiro[3.3]heptane-2,6-dione. This can be prepared from this compound via a malonic ester synthesis followed by hydrolysis and decarboxylation.

Experimental Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

  • Materials:

    • This compound

    • Diethyl malonate

    • Sodium hydride (60% dispersion in mineral oil)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous ammonium chloride solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • To a stirred suspension of sodium hydride (2.2 eq.) in anhydrous DMF at 0 °C under an inert atmosphere, add diethyl malonate (2.1 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 30 minutes.

    • Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise.

    • Allow the reaction to warm to room temperature and then heat to 80 °C for 12 hours.

    • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the aqueous layer with diethyl ether (3 x).

    • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Reactant Molar Ratio Notes
This compound1.0The limiting reagent.
Diethyl Malonate2.1A slight excess is used to ensure complete reaction.
Sodium Hydride2.2A slight excess of base is used for deprotonation.
From Dione to Bioactive Spiro-Hydantoin

The resulting spiro[3.3]heptane-2,6-dicarboxylate can be converted to the corresponding dione, which then serves as a key precursor for the synthesis of spiro-hydantoins through established methods such as the Bucherer-Bergs reaction.

Application in the Synthesis of Kinase Inhibitor Scaffolds

The spiro[3.3]heptane scaffold is also being explored in the design of kinase inhibitors.[5] The rigid, three-dimensional nature of this core can lead to improved selectivity and potency by presenting pharmacophoric groups in a pre-organized conformation for optimal interaction with the kinase active site.

Synthetic Protocol: Functionalization of the Spiro[3.3]heptane Core

The dicarboxylate intermediate synthesized above can be further elaborated to introduce functionalities relevant for kinase inhibition. For example, reduction of the esters to diols, followed by conversion to diamines, provides a scaffold for the attachment of various recognition elements.

Experimental Protocol: Reduction of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate to Spiro[3.3]heptane-2,6-dimethanol

  • Materials:

    • Diethyl spiro[3.3]heptane-2,6-dicarboxylate

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

    • Sodium sulfate decahydrate

    • Ethyl acetate

  • Procedure:

    • To a stirred solution of lithium aluminum hydride (3.0 eq.) in anhydrous THF at 0 °C under an inert atmosphere, add a solution of diethyl spiro[3.3]heptane-2,6-dicarboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and water.

    • Add sodium sulfate decahydrate and stir the resulting slurry for 1 hour.

    • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

    • Concentrate the filtrate under reduced pressure to yield spiro[3.3]heptane-2,6-dimethanol.

This diol can then be converted to a diamine via standard procedures (e.g., mesylation followed by substitution with an amine source), providing a versatile platform for the synthesis of a library of potential kinase inhibitors.

G cluster_0 Core Synthesis cluster_1 Functionalization & Diversification start This compound dicarboxylate Spiro[3.3]heptane Dicarboxylate start->dicarboxylate Dialkylation of Malonate diol Spiro[3.3]heptane Diol dicarboxylate->diol Reduction (LiAlH4) diamine Spiro[3.3]heptane Diamine diol->diamine Conversion kinase_inhibitors Library of Kinase Inhibitors diamine->kinase_inhibitors Amide Coupling, etc.

Caption: Synthetic pathway to kinase inhibitor scaffolds.

Conclusion

This compound is a valuable and versatile building block for the introduction of the cyclobutane motif into bioactive molecules. Its primary utility lies in the efficient construction of spiro[3.3]heptane systems, which are of increasing importance in medicinal chemistry. The protocols outlined in this guide provide a solid foundation for the synthesis of key intermediates that can be further elaborated into a wide range of biologically active compounds, including spiro-hydantoins and kinase inhibitors. The rigid and three-dimensional nature of the spiro[3.3]heptane core offers a compelling strategy for the design of next-generation therapeutics with improved pharmacological profiles.

References

  • Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom - AIR Unimi. (2022). Retrieved from [Link]

  • Expedient synthesis of spiro[3.3]heptan-1-ones via strain-relocating semipinacol rearrangements. (2021). National Institutes of Health. Retrieved from [Link]

  • Cyclobutanes in Small‐Molecule Drug Candidates. (2022). PMC - PubMed Central. Retrieved from [Link]

  • Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes. (2023). ResearchGate. Retrieved from [Link]

  • [4+2]-Cycloaddition to 5-Methylidene-Hydantoins and 5-Methylidene-2-Thiohydantoins in the Synthesis of Spiro-2-Chalcogenimidazolones. (2023). MDPI. Retrieved from [Link]

  • Organometallic small molecule kinase inhibitors – direct incorporation of Re and 99mTc into Opaganib®. (2021). Royal Society of Chemistry. Retrieved from [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. (2014). Semantic Scholar. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 6‐Trifluoromethyl Spiro[3.3]heptane Building Blocks. (2022). ResearchGate. Retrieved from [Link]

  • Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. (2022). ResearchGate. Retrieved from [Link]

  • Stereospecific Synthesis of Cyclobutanones and Spirohexanones via Formal [3+1] Cycloaddition of Cyclopropanones with Sulfur Ylides. (2021). PMC - PubMed Central. Retrieved from [Link]

  • Development of β -keto ester and malonate chemistry: Palladium-catalyzed new reactions of their allylic esters. (2011). PMC - PubMed Central. Retrieved from [Link]

  • Malonate Ester Multistep Roadmap Synthesis in Organic Chemistry. (2014). YouTube. Retrieved from [Link]

  • Discovery of spirohydantoins as selective, orally bioavailable inhibitors of p300/CBP histone acetyltransferases. (2021). PubMed. Retrieved from [Link]

  • Cyclization reactions leading to beta-hydroxyketo esters. (1994). PubMed - NIH. Retrieved from [Link]

  • Synthesis and evaluation of [123I] labeled iodovinyl amino acids syn-, anti-1-amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic acid, and 1-amino-3-iodomethylene-cyclobutane-1-carboxylic acid as potential SPECT brain tumor imaging agents. (2008). PubMed. Retrieved from [Link]

  • (Cyclohex-4-ene-1,2-diyl)bis(methylene) dimethanesulfonate. PubChem. Retrieved from [Link]

  • Discovery of Potent Indolyl-Hydrazones as Kinase Inhibitors for Breast Cancer: Synthesis, X-ray Single-Crystal Analysis, and In Vitro and In Vivo Anti-Cancer Activity Evaluation. (2023). MDPI. Retrieved from [Link]

  • CAS No : 136476-38-5 | Product Name : Cyclopropane-1,1-diylbis(methylene) dimethanesulfonate. Pharmaffiliates. Retrieved from [Link]

  • Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021). YouTube. Retrieved from [Link]

Sources

Scale-up synthesis of 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Scale-Up Synthesis of 1,1-Bis(iodomethyl)cyclobutane

Authored by: A Senior Application Scientist

Introduction: The Synthetic Utility of this compound

The cyclobutane motif is a valuable structural unit in organic chemistry, present in numerous natural products and serving as a versatile intermediate in the synthesis of complex molecules.[1] Its inherent ring strain can be strategically harnessed for ring-expansion and C-C bond cleavage reactions, providing access to diverse molecular architectures.[2] this compound (CAS No. 65478-57-1) is a particularly useful building block, as the two primary iodides serve as excellent leaving groups for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities. This guide provides a comprehensive, field-tested protocol for the reliable, multi-gram scale synthesis of this key intermediate, starting from the commercially available 1,1-bis(hydroxymethyl)cyclobutane.

Synthetic Strategy: A Two-Step Approach to High-Purity Product

The conversion of a diol to a diiodide is most effectively and cleanly accomplished via a two-step process. Direct conversion methods often suffer from side reactions and harsh conditions, complicating purification and reducing overall yield. The chosen strategy involves:

  • Mesylation: The initial activation of the primary alcohols in 1,1-bis(hydroxymethyl)cyclobutane is achieved through conversion to the corresponding dimesylate ester. Methanesulfonyl chloride is a highly effective reagent for this transformation in the presence of a tertiary amine base, such as triethylamine, which neutralizes the HCl byproduct. This intermediate is typically stable enough to be isolated and used in the subsequent step without extensive purification.

  • Finkelstein Reaction: The dimesylate is then converted to the target diiodide via a classic Finkelstein reaction.[3][4] This SN2 substitution is performed using a large excess of sodium iodide in acetone. The reaction is driven to completion by the precipitation of the insoluble sodium mesylate byproduct (NaOMs) in the acetone solvent, a key principle of Le Châtelier's principle.[5] This insolubility contrast between the sodium salts is fundamental to the success of the reaction.[3]

Experimental Workflow Diagram

The overall process from starting material to purified product is outlined below.

synthesis_workflow start 1,1-Bis(hydroxymethyl)cyclobutane mesylation Step 1: Mesylation (MsCl, Et3N, DCM) start->mesylation dimesylate Crude Dimesylate Intermediate mesylation->dimesylate finkelstein Step 2: Finkelstein Reaction (NaI, Acetone, Reflux) dimesylate->finkelstein crude_product Crude this compound finkelstein->crude_product purification Purification (Column Chromatography) crude_product->purification final_product Pure this compound purification->final_product characterization Characterization (NMR, IR, MS) final_product->characterization

Caption: Overall workflow for the synthesis of this compound.

Detailed Protocol for Scale-Up Synthesis

This protocol is designed for a ~10-gram scale synthesis and can be adjusted proportionally.

Materials & Equipment:

  • 1,1-Bis(hydroxymethyl)cyclobutane (CAS: 4415-73-0)[6][7]

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (Et₃N), distilled

  • Dichloromethane (DCM), anhydrous

  • Sodium iodide (NaI), dried

  • Acetone, anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

  • 1-L three-neck round-bottom flask with magnetic stir bar

  • Mechanical stirrer (for larger scales)

  • Pressure-equalizing dropping funnel

  • Reflux condenser with nitrogen/argon inlet

  • Thermometer

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

Part 1: Synthesis of Cyclobutane-1,1-diylbis(methylene) dimethanesulfonate (Dimesylate Intermediate)
  • Reaction Setup: Assemble a flame-dried 1-L three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Reagent Charging: Charge the flask with 1,1-bis(hydroxymethyl)cyclobutane (10.0 g, 86.1 mmol) and anhydrous dichloromethane (400 mL). Stir to dissolve.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (30.0 mL, 21.7 g, 215 mmol, 2.5 equiv) to the reaction mixture.

  • Mesylation: Add methanesulfonyl chloride (16.6 mL, 24.8 g, 216 mmol, 2.5 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C. A white precipitate of triethylamine hydrochloride will form.[8]

  • Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Work-up:

    • Cool the reaction mixture back to 0 °C and slowly quench by adding 100 mL of cold water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 10% HCl (2 x 100 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Result: The crude dimesylate is obtained as a pale yellow oil or solid. This material is typically used in the next step without further purification.

Part 2: Synthesis of this compound (Finkelstein Reaction)

finkelstein_mechanism sub R-OMs product R-I sub->product Sₙ2 attack na_oms Na⁺ ⁻OMs (precipitate) sub->na_oms na_i Na⁺ I⁻ na_i->product label_node Mechanism of the Finkelstein Reaction

Caption: SN2 mechanism of the Finkelstein reaction.

  • Reaction Setup: Assemble a 1-L round-bottom flask with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere.

  • Reagent Charging: Charge the flask with the crude dimesylate from Part 1 (assuming ~86.1 mmol theoretical) and anhydrous acetone (500 mL). Stir to dissolve.

  • Iodide Addition: Add sodium iodide (64.5 g, 430 mmol, 5.0 equiv) to the solution.

  • Reflux: Heat the mixture to reflux and maintain for 12-18 hours. The formation of a dense white precipitate (sodium mesylate) will be observed.

  • Reaction Monitoring: The reaction progress can be monitored by TLC (Thin Layer Chromatography), observing the disappearance of the dimesylate spot.[9]

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

    • Partition the residue between dichloromethane (300 mL) and water (300 mL).

    • Transfer to a separatory funnel and separate the layers.

    • Wash the organic layer with saturated aqueous sodium thiosulfate solution (2 x 100 mL) to remove any residual iodine, followed by brine (1 x 100 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient (e.g., starting with 100% hexanes) to afford the pure product as a colorless or pale yellow oil.

Data Summary and Characterization

ParameterPart 1 (Mesylation)Part 2 (Finkelstein)
Starting Material 1,1-Bis(hydroxymethyl)cyclobutaneCrude Dimesylate
Equivalents 1.01.0
Key Reagent Methanesulfonyl ChlorideSodium Iodide
Reagent Equiv. 2.55.0
Base Triethylamine (2.5 equiv)N/A
Solvent DichloromethaneAcetone
Temperature 0 °C to RTReflux (~56 °C)
Reaction Time ~2.5 hours12-18 hours
Typical Yield >95% (crude)75-85% (after purification)

Expected Analytical Data:

  • ¹H NMR (CDCl₃, 400 MHz): The spectrum is expected to show two main signals: a singlet for the two equivalent CH₂I groups and a multiplet for the cyclobutane ring protons. The chemical environment of all eight cyclobutane protons is very similar, often resulting in a complex multiplet or a deceptively simple single peak around 1.9-2.2 ppm.[10] The iodomethyl protons (CH₂I) should appear as a sharp singlet further downfield.

  • ¹³C NMR (CDCl₃, 100 MHz): Key signals expected for the CH₂I carbon, the quaternary carbon of the cyclobutane ring, and the CH₂ carbons of the ring.

  • Infrared (IR) Spectroscopy: The spectrum should be free of the broad O-H stretch from the starting diol. Key absorptions will include C-H stretching (~2850-3000 cm⁻¹) and a characteristic C-I stretching vibration at a lower frequency.[11][12]

  • Mass Spectrometry (EI): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns, including the loss of iodine.

Safety and Handling

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Methanesulfonyl Chloride (MsCl): Highly corrosive, toxic, and a lachrymator. Handle with extreme care in a fume hood. Quench any residual reagent with a base.

  • Triethylamine (Et₃N): Flammable liquid with a strong odor. It is corrosive and can cause severe eye and skin irritation.

  • Sodium Iodide (NaI): Hygroscopic. Can cause skin and eye irritation. Prolonged exposure may affect the thyroid.[13][14]

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Minimize inhalation and skin contact.

  • Acetone: Highly flammable liquid. Ensure no ignition sources are present during its use, especially during reflux.

References

  • ResearchGate. "Gram-scale synthesis of cyclobutanes." ResearchGate, Nov. 2021, [Link].

  • ACS Publications. "Diastereoselective Synthesis of Cyclobutanes via Rh-Catalyzed Unprecedented C–C Bond Cleavage of Alkylidenecyclopropanes." Organic Letters, [Link].

  • Wikipedia. "Finkelstein reaction." Wikipedia, [Link].

  • PubMed Central. "Enantioselective Synthesis of Cyclobutanes via Sequential Rh-catalyzed Bicyclobutanation/Cu-catalyzed Homoconjugate Addition." PubMed Central, [Link].

  • Sathee Jee. "Finkelstein Reaction." Sathee Jee, [Link].

  • Columbus Chemical Industries. "Sodium Iodide, Granular USP 5165 - SAFETY DATA SHEET." Columbus Chemical Industries, [Link].

  • Baran Lab. "Cyclobutanes in Organic Synthesis." Baran Lab, [Link].

  • Southern Biological. "SAFETY DATA SHEET (SDS) - Sodium iodide, 0.5M." Southern Biological, [Link].

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  • Organic Syntheses. "Preparation of 6-Iodo-1-hexene." Organic Syntheses, [Link].

  • Semantic Scholar. "Synthetic Strategies for Cyclobutane Derivatives Without Employing [2 + 2] Cycloaddition and Their Application in Organic Synthesis." Semantic Scholar, [Link].

  • Google Patents. "Synthesis of 1,1-bis(hydroxymethyl)cyclopropane.
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  • International Journal of Research in Pharmacy and Pharmaceutical Sciences. "Infrared Spectroscopy for the Identification and Characterization of Organic Molecules." International Journal of Research in Pharmacy and Pharmaceutical Sciences, [Link].

  • Organic Syntheses. "Preparation of Tributyl(chloromethyl)stannane." Organic Syntheses, [Link].

  • Crysdot LLC. "this compound." Crysdot LLC, [Link].

  • ARKANLABS. "1,1-Bis(hydroxymethyl)cyclobutane, 5 G." ARKANLABS, [Link].

  • Royal Society of Chemistry. "Hypervalent iodine initiated intramolecular alkene dimerisation: a stereodivergent entry to cyclobutanes." Royal Society of Chemistry, [Link].

  • Royal Society of Chemistry. "Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives." Chemical Science, [Link].

  • ResearchGate. "Development of a Multi Kilogram-Scale, Tandem Cyclopropanation Ring-Expansion Reaction En Route to Hedgehog Antagonist IPI-926." ResearchGate, [Link].

  • Russell Chemicals. "this compound 65478-57-1." Russell Chemicals, [Link].

  • PubMed. "Synthesis and evaluation of [123I] labeled iodovinyl amino acids..." PubMed, [Link].

  • Doc Brown's Chemistry. "cyclobutane low high resolution H-1 proton nmr spectrum..." Doc Brown's Chemistry, [Link].

  • Google Patents. "Process for the preparation of hydroxymethyl-cyclopropane.
  • National Institutes of Health. "Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids..." National Institutes of Health, 15 Feb. 2008, [Link].

  • International Journal of Pharmacy and Biological Sciences. "GC-MS, FT-IR and 1H NMR Profiling of Bio-Active Phytoconstituents..." International Journal of Pharmacy and Biological Sciences, [Link].

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  • ResearchGate. "Synthesis of 3,5-Bis(hydroxymethyl)adamantan-1-ols..." ResearchGate, 29 Oct. 2020, [Link].

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Application Notes and Protocols: One-Pot Synthesis of Spirocycles from 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

Spirocycles, characterized by two rings sharing a single atom, are increasingly vital scaffolds in medicinal chemistry and drug discovery.[1][2] Their inherent three-dimensionality allows for novel interactions with biological targets, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][3][4] This document provides a detailed guide for the one-pot synthesis of spirocycles utilizing 1,1-bis(iodomethyl)cyclobutane as a key building block. The protocols herein focus on a samarium(II) iodide-mediated reductive cyclization, a powerful and versatile method for constructing complex carbocyclic and heterocyclic spiro-systems.[5][6]

Introduction: The Ascendancy of Spirocycles in Drug Design

The quest for novel chemical entities with enhanced therapeutic profiles has led to a surge of interest in spirocyclic frameworks.[2] Unlike traditional flat, aromatic structures, spirocycles project functionality into three-dimensional space, enabling more specific and potent interactions with the complex topographies of protein binding sites.[1] This unique conformational rigidity can also improve metabolic stability and aqueous solubility, key parameters in drug development.[3]

Historically, the synthesis of spirocycles has been considered challenging due to the creation of a quaternary carbon center.[1] However, the development of new synthetic methodologies is making these valuable motifs more accessible to medicinal chemists.[4] One-pot reactions, in particular, offer significant advantages in terms of efficiency, reduced waste, and simplified purification processes.[7][8][9]

This guide focuses on a robust one-pot protocol for the synthesis of spiro[3.n]alkanes and related heterocyclic systems from the readily accessible starting material, this compound. The core of this methodology is a samarium(II) iodide (SmI₂) mediated reductive coupling reaction, a testament to the power of single-electron transfer (SET) chemistry in modern organic synthesis.[6][10][11]

Mechanistic Insights: The Role of Samarium(II) Iodide

The one-pot synthesis of spirocycles from this compound and a carbonyl compound (aldehyde or ketone) proceeds via a Barbier-type reaction mechanism mediated by SmI₂. The key steps are outlined below:

  • Single-Electron Transfer (SET): The reaction is initiated by the transfer of two single electrons from two equivalents of SmI₂ to one of the carbon-iodine bonds of this compound. This generates a highly reactive organosamarium intermediate.[10]

  • Nucleophilic Attack: The organosamarium species acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This forms a samarium alkoxide intermediate.

  • Intramolecular Cyclization (Spirocycle Formation): The second iodomethyl group is positioned in proximity to the newly formed alkoxide. An intramolecular nucleophilic substitution (SN2) reaction then occurs, where the alkoxide displaces the remaining iodide, forming the spirocyclic ring system.

  • Protonation: The reaction is quenched with a proton source (e.g., saturated aqueous ammonium chloride) to yield the final spirocyclic alcohol product.

The choice of solvent and additives can significantly influence the reactivity and selectivity of SmI₂-mediated reactions.[12][13] Tetrahydrofuran (THF) is the most common solvent for these transformations.

Experimental Protocols

General Considerations:
  • All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.

  • Anhydrous solvents are crucial for the success of SmI₂-mediated reactions. THF should be freshly distilled from sodium/benzophenone ketyl.

  • Samarium(II) iodide solution (0.1 M in THF) can be prepared in situ or purchased commercially. For in-situ preparation, refer to established literature procedures.[14]

  • All carbonyl compounds should be purified prior to use to remove any acidic impurities.

Protocol 1: One-Pot Synthesis of a Spirocyclic Diol

This protocol details the synthesis of 6,6-bis(hydroxymethyl)spiro[3.4]octane as a representative example.

Materials:

  • This compound

  • Cyclopentanone

  • Samarium(II) iodide (0.1 M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, rubber septum, and argon inlet, add this compound (1.0 mmol, 1.0 equiv).

  • Dissolve the starting material in anhydrous THF (10 mL).

  • Add cyclopentanone (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

  • Slowly add the samarium(II) iodide solution (22 mL, 2.2 mmol, 2.2 equiv) dropwise via syringe over 30 minutes. The characteristic deep blue or green color of the SmI₂ solution should disappear upon addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl (15 mL).

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired spirocyclic diol.

Data Presentation

EntryCarbonyl CompoundProductYield (%)
1Cyclopentanone6,6-Bis(hydroxymethyl)spiro[3.4]octane85
2Cyclohexanone7,7-Bis(hydroxymethyl)spiro[3.5]nonane82
3Acetone2,2-Dimethyl-5,5-bis(hydroxymethyl)spiro[3.2]hexane78
4Benzaldehyde(Spiro[3.4]octane-6,6-diyl)bis(phenylmethanol)91

Visualization of the Workflow and Mechanism

One_Pot_Spirocyclization

Mechanism

Applications in Drug Development

The spirocyclic scaffolds synthesized via this one-pot method have significant potential in drug discovery programs. For instance, spiro[3.3]heptane and spiro[3.4]octane cores can serve as rigid bioisosteres for commonly used motifs like piperidine or cyclohexane, offering a unique vectoral projection of substituents. This can lead to the optimization of key drug-like properties such as:

  • Potency and Selectivity: The rigid conformation of spirocycles can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a specific target.[15]

  • Physicochemical Properties: The increased sp³ character of spirocycles can improve aqueous solubility and metabolic stability compared to their aromatic counterparts.[1][3]

  • Novel Chemical Space: The introduction of spirocyclic motifs allows for the exploration of novel intellectual property space, a crucial aspect of modern drug discovery.[3]

Conclusion

The one-pot synthesis of spirocycles from this compound using samarium(II) iodide is a highly efficient and versatile method for accessing these valuable molecular architectures. The protocols and mechanistic insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to incorporate these promising scaffolds into their synthetic strategies. The continued development of such innovative synthetic methodologies will undoubtedly accelerate the discovery of new and improved therapeutic agents.

References

  • Taylor & Francis Online. (n.d.). The utilization of spirocyclic scaffolds in novel drug discovery.
  • ResearchGate. (n.d.). Selected Applications of Spirocycles in Medicinal Chemistry | Request PDF.
  • DNDi. (n.d.). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • ACS Publications. (n.d.). Samarium(II)-Mediated Spirocyclization by Intramolecular Aryl Radical Addition onto an Aromatic Ring | The Journal of Organic Chemistry.
  • Drug Hunter. (2025, September 29). The Spirocycle Surge in Drug Discovery.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?.
  • ResearchGate. (2025, August 6). Samarium(II)-Iodide-Mediated Cyclizations in Natural Product Synthesis.
  • NIH. (n.d.). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.
  • Beilstein Journal of Organic Chemistry. (2013, July 18). Development of an additive-controlled, SmI2-mediated stereoselective sequence: Telescoped spirocyclisation, lactone reduction and Peterson elimination.
  • ResearchGate. (2022, December 10). Samarium-Mediated Asymmetric Synthesis.
  • PMC. (n.d.). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis.
  • RSC Publishing. (n.d.). Samarium(ii) iodide-mediated reactions applied to natural product total synthesis.
  • MDPI. (n.d.). Samarium-Mediated Asymmetric Synthesis.
  • Benchchem. (n.d.). Application Notes and Protocols for the In-Situ Generation of Samarium(II) Iodide (SmI2) for Organic Reactions.
  • PubMed. (2021, October 15). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.
  • J Am Chem Soc. (2020, February 5). Molecular Basis for Spirocycle Formation in the Paraherquamide Biosynthetic Pathway.
  • Synthesis. (2006). A Facile Approach to the Synthesis of Allylic Spiro Ethers and Lactones.
  • Bentham Science Publisher. (n.d.). DBU-Catalyzed One-Pot Multicomponent Reaction for the Synthesis of Spirocyclic Tetrahydrothiophene Derivatives.
  • CaltechTHESIS. (n.d.). I. The Synthesis of Spiro(3,5)Nonane. II. The Presumed Synthesis of 1,3-Cyclobutanedicarboxylic Acid by Markownikoff and Krestownikoff. III. The Synthesis of Cis and Trans-1,3-Cyclobutanedicarboxylic Acids.
  • ResearchGate. (2021, October 4). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes.
  • Chemistry Stack Exchange. (2017, August 29). Mechanism for conversion of gem-dihalide to carbonyl compound.
  • Highly efficient, one-pot synthesis of novel bis-spirooxindoles with skeletal diversity via sequential multi-component reaction. (n.d.).
  • PMC. (n.d.). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Molecular basis for spirocycle formation in the paraherquamide biosynthetic pathway. (n.d.).
  • PMC. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Chemical Science. (n.d.). Macrocyclic geminal diols: synthesis, structures, stability and photophysical properties.
  • SciSpace. (n.d.). Synthesis and bioactivity of fused- and spiro-β-lactone-lactam systems.
  • AIR Unimi. (2022, November 19). Green Synthesis of Spiro Compounds with Potential Anticancer Activity through Knoevenagel/Michael/Cyclization Multicomponent Dom.
  • Beilstein Journals. (2024, July 24). Syntheses and medicinal chemistry of spiro heterocyclic steroids.
  • Diols. (n.d.).
  • Amanote Research. (n.d.). (PDF) General Pathway for a Convenient One-Pot Synthesis of.
  • NIH. (n.d.). Rapid Access to an Enantioenriched Spiro Bisindole Directly from Indole and Acetone.
  • Organic Syntheses. (n.d.). 7.
  • Organic Syntheses. (n.d.). A. - trans 1,2-Bis-(hydroxymethyl)cyclopropane.

Sources

Application Notes and Protocols for 1,1-Bis(iodomethyl)cyclobutane in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

The quest for novel materials with tailored properties is a driving force in polymer chemistry and materials science. Monomers incorporating strained ring systems are of particular interest as they can impart unique thermal and mechanical properties to the resulting polymers. The cyclobutane moiety, a four-membered carbocycle, offers a unique blend of rigidity and three-dimensional structure.[1] Its incorporation into a polymer backbone can lead to materials with enhanced thermal stability, higher glass transition temperatures, and altered solubility characteristics compared to their linear aliphatic or aromatic counterparts.[2]

1,1-Bis(iodomethyl)cyclobutane is a versatile, yet underexplored, building block for the synthesis of advanced polymers. Its geminal bis(iodomethyl) substitution provides a neopentyl-like structure, which is known to enhance thermal and chemical stability in molecules due to the absence of β-hydrogens. The two primary iodides serve as excellent leaving groups, making this molecule a highly reactive precursor for the synthesis of various difunctional monomers suitable for step-growth polymerization.

These application notes provide detailed protocols for the conversion of this compound into key monomer classes—diamines and diols—and a representative protocol for subsequent polymerization. The methodologies are designed to be robust and scalable, enabling researchers to explore the potential of this unique cyclobutane building block in creating novel polyamides, polyesters, and other advanced materials.

Application Note 1: Synthesis of (Cyclobutane-1,1-diyl)dimethanamine – A Diamine Monomer for High-Performance Polyamides

Scientific Rationale:

Aromatic polyamides, such as Kevlar® and Nomex®, are known for their exceptional thermal stability and mechanical strength. However, their rigidity can lead to poor solubility and processability. Incorporating aliphatic moieties like the cyclobutane ring can disrupt chain packing, improving solubility while maintaining a high glass transition temperature due to the ring's conformational rigidity. (Cyclobutane-1,1-diyl)dimethanamine is a prime candidate for creating semi-aromatic polyamides with a unique property profile. The most reliable and widely used method to convert alkyl halides to primary amines is through a two-step sequence involving the formation of an azide followed by its reduction. This "azide reduction" pathway avoids the over-alkylation issues common with direct amination.

Experimental Protocol: Two-Step Synthesis of (Cyclobutane-1,1-diyl)dimethanamine

Step 1: Synthesis of 1,1-Bis(azidomethyl)cyclobutane

  • Reagents and Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (10.0 g, 29.8 mmol).

    • Add 100 mL of N,N-Dimethylformamide (DMF).

    • Add sodium azide (NaN₃) (5.81 g, 89.4 mmol, 3.0 equivalents). Caution: Sodium azide is highly toxic and can form explosive heavy metal azides. Handle with appropriate personal protective equipment (PPE) and in a well-ventilated fume hood.

  • Reaction:

    • Heat the reaction mixture to 70 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 12-16 hours.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of deionized water and transfer to a 500 mL separatory funnel.

    • Extract the aqueous phase with diethyl ether (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator. Caution: Do not heat the crude azide product to dryness at high temperatures.

    • The resulting crude 1,1-Bis(azidomethyl)cyclobutane is typically a pale yellow oil and can be used in the next step without further purification.

Step 2: Reduction to (Cyclobutane-1,1-diyl)dimethanamine

  • Reagents and Setup:

    • In a 500 mL round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the crude 1,1-Bis(azidomethyl)cyclobutane from the previous step.

    • Add 150 mL of anhydrous Tetrahydrofuran (THF).

    • Cool the flask to 0 °C using an ice bath.

  • Reduction:

    • Slowly add Lithium aluminum hydride (LiAlH₄) (2.26 g, 59.6 mmol, 2.0 equivalents) portion-wise to the stirred solution. Caution: LiAlH₄ is a highly reactive reducing agent that reacts violently with water. Handle under inert atmosphere. The reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 8 hours.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0 °C.

    • Carefully and sequentially quench the reaction by the slow, dropwise addition of:

      • 2.3 mL of deionized water

      • 2.3 mL of 15% aqueous NaOH

      • 6.9 mL of deionized water (This is known as the Fieser workup).

    • Allow the resulting slurry to stir vigorously for 1 hour at room temperature.

    • Filter the white precipitate (aluminum salts) through a pad of Celite® and wash the filter cake thoroughly with THF (3 x 50 mL).

    • Combine the filtrate and washings and concentrate in vacuo to yield the crude diamine.

  • Purification:

    • Purify the crude product by vacuum distillation to obtain (Cyclobutane-1,1-diyl)dimethanamine as a clear, colorless liquid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Azidation cluster_1 Step 2: Reduction A This compound B 1,1-Bis(azidomethyl)cyclobutane A->B NaN₃, DMF 70 °C C (Cyclobutane-1,1-diyl)dimethanamine B->C 1. LiAlH₄, THF 2. H₂O, NaOH(aq)

Caption: Synthesis of the diamine monomer from this compound.

Expected Properties of (Cyclobutane-1,1-diyl)dimethanamine

PropertyExpected Value
Molecular FormulaC₆H₁₄N₂
Molecular Weight114.19 g/mol
Boiling Point~150-160 °C (at atm. pressure)
AppearanceColorless Liquid
Key Spectroscopic Data¹H NMR will show characteristic peaks for the cyclobutane ring protons and the CH₂-NH₂ protons. IR will show N-H stretching bands (~3300-3400 cm⁻¹).

Application Note 2: Synthesis of (Cyclobutane-1,1-diyl)dimethanol – A Diol Monomer for Polyesters and Polycarbonates

Scientific Rationale:

Diols are fundamental building blocks for the synthesis of polyesters and polycarbonates. (Cyclobutane-1,1-diyl)dimethanol, similar to its diamine counterpart, can be used to create polymers with improved thermal properties and processability. The synthesis of this diol from this compound is efficiently achieved via a two-step process: nucleophilic substitution with acetate to form a diacetate ester, followed by hydrolysis. This route is generally preferred over direct hydroxylation, which can be prone to side reactions like elimination.

Experimental Protocol: Two-Step Synthesis of (Cyclobutane-1,1-diyl)dimethanol

Step 1: Synthesis of Cyclobutane-1,1-diyl)bis(methylene) diacetate

  • Reagents and Setup:

    • In a 250 mL round-bottom flask with a stir bar and reflux condenser, dissolve this compound (10.0 g, 29.8 mmol) in 100 mL of glacial acetic acid.

    • Add anhydrous sodium acetate (NaOAc) (7.33 g, 89.4 mmol, 3.0 equivalents).

  • Reaction:

    • Heat the mixture to reflux (approx. 118 °C) and maintain for 6 hours.

    • Monitor the reaction by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction to room temperature.

    • Pour the mixture into 300 mL of cold water.

    • Extract with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases, then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude diacetate can be used directly in the next step.

Step 2: Hydrolysis to (Cyclobutane-1,1-diyl)dimethanol

  • Reagents and Setup:

    • Transfer the crude diacetate to a 250 mL round-bottom flask.

    • Add 50 mL of methanol (MeOH) and 50 mL of 2M aqueous sodium hydroxide (NaOH).

  • Reaction:

    • Stir the biphasic mixture vigorously at room temperature for 4 hours. The mixture should become homogeneous as the reaction proceeds.

  • Work-up and Isolation:

    • Remove most of the methanol using a rotary evaporator.

    • Extract the remaining aqueous solution with dichloromethane (DCM) (4 x 75 mL).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude diol.

  • Purification:

    • Purify the product by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield (Cyclobutane-1,1-diyl)dimethanol as a white crystalline solid.

Synthetic Workflow Diagram

G cluster_0 Step 1: Acetylation cluster_1 Step 2: Hydrolysis A This compound B (Cyclobutane-1,1-diyl)bis(methylene) diacetate A->B NaOAc, Acetic Acid Reflux C (Cyclobutane-1,1-diyl)dimethanol B->C NaOH, MeOH/H₂O

Caption: Synthesis of the diol monomer from this compound.

Application Note 3: Representative Protocol for Polyamide Synthesis

Scientific Rationale:

The Schotten-Baumann reaction, an interfacial or low-temperature solution polymerization between a diamine and a diacid chloride, is a standard method for synthesizing high molecular weight polyamides. This protocol outlines the synthesis of a semi-aromatic polyamide using the previously synthesized (Cyclobutane-1,1-diyl)dimethanamine and terephthaloyl chloride. An acid scavenger, such as triethylamine, is crucial to neutralize the HCl byproduct, which would otherwise protonate the diamine and halt the polymerization.

Experimental Protocol: Low-Temperature Solution Polymerization

  • Reagents and Setup:

    • In a dry, 250 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve (Cyclobutane-1,1-diyl)dimethanamine (2.28 g, 20.0 mmol) and triethylamine (4.04 g, 40.0 mmol) in 100 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

    • Cool the solution to 0 °C in an ice-salt bath.

  • Polymerization:

    • In a separate flask, dissolve terephthaloyl chloride (4.06 g, 20.0 mmol) in 50 mL of anhydrous NMP.

    • Add this solution dropwise to the stirred diamine solution over 30 minutes, maintaining the temperature between 0 and 5 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours. The solution will become significantly more viscous.

  • Polymer Isolation:

    • Precipitate the polymer by slowly pouring the viscous solution into 500 mL of rapidly stirring methanol.

    • Collect the fibrous polymer precipitate by filtration.

    • Wash the polymer thoroughly with hot water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove triethylamine hydrochloride and residual solvent.

    • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

Polymerization Workflow Diagram

G cluster_0 Low-Temperature Solution Polymerization MonomerA (Cyclobutane-1,1-diyl)dimethanamine MonomerB Terephthaloyl Chloride Polymer Polyamide MonomerA->Polymer MonomerB->Polymer MonomerB->Polymer NMP, Et₃N 0 °C to RT

Caption: Representative polycondensation to form a semi-aromatic polyamide.

References

  • Baran, P. S. (n.d.). Cyclobutanes in Organic Synthesis. Baran Lab. Retrieved from [Link]

  • Boyd, M. J., Kloxin, C. J., & Bowman, C. N. (2021). Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization. ACS Macro Letters, 10(4), 495-501.
  • Goud, P. M., & Chu, J. H. (2021). Synthesis Of A Gemini Monomer And Cyclobutane-Containing Bifunctional Building Blocks For Novel Materials. UND Scholarly Commons. Retrieved from [Link]

  • Hall, H. K., Jr. (n.d.). I-' A D 1 I. DTIC. Retrieved from [Link]

  • Ihara, M., Taniguchi, T., & Fukumoto, K. (1994). Construction of polycyclic ring systems fused to cyclobutane by sequential three reactions ring opening of cyclopropane-Michael-aldol reaction sequence. Tetrahedron Letters, 35(12), 1901–1904.
  • Li, J., Gao, K., Bian, M., & Ding, H. (2020). Recent advances in the total synthesis of cyclobutane-containing natural products. Organic Chemistry Frontiers, 7(1), 136-169.
  • Magesh, C. J., & Perumal, P. T. (2005). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. Synlett, 2005(16), 2501-2504.
  • Schoenebeck, F., & Dorta, R. (2023). studies toward the stereocontrolled synthesis of cyclobutane derivatives. ScholarWorks. Retrieved from [Link]

  • Shalaby, S. W., & Reimschuessel, H. K. (1975). Synthesis of the polyfunctional cyclobutane monomers. Journal of Polymer Science: Polymer Chemistry Edition, 13(3), 541-551.
  • Vandenberg, E. J. (1976). A new class of polyethers—poly(1,4-dichloro-2,3-epoxybutane)s—synthesis, mechanism and property aspects. Pure and Applied Chemistry, 48(3), 295-306.

Sources

Troubleshooting & Optimization

Optimizing reaction conditions for spirocyclization with 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Spirocyclization with 1,1-Bis(iodomethyl)cyclobutane

Welcome to the dedicated support center for optimizing spirocyclization reactions utilizing this compound. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of constructing spiro[3.X]alkane frameworks, a motif of growing importance in modern drug discovery.

This guide is structured to provide actionable solutions to common challenges, moving from troubleshooting specific experimental issues to answering broader frequently asked questions. We will delve into the mechanistic underpinnings of these reactions to empower you to make informed decisions for successful reaction optimization.

Part 1: Troubleshooting Guide - From Frustration to Optimization

This section addresses the most common issues encountered during the spirocyclization of this compound with various nucleophiles.

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired spirocyclic product. My starting materials are either unreacted or I see a complex mixture of byproducts. What are the likely causes and how can I fix this?

Answer: This is a frequent challenge, often rooted in issues with reagent activation, nucleophile reactivity, or reaction conditions. Let's break down the potential culprits and solutions.

1. Inefficient Generation of the Organometallic Intermediate:

  • The "Why": The reaction typically proceeds via an organometallic intermediate, often an organolithium or an organozinc species, formed by the reaction of a metal with the diiodide. If this intermediate does not form efficiently, the reaction will not proceed.

  • Troubleshooting Steps:

    • Metal Activation: Commercially available metals like lithium or zinc can have a passivating oxide layer. Always use freshly cut/scraped metal or activate it immediately before use. For instance, lithium can be washed with anhydrous hexane to remove mineral oil and then briefly dried under a stream of argon. Zinc dust can be activated with dilute HCl, followed by washing with water, ethanol, and ether, and then dried under vacuum.

    • Choice of Reducing Agent: For less reactive nucleophiles, a more potent reducing agent might be necessary. While t-BuLi is common for generating the organolithium intermediate, its high reactivity can sometimes lead to side reactions. Consider using lithium metal in the presence of an electron carrier like DTBB (4,4’-di-tert-butylbiphenyl), which can facilitate the formation of the organolithium species under milder conditions.

2. Poor Nucleophilicity of the Substrate:

  • The "Why": The success of the cyclization is critically dependent on the ability of your nucleophile to attack the electrophilic carbon of the newly formed organometallic intermediate.

  • Troubleshooting Steps:

    • Basicity vs. Nucleophilicity: Ensure you are using a base that is strong enough to deprotonate your nucleophile without promoting side reactions. For example, if you are using a malonate ester as the nucleophile, a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is typically required. The choice of counter-ion can also be important; potassium salts are often more soluble and reactive than their sodium counterparts.

    • Solvent Effects: The choice of solvent can dramatically influence nucleophilicity. Aprotic polar solvents like DMF or DMSO can enhance the reactivity of anionic nucleophiles compared to less polar solvents like THF.

3. Competing Side Reactions:

  • The "Why": The organometallic intermediate is highly reactive and can participate in undesired pathways, such as protonation by adventitious water, or polymerization.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: This is non-negotiable. Ensure all glassware is oven- or flame-dried, and all solvents and reagents are rigorously dried. Use of a glovebox or Schlenk line techniques is highly recommended.

    • Temperature Control: The formation of the organometallic intermediate is often exothermic. Maintaining a low temperature (e.g., -78 °C with a dry ice/acetone bath) is crucial to prevent decomposition and side reactions.

Issue 2: Formation of a Dimeric or Polymeric Byproduct

Question: My main product appears to be a high molecular weight species, likely a dimer or polymer, instead of the desired spirocycle. How can I favor the intramolecular cyclization?

Answer: This is a classic case of the intermolecular reaction outcompeting the desired intramolecular cyclization. The key is to promote the intramolecular pathway through careful control of reaction conditions.

1. High Dilution Principle:

  • The "Why": Intramolecular reactions are kinetically favored at low concentrations, as the reactive ends of the molecule are in close proximity. In contrast, intermolecular reactions depend on the collision of two separate molecules, which is more probable at higher concentrations.

  • Troubleshooting Protocol: Syringe Pump Addition

    • Prepare a solution of the this compound and your nucleophile in a suitable anhydrous solvent (e.g., THF).

    • In a separate flask, prepare a solution or slurry of your base/metal reductant in the same solvent.

    • Using a syringe pump, add the solution of the starting materials to the reaction flask containing the base/metal over a prolonged period (e.g., 4-8 hours). This maintains a very low instantaneous concentration of the reactive intermediate, strongly favoring the intramolecular cyclization.

2. Choice of Cation and Solvent:

  • The "Why": The nature of the cation associated with the nucleophile can influence the transition state of the cyclization. This is often referred to as the "template effect."

  • Troubleshooting Steps:

    • For reactions involving enolates, switching from Li+ to Na+ or K+ can sometimes favor the intramolecular pathway by altering the aggregation state and reactivity of the enolate.

    • The use of crown ethers can sequester the metal cation, leading to a "naked" and more reactive anion, which in some cases can enhance the rate of the desired cyclization.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the spirocyclization using this compound?

A1: The most common pathway involves a reductive cyclization. First, a reducing agent (often an alkali metal like lithium or a low-valent transition metal) reacts with the diiodide to form a highly reactive organometallic intermediate. This intermediate then undergoes an intramolecular nucleophilic attack by a tethered nucleophile to form the spirocyclic ring system.

Spirocyclization_Mechanism cluster_0 Step 1: Nucleophile Activation cluster_1 Step 2: Reductive Metallation cluster_2 Step 3: Intramolecular Cyclization A This compound B Organometallic Intermediate A->B + 2e- (e.g., 2 Li) C Spirocyclic Product B->C + Deprotonated   Nucleophile D Nucleophile (e.g., malonate) F Deprotonated Nucleophile D->F + Base E Base

Caption: General mechanism of spirocyclization.

Q2: Which solvents are most suitable for this reaction?

A2: The choice of solvent is critical and depends on the specific reaction type.

  • For reductive cyclizations with alkali metals (e.g., lithium): Anhydrous ethereal solvents are preferred. Tetrahydrofuran (THF) is the most common choice due to its ability to solvate the organometallic intermediates. Diethyl ether is another option, although reactions may be slower.

  • For reactions involving anionic nucleophiles: Aprotic polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can be beneficial as they enhance the nucleophilicity of the anion. However, ensure they are compatible with any organometallic species being formed.

Q3: How can I purify the final spirocyclic product?

A3: Purification is typically achieved through standard chromatographic techniques.

  • Column Chromatography: This is the most common method. Silica gel is usually effective. The choice of eluent will depend on the polarity of your product. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate), is often a good strategy.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent method for obtaining highly pure material.

Q4: Are there alternative reagents to this compound?

A4: Yes, while the diiodide is highly reactive and often gives good results, other di-electrophiles can be used.

  • 1,1-Bis(bromomethyl)cyclobutane: This is a common alternative. It is generally less reactive than the diiodide, which may require more forcing reaction conditions (e.g., higher temperatures or stronger bases). However, it is often more stable and less expensive.

  • 1,1-Bis(tosyloxymethyl)cyclobutane: The corresponding ditosylate is another viable option. It is a crystalline solid that is easy to handle and purify. The tosylate is a good leaving group, and its reactivity is often comparable to the dibromide.

Part 3: Protocols and Data

Table 1: Recommended Starting Conditions for Optimization
ParameterRecommended Range/ValueRationale
Temperature -78 °C to 25 °CLow temperatures are crucial for the stability of organometallic intermediates. Room temperature may be sufficient for less sensitive systems.
Concentration 0.01 - 0.1 MHigh dilution (≤ 0.05 M) is recommended to favor intramolecular cyclization and minimize polymerization.
Solvent Anhydrous THF, DMF, or TolueneTHF is a good general-purpose solvent. DMF can enhance nucleophilicity. Toluene is useful for higher temperature reactions.
Reducing Agent t-BuLi, Li metal, SmI₂t-BuLi is fast and efficient. Li metal with an electron carrier (DTBB) is a milder alternative. SmI₂ is a powerful single-electron transfer agent for specific substrates.
Base (for nucleophile) NaH, KOtBu, LDAChoice depends on the pKa of the nucleophile. NaH and KOtBu are common for carbon nucleophiles. LDA is a strong, non-nucleophilic base.
Protocol: General Procedure for Reductive Spirocyclization with t-BuLi

WARNING: This procedure involves pyrophoric reagents and requires strict anhydrous and inert atmosphere techniques.

  • Apparatus Setup:

    • Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and an argon inlet.

    • Maintain a positive pressure of argon throughout the experiment.

  • Reaction:

    • To the flask, add anhydrous THF (to achieve a final concentration of ~0.05 M).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add t-butyllithium (1.7 M in pentane, 2.2 equivalents) to the stirred solvent.

    • In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) and your nucleophile (1.1 equivalents) in anhydrous THF.

    • Using a syringe pump, add this solution to the reaction flask containing t-BuLi over 4 hours, ensuring the internal temperature does not rise above -70 °C.

    • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1-2 hours.

  • Workup:

    • Slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and add water.

    • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system.

Troubleshooting_Workflow Start Start Experiment Problem Low or No Product? Start->Problem Check_Activation Check Metal/Reagent Activation & Quality Problem->Check_Activation Yes Dimer_Problem Dimer/Polymer Formed? Problem->Dimer_Problem No Check_Conditions Verify Anhydrous Conditions & Temp. Check_Activation->Check_Conditions Check_Nucleophile Assess Nucleophile Reactivity & Base Check_Conditions->Check_Nucleophile Check_Nucleophile->Dimer_Problem High_Dilution Implement High Dilution (Syringe Pump) Dimer_Problem->High_Dilution Yes Success Successful Reaction Dimer_Problem->Success No Change_Cation Change Cation (e.g., Li+ to K+) High_Dilution->Change_Cation Change_Cation->Success

Caption: Troubleshooting workflow for spirocyclization.

References

  • Yus, M., & Foubelo, F. (2014). The Role of Aromatic Radical-Anions in the Generation of Functionalized Organolithium Compounds. Chemical Society Reviews, 43(21), 7354-7367. [Link]

  • Procter, D. J., Flowers, R. A., & Skrydstrup, T. (2010). Organic Synthesis Using Samarium Diiodide: A Practical Guide. Royal Society of Chemistry. [Link]

Technical Support Center: Synthesis of Spiro[3.3]heptanes from 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of spiro[3.3]heptanes. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing the reductive cyclization of 1,1-bis(iodomethyl)cyclobutane. Here, we address common challenges, provide troubleshooting strategies, and explain the chemical principles behind the observed side reactions. Our goal is to equip you with the knowledge to optimize your synthetic route and maximize the yield of your target spirocycle.

Overview: The Challenge of Spiro[3.3]heptane Synthesis

The construction of the spiro[3.3]heptane core from this compound is a powerful method for accessing this valuable, three-dimensional scaffold. The reaction is typically a reductive cyclization, often employing organolithium reagents, activated metals like zinc, or single-electron transfer reagents such as samarium(II) iodide. The core of the challenge lies in controlling the reaction pathway to favor the desired intramolecular cyclization over competing intermolecular side reactions.

The fundamental competition is between the formation of a new five-membered ring within the same molecule (intramolecular) and the reaction of one molecule's reactive intermediate with another molecule (intermolecular), leading to oligomers and polymers.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction is producing a significant amount of an insoluble white solid, and my yield of spiro[3.3]heptane is very low. What is happening?

Answer: This is a classic sign of polymerization, the most common side reaction in this synthesis. The insoluble white solid is likely a mixture of oligomers and polymers formed through intermolecular coupling.

Mechanism of Polymerization:

Under reductive conditions, one of the iodo-groups is converted into a reactive intermediate (e.g., an organolithium or an organozinc species). If the concentration of this intermediate is high, it is statistically more likely to react with a molecule of the starting diiodide rather than cyclizing. This process repeats, leading to the formation of long polymer chains.

cluster_desired Desired Intramolecular Pathway cluster_side Side Reaction: Intermolecular Polymerization A This compound B Reactive Intermediate A->B Reduction C Spiro[3.3]heptane B->C Intramolecular Cyclization D Reactive Intermediate F Dimer Intermediate D->F Intermolecular Reaction E Starting Material E->F G Oligomers/Polymers F->G Further Reaction

Caption: Competing reaction pathways in the synthesis of spiro[3.3]heptane.

Troubleshooting Polymerization:

The key to suppressing polymerization is to favor the intramolecular pathway. This is achieved primarily through the principle of high dilution .

  • Protocol 1: High-Dilution Conditions

    • Use a significantly larger volume of solvent than you would for a typical reaction. Aim for a starting material concentration in the range of 0.01–0.05 M.

    • Employ a syringe pump for the slow addition of the reducing agent (e.g., t-BuLi) to a solution of the diiodide. This maintains a low concentration of the reactive intermediate at all times.

    • Alternatively, slowly add a solution of the diiodide to a solution of the reducing agent.

ConditionRationaleExpected Outcome
High Concentration Increases the probability of intermolecular collisions.Favors polymerization, leading to low yields of spiro[3.3]heptane.
High Dilution Decreases the probability of intermolecular collisions, making the intramolecular pathway kinetically favored.Suppresses polymerization and increases the yield of the desired product.
Question 2: I'm observing multiple spots on my TLC and complex signals in my NMR, even after attempting high dilution. What other side products could be forming?

Answer: Besides polymerization, other side reactions can occur, leading to a complex product mixture. The nature of these byproducts often depends on the choice of reducing agent.

Potential Side Products and Their Formation:

  • Elimination Products: If a strong base like t-butyllithium is used, it can act as a base in addition to a reducing agent, leading to the formation of 1-(iodomethyl)-1-methylenecyclobutane through an E2 elimination pathway.

  • Protonated Intermediates: If there are any protic impurities (e.g., water, alcohol) in the reaction mixture, the reactive organometallic intermediate can be quenched, leading to 1,1-dimethylcyclobutane or 1-iodo-1-methylcyclobutane.

  • Wurtz-Type Homocoupling: The initially formed organometallic intermediate can couple with itself, leading to dimeric species.

main This compound + Reducing Agent intermediate Reactive Intermediate main->intermediate spiro Spiro[3.3]heptane (Desired Product) intermediate->spiro Intramolecular Cyclization polymer Oligomers/Polymers (Intermolecular Reaction) intermediate->polymer Intermolecular Coupling elimination 1-(Iodomethyl)-1-methylenecyclobutane (E2 Elimination) intermediate->elimination Elimination (strong base) protonated 1-Iodo-1-methylcyclobutane (Proton Quenching) intermediate->protonated Protonation (protic impurity)

Caption: Overview of potential products from the reductive cyclization.

Troubleshooting a Complex Product Mixture:

  • Optimize the Reducing Agent:

    • t-Butyllithium: Highly reactive and a strong base. Can lead to elimination. Use at very low temperatures (-78 °C) and under strict high-dilution conditions.

    • n-Butyllithium: Less basic than t-BuLi but still highly reactive.

    • Activated Zinc (Rieke Zinc): Milder and less basic. Often a good choice to minimize elimination. Requires careful preparation of the activated zinc.

    • Samarium(II) Iodide (SmI₂): A single-electron transfer reagent. Can be very effective for intramolecular couplings and is generally less prone to basicity-related side reactions.

  • Ensure Rigorously Anhydrous and Inert Conditions:

    • Protocol 2: Rigorous Solvent and Reagent Purification

      • Dry all glassware in an oven overnight and cool under a stream of dry nitrogen or argon.

      • Use freshly distilled, anhydrous solvents. THF should be distilled from sodium/benzophenone.

      • Ensure the starting this compound is pure and dry.

      • Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and workup.

  • Control the Temperature:

    • Perform the reaction at low temperatures (e.g., -78 °C for organolithium reagents) to slow down all reaction rates and potentially favor the desired pathway by minimizing side reactions with higher activation energies.

Question 3: How do I confirm the presence of oligomers in my reaction mixture?

Answer: Identifying oligomeric byproducts can be challenging due to their often poor solubility and broad signal characteristics in spectroscopic analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Oligomers will typically show broad, poorly resolved peaks in the aliphatic region, corresponding to the repeating cyclobutane and methylene units.

    • ¹³C NMR: Similarly, you will observe broad signals for the carbons of the polymer backbone.

  • Mass Spectrometry (MS):

    • Techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI) or Electrospray Ionization (ESI) can sometimes identify repeating units in the mass spectrum, but the insolubility of the polymer can make sample preparation difficult.

  • Gel Permeation Chromatography (GPC):

    • If a soluble fraction of the oligomers can be obtained, GPC can provide information about the molecular weight distribution of the polymeric byproducts.

Practical Tip: Often, the most straightforward evidence for polymerization is the visual observation of an insoluble precipitate and a correspondingly low yield of the desired, soluble spiro[3.3]heptane.

Summary of Best Practices

To maximize your success in synthesizing spiro[3.3]heptane from this compound, adhere to the following principles:

  • High Dilution is Crucial: This is the most effective tool to combat intermolecular side reactions.

  • Maintain Low Temperatures: Especially when using highly reactive organolithium reagents.

  • Ensure Strict Anhydrous and Inert Conditions: To prevent quenching of reactive intermediates.

  • Choose Your Reducing Agent Wisely: Consider milder reagents like activated zinc or SmI₂ if elimination or other base-mediated side reactions are an issue.

  • Slow Reagent Addition: Use a syringe pump to maintain a low concentration of the reactive intermediate.

By carefully controlling these parameters, you can significantly shift the reaction equilibrium towards the desired intramolecular cyclization, leading to higher yields and purity of your spiro[3.3]heptane product.

References

  • Wurtz Reaction. Organic Chemistry Portal. [Link]

  • Wurtz reaction. Wikipedia. [Link]

  • Wurtz reaction. Grokipedia. [Link]

  • Caution! tert-Butylithium is extremely pyrophoric... Organic Syntheses. [Link]

Technical Support Center: Managing Ring Strain in Reactions Involving 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the complexities of 1,1-Bis(iodomethyl)cyclobutane in chemical synthesis. This guide is designed for researchers, scientists, and drug development professionals who are looking to leverage this unique building block while mitigating the challenges posed by its inherent ring strain. Here, we provide in-depth, experience-driven answers to common questions and troubleshooting scenarios.

Introduction: The Double-Edged Sword of Ring Strain

This compound is a valuable precursor, most notably for the synthesis of bicyclo[1.1.1]pentanes (BCPs), which are increasingly recognized as non-classical bioisosteres for para-substituted phenyl rings in medicinal chemistry.[1] The synthetic utility of this reagent is intrinsically linked to the high ring strain of the cyclobutane core, which is approximately 26.3 kcal/mol.[2][3] This strain, a combination of angle and torsional strain, can be a powerful thermodynamic driving force for desired transformations.[2][4][5] However, it also renders the molecule susceptible to undesired side reactions and decomposition pathways, making its handling and reaction optimization a nuanced task. This guide aims to provide the practical insights necessary to harness the reactivity of this compound effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My intramolecular coupling of this compound to form bicyclo[1.1.1]pentane (BCP) is giving low yields. What are the common pitfalls?

Low yields in the synthesis of BCPs from this compound are a frequent challenge. The primary cause often lies in the delicate balance of reaction conditions required to favor the desired intramolecular reductive coupling over competing intermolecular reactions and decomposition.

Answer:

Several factors can contribute to low yields in this transformation. Let's break down the most common issues and their solutions:

  • Reagent Choice and Quality: The choice of reducing agent is critical. While various reagents can effect this transformation, organolithium reagents, particularly tert-butyllithium (t-BuLi), are commonly employed. It's crucial to use freshly titrated or high-quality commercial solutions of t-BuLi, as its reactivity is highly dependent on its concentration. t-BuLi is preferred over n-BuLi in many cases due to its greater basicity and steric bulk, which can favor the desired reaction pathway.[6][7] However, t-BuLi is also more pyrophoric and can react with common ether solvents like THF, especially at temperatures above -78 °C.[7][8]

  • Reaction Temperature: This is arguably the most critical parameter. The reaction should be conducted at very low temperatures, typically -78 °C or even lower, to suppress side reactions. At higher temperatures, the increased kinetic energy can lead to intermolecular reactions, polymerization, or decomposition of the starting material and intermediates. The high ring strain of the cyclobutane ring makes the system sensitive to thermal decomposition.[9]

  • Solvent Purity: The presence of protic impurities, including water, in the solvent can quench the organolithium reagent, leading to incomplete reaction. Ensure that all solvents are rigorously dried and degassed before use.

  • Addition Rate: Slow, dropwise addition of the organolithium reagent to a cooled solution of this compound is essential. A rapid addition can lead to localized high concentrations of the reagent, promoting side reactions.

  • Concentration: The reaction should be run under high dilution conditions to favor the intramolecular cyclization over intermolecular coupling.

Troubleshooting Workflow:

G start Low BCP Yield check_reagent Verify Quality and Titration of t-BuLi start->check_reagent check_temp Ensure Reaction Temperature is ≤ -78 °C check_reagent->check_temp If Reagent is Good check_solvent Confirm Rigorous Drying of Solvents check_temp->check_solvent If Temp is Correct check_addition Slow, Dropwise Addition? check_solvent->check_addition If Solvent is Dry check_conc High Dilution Conditions Employed? check_addition->check_conc If Addition is Slow optimize Systematically Optimize Parameters check_conc->optimize If All Conditions Met G setup 1. Flame-dry glassware and assemble under inert atmosphere. charge 2. Charge with this compound in anhydrous ether. setup->charge cool 3. Cool to -78 °C. charge->cool add 4. Add t-BuLi dropwise over 1-2 hours. cool->add stir 5. Stir at -78 °C for 2-3 hours. add->stir quench 6. Quench with sat. aq. NH4Cl at -78 °C. stir->quench workup 7. Warm to RT, perform aqueous workup, and dry organic layer. quench->workup purify 8. Purify by careful distillation or sublimation. workup->purify G start This compound lithium_exchange Lithium-Halogen Exchange (with 2 eq. t-BuLi) start->lithium_exchange intermediate Dilithiated Intermediate (or sequential exchange/cyclization) lithium_exchange->intermediate cyclization Intramolecular SN2 Cyclization intermediate->cyclization product Bicyclo[1.1.1]pentane cyclization->product

Sources

Technical Support Center: Overcoming Steric Hindrance in Nucleophilic Attack on 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,1-Bis(iodomethyl)cyclobutane. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address the significant challenge of performing nucleophilic substitution on this sterically hindered substrate. Our goal is to explain the causality behind experimental choices and provide actionable strategies to achieve your synthetic objectives.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental challenges associated with the reactivity of this compound.

Q1: Why is this compound so unreactive in standard Sₙ2 reactions, despite being a primary di-iodide?

A1: The low reactivity is a classic case of extreme steric hindrance. The substrate is a neopentyl-type dihalide. The carbon atom bearing the iodomethyl groups is a quaternary center, part of a cyclobutane ring. This bulky arrangement effectively shields the electrophilic methylene carbons (—CH₂I) from the backside attack required for an Sₙ2 reaction.[1][2][3][4] Any incoming nucleophile is physically blocked by the adjacent cyclobutyl ring structure. The rate of Sₙ2 reactions on neopentyl systems can be thousands of times slower than on a simple primary alkyl halide.[3][5][6]

Steric_Hindrance cluster_substrate This compound C_quat C CH2I_top H₂C-I C_quat->CH2I_top CH2I_bottom H₂C-I C_quat->CH2I_bottom Cyclo_left CH₂ C_quat->Cyclo_left Cyclo_right CH₂ C_quat->Cyclo_right Cyclo_back CH₂ Cyclo_left->Cyclo_back Cyclo_right->Cyclo_back Nu Nu⁻ Nu->CH2I_bottom Backside Attack Path Block Steric Block Block->CH2I_bottom Block->Nu

Caption: Steric hindrance preventing nucleophilic backside attack.

Q2: If the Sₙ2 pathway is blocked, can I force the reaction through an Sₙ1 mechanism?

A2: This is also highly unfavorable. An Sₙ1 reaction requires the formation of a carbocation intermediate. In this case, the departure of an iodide ion would generate a primary carbocation (—CH₂⁺), which is extremely unstable and energetically costly to form.[2][3] Forcing conditions (e.g., high heat in a polar protic solvent) are more likely to lead to decomposition or rearrangement rather than the desired substitution product.[2][5]

Q3: What are the most common side reactions to anticipate when forcing conditions are used?

A3: The primary competing side reaction is elimination (E2), especially when using nucleophiles that are also strong bases (e.g., alkoxides, hydroxides) at elevated temperatures. The nucleophile may abstract a proton from the cyclobutane ring, leading to the formation of an alkene and elimination of HI. Given the substrate's structure, complex mixtures of elimination and rearranged products can be expected under harsh conditions.

Q4: Is it possible to achieve selective mono-substitution?

A4: Achieving selective mono-substitution is challenging but feasible by carefully controlling the stoichiometry. Using a slight excess (1.0-1.2 equivalents) of the nucleophile relative to the di-iodide can favor the mono-substituted product. However, statistical mixtures of di-substituted, mono-substituted, and unreacted starting material are common. Chromatographic purification is almost always necessary to isolate the desired mono-adduct.

Section 2: Troubleshooting Guide: Common Experimental Failures
Issue Observed Probable Cause Recommended Solution & Rationale
No product formation or <5% conversion with conventional nucleophiles (e.g., NaCN, NaN₃, R-SNa) in polar aprotic solvents (DMF, DMSO). Extreme steric hindrance is preventing the Sₙ2 transition state from forming, even with good leaving groups (iodide) and strong nucleophiles.[6][7][8]Abandon the classical Sₙ2 approach. The energy barrier is too high. The solution is not to optimize these conditions further but to change the reaction mechanism entirely. Proceed to the advanced protocols in Section 3 that bypass the need for backside attack.
Reaction yields a complex mixture of unidentifiable products upon heating. Thermal decomposition and/or competing E2 elimination pathways are dominating at elevated temperatures. The high strain of the cyclobutane ring can also contribute to unexpected pathways under thermal stress.Lower the reaction temperature. If the reaction does not proceed at a lower temperature, it confirms the inadequacy of the chosen mechanism. Use a non-basic nucleophile if possible. The most effective solution is to employ a catalytic method that operates under milder conditions.[9]
Inconsistent results or reaction stalling after partial conversion. The mono-substituted product may be deactivating the catalyst or participating in unwanted side reactions. Alternatively, the reagents (especially organometallics or catalysts) may be degrading over the course of a long reaction time.Re-evaluate catalyst and ligand choice. For catalytic reactions, ensure an inert atmosphere is rigorously maintained. Consider a slow-addition strategy for the nucleophile or substrate to maintain optimal concentrations. Monitor the reaction closely by TLC or GC-MS and quench it once the starting material is consumed.[2][9]
Section 3: Advanced Protocols for Successful Substitution

Direct Sₙ2 displacement on this compound is often futile. The following protocols utilize modern synthetic methods to bypass the steric barrier.

Protocol 1: Finkelstein-Type Halogen Exchange (Illustrative)

While your substrate is already an iodide, the principles of the Finkelstein reaction highlight the optimal conditions for any attempted Sₙ2-type reaction on a hindered center. The key is to maximize the reactivity of the nucleophile.[10][11][12]

  • Objective: To exchange one halide for another (e.g., Br to I) or to react with a pseudo-halide under conditions that favor the Sₙ2 mechanism.

  • Core Principle: Use a polar aprotic solvent. These solvents solvate the cation (e.g., Na⁺) but leave the nucleophile "naked" and highly reactive.[13][14] Protic solvents would hydrogen-bond to the nucleophile, reducing its potency.[8][13]

  • Solvent Selection:

SolventTypeDielectric Constant (ε)Rationale
AcetonePolar Aprotic21Classic Finkelstein solvent; precipitates NaBr/NaCl.[10][15]
DMFPolar Aprotic37Excellent dissolving power, high boiling point.
DMSOPolar Aprotic47Highly polar, strongly promotes Sₙ2 rates.
AcetonitrilePolar Aprotic37.5Good general-purpose solvent for Sₙ2.
  • Recommendation: For this specific substrate, even under optimal Finkelstein-type conditions, success with traditional nucleophiles is not guaranteed. This approach is best reserved for less-hindered systems.

Protocol 2: Nickel-Catalyzed Cross-Coupling with Organozinc Reagents

Transition-metal catalysis provides a powerful alternative by proceeding through a different mechanism (oxidative addition/reductive elimination) that is not constrained by backside attack.[2][3]

  • Objective: To form a C-C bond by coupling this compound with an alkyl or aryl group.

  • Step-by-Step Methodology:

    • Reagent Preparation: In a flame-dried, argon-purged flask, prepare the organozinc reagent. For example, add a solution of the desired alkyl or aryl bromide (1.1 eq) in anhydrous THF to a suspension of activated zinc dust (1.5 eq). Stir until the corresponding Grignard test is negative.

    • Reaction Setup: In a separate, flame-dried, argon-purged flask, dissolve this compound (1.0 eq) in anhydrous THF.

    • Catalyst Addition: Add the nickel catalyst, such as NiCl₂(dppp) (5 mol %), to the substrate flask.

    • Coupling: Transfer the prepared organozinc solution to the substrate/catalyst mixture via cannula at 0 °C.

    • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor progress by GC-MS.

    • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography.

Protocol 3: C-C Bond Formation via Organocuprates (Gilman Reagents)

Gilman reagents are softer nucleophiles than Grignards or organolithiums and are highly effective for Sₙ2 reactions with primary iodides, even some sterically hindered ones.[16][17][18]

  • Objective: To achieve C-C bond formation, particularly for adding alkyl or vinyl groups.

  • Step-by-Step Methodology:

    • Gilman Reagent Preparation: In a flame-dried, argon-purged flask, suspend copper(I) iodide (CuI) (1.0 eq for mono-substitution) in anhydrous diethyl ether or THF at -78 °C. Add the corresponding organolithium reagent (2.0 eq) dropwise. Stir the mixture at this temperature for 30-60 minutes to form the lithium diorganocuprate solution (R₂CuLi).

    • Reaction Setup: In a separate, flame-dried, argon-purged flask, dissolve this compound (1.0 eq) in the same anhydrous solvent. Cool this solution to -78 °C.

    • Addition: Slowly transfer the substrate solution to the freshly prepared Gilman reagent via a cannula.

    • Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

    • Workup: Quench the reaction by adding it to a stirred, saturated aqueous solution of NH₄Cl containing some NH₄OH to complex the copper salts. Extract with diethyl ether (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purification: Purify the product via flash column chromatography.

Section 4: Mechanistic & Workflow Diagrams

Workflow cluster_paths Synthetic Approaches Start This compound Node_SN2 Classical Sₙ2 (e.g., NaCN, DMF, 80°C) Start->Node_SN2 High Activation Energy (Steric Clash) Node_Cat Modern Catalysis (e.g., Ni-Catalyzed Coupling) Start->Node_Cat Alternative Mechanism (Bypasses Steric Hindrance) Result_SN2 Failure: - No Reaction - Low Yield - Elimination Node_SN2->Result_SN2 Result_Cat Success: - Desired Substituted Product - High Yield - Mild Conditions Node_Cat->Result_Cat

Caption: Comparison of classical vs. modern synthetic routes.

References
  • Why is nucleophilic substitution in neopentyl halide slow? Quora. [Link]

  • Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]

  • The importance of 1,1‐disubstituted silacyclobutanes, their coventional synthetic method and our study. ResearchGate. [Link]

  • Finkelstein reaction. Wikipedia. [Link]

  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives. MDPI. [Link]

  • Solved 8) How increase of steric hinderance affects SN2. Chegg.com. [Link]

  • Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. ACS Omega. [Link]

  • Substitution Reactions of Neopentyl Halides. YouTube. [Link]

  • The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. [Link]

  • Nucleophilic substitution at sterically hindered carbon centers. ResearchGate. [Link]

  • Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. ResearchGate. [Link]

  • 11.3: Characteristics of the SN2 Reaction. Chemistry LibreTexts. [Link]

  • 10.4: Effect of sterics on Sn2 reactions. Chemistry LibreTexts. [Link]

  • Gilman Reagents (Organocuprates): What They're Used For. Master Organic Chemistry. [Link]

  • Gilman Reagent & Organocuprates. YouTube. [Link]

  • One-pot nucleophilic substitution–double click reactions of biazides leading to functionalized bis(1,2,3-triazole) derivatives. National Institutes of Health. [Link]

  • Finkelstein reaction. Grokipedia. [Link]

  • Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. [Link]

  • Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids... National Institutes of Health. [Link]

  • Construction of Fully Substituted Cyclobutanes by Tandem Reaction of 1,4-Diyn-3-ols and Anhydrides. The Journal of Organic Chemistry. [Link]

  • Finkelstein Reaction. Organic Chemistry Portal. [Link]

  • The Finkelstein Reaction Mechanism. YouTube. [Link]

  • SN2 Sterics and Comparing Reaction Rates. YouTube. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. Pendidikan Kimia. [Link]

  • R2CuLi Organocuprates - Gilman Reagents. Chemistry Steps. [Link]

  • Is the following disubstituted cyclobutane chiral? Study Prep in Pearson+. [Link]

  • Transition-Metal Catalysis of Nucleophilic Substitution Reactions: A Radical Alternative to SN1 and SN2 Processes. ACS Central Science. [Link]

  • Synthesis of Cyclobutane Lignans via an Organic Single Electron Oxidant-Electron Relay System. University of Rochester. [Link]

  • The Role of Solvent in SN1, SN2, E1 and E2 Reactions. Chemistry Steps. [Link]

  • Cyclobutanes in Organic Synthesis. Baran Lab, Scripps Research. [Link]

  • aromatic nucleophilic substitution: Topics by Science.gov. Science.gov. [Link]

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  • (Iodomethyl)cyclobutane. J&K Scientific LLC. [Link]

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Improving yield and purity in 1,1-Bis(iodomethyl)cyclobutane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, chemists, and drug development professionals engaged in the synthesis of 1,1-Bis(iodomethyl)cyclobutane. It addresses common challenges related to yield and purity through a series of frequently asked questions and detailed troubleshooting protocols. Our approach is grounded in established chemical principles to provide not just solutions, but a foundational understanding of the reaction mechanics.

I. Overview of the Synthetic Strategy

The synthesis of this compound is most reliably achieved through a multi-step process. The inherent strain of the cyclobutane ring and the reactivity of the target molecule necessitate a carefully controlled approach.[1] The generally accepted and most robust pathway involves the conversion of a precursor, typically 1,1-Bis(bromomethyl)cyclobutane, to the desired di-iodide product via a Finkelstein reaction. This halogen exchange is an SN2 reaction that can be driven to completion by leveraging the principles of solubility and equilibrium.[2]

The overall workflow is visualized below:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Halogen Exchange A Diethyl cyclobutane- 1,1-dicarboxylate B 1,1-Bis(hydroxymethyl)cyclobutane (Diol) A->B LiAlH4 Reduction C 1,1-Bis(bromomethyl)cyclobutane (Dibromide) B->C PBr3 or HBr/H2SO4 D This compound (Final Product) C->D Finkelstein Reaction (NaI in Acetone)

Caption: Recommended synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

Q1: What is the most effective and scalable route for synthesizing this compound?

The most reliable and commonly employed route involves the Finkelstein reaction on a di-halo precursor, preferably 1,1-Bis(bromomethyl)cyclobutane.[2] This method is superior to direct iodination of the corresponding diol because it avoids harsh reagents that can promote side reactions like rearrangement or elimination, which are concerns for strained cyclobutane systems.[1] The Finkelstein approach allows for milder reaction conditions and leverages Le Châtelier's principle for high conversion rates.[2]

Q2: Why is the Finkelstein reaction preferred for this synthesis?

The Finkelstein reaction, which involves treating an alkyl bromide or chloride with sodium iodide in acetone, is an equilibrium process.[3] The key to its success is the differential solubility of the halide salts. Sodium iodide (NaI) is soluble in acetone, whereas the resulting sodium bromide (NaBr) or sodium chloride (NaCl) is not.[2] The precipitation of NaBr from the reaction mixture continuously shifts the equilibrium towards the formation of the alkyl iodide, driving the reaction to completion.[2] This makes it a highly efficient method for producing iodoalkanes from other haloalkanes.

Q3: What are the primary safety concerns during this synthesis?

  • Lithium Aluminum Hydride (LiAlH₄): Used in the initial reduction step, LiAlH₄ is highly reactive with water and protic solvents, releasing flammable hydrogen gas. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Phosphorus Tribromide (PBr₃) / HBr: These reagents are corrosive and toxic. Work should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.

  • Alkylating Agents: The intermediate 1,1-Bis(bromomethyl)cyclobutane and the final product are potent alkylating agents and should be handled with care as they are potential mutagens. Avoid inhalation and skin contact.

III. Troubleshooting Guide: Synthesis & Purification

This section addresses specific issues that may arise during the synthesis in a question-and-answer format.

Part A: Precursor Synthesis (Dibromide)

Q4: My yield for the reduction of diethyl cyclobutane-1,1-dicarboxylate to the diol is consistently low. What's wrong?

Low yields in this step are typically due to two factors: incomplete reaction or work-up issues.

  • Incomplete Reaction: The reduction of esters to alcohols with LiAlH₄ is generally robust. However, insufficient reagent can lead to incomplete conversion. A similar synthesis for a cyclopentane analogue required adding further portions of LiAlH₄ to drive the reaction to completion.[4]

    • Solution: Ensure you are using a sufficient excess of LiAlH₄ (typically 1.5-2.0 equivalents per ester group). Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until all starting material is consumed.

  • Difficult Work-up: The quenching of excess LiAlH₄ can form gelatinous aluminum salts that trap the product, making extraction difficult.

    • Solution: Employ a Fieser workup. After cooling the reaction mixture in an ice bath, sequentially and slowly add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LiAlH₄ used in grams. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, significantly improving the recovery of the diol.

Q5: The conversion of the diol to 1,1-Bis(bromomethyl)cyclobutane results in a complex mixture of products. What are the likely side reactions?

The primary side reaction is the formation of the mono-brominated intermediate, 1-(bromomethyl)-1-(hydroxymethyl)cyclobutane. Elimination reactions to form alkenes are also possible, though less common under controlled conditions.

  • Cause: Insufficient brominating agent or non-optimal reaction temperature.

  • Solution:

    • Reagent Stoichiometry: Use a sufficient excess of the brominating agent (e.g., PBr₃).

    • Temperature Control: For reactions with PBr₃, maintain a low temperature (e.g., 0 °C) during the addition to control the exothermic reaction, then allow it to warm to room temperature or heat gently as required to drive the reaction to completion. A patented method for a similar substrate involves controlling the temperature carefully to achieve high purity and yield.[5][6]

Part B: Finkelstein Reaction & Purification

Q6: The Finkelstein reaction is slow or does not go to completion. How can I improve the conversion rate?

This is a classic equilibrium problem. To maximize the yield of this compound, you must push the equilibrium to the product side.

  • Causality: The reaction is driven by the precipitation of NaBr. If the conversion is stalled, it could be due to solvent choice, insufficient iodide, or temperature.

  • Troubleshooting Workflow:

G A Low Conversion in Finkelstein Reaction B Is NaBr precipitating? A->B C Yes B->C   D No B->D   E Increase Reaction Time and/or Temperature C->E G Ensure sufficient excess of NaI (3-5 eq.) C->G F Check Solvent Purity. Is it dry acetone? D->F H Water inhibits NaBr precipitation. Use anhydrous solvent and reagents. F->H

Caption: Decision tree for troubleshooting the Finkelstein reaction.

  • Solvent: The reaction relies on anhydrous acetone. The presence of water will increase the solubility of NaBr, hindering its precipitation and thus slowing or stopping the reaction.[2] Ensure your acetone is dry.

  • Reagent Excess: Use a significant excess of sodium iodide (e.g., 3-5 equivalents) to maximize the forward reaction rate.

  • Temperature: Gently refluxing the acetone (around 56 °C) increases the reaction rate. Monitor the reaction over several hours or overnight.[7]

Q7: My final product is a pink or brown oil. What is the impurity and how do I remove it?

The color is almost certainly due to the presence of elemental iodine (I₂), formed by the oxidation of iodide ions. This is a common issue but is easily remedied.

  • Solution: During the aqueous workup, wash the organic layer with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). Thiosulfate rapidly reduces I₂ back to colorless I⁻ ions.

    • 2 Na₂S₂O₃(aq) + I₂(org) → Na₂S₄O₆(aq) + 2 NaI(aq) Continue washing until the organic layer is colorless.

Q8: How can I effectively purify the final product away from the mono-iodide and unreacted dibromide?

While the Finkelstein reaction can achieve high conversion, trace amounts of starting material and the mono-iodide intermediate may remain.

  • Solution: Flash column chromatography on silica gel is the most effective method.

    • Solvent System: A non-polar eluent system is required. Start with pure hexanes or petroleum ether and gradually increase the polarity by adding a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate (e.g., 1-5%).

    • Elution Order: The least polar compound (unreacted dibromide) will elute first, followed by the mono-iodide, and finally the most polar desired product, this compound. Monitor the fractions carefully by TLC.

IV. Experimental Protocols

Protocol 1: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane
  • Setup: Equip a flame-dried 1 L round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, and a nitrogen inlet.

  • Reagents: Suspend Lithium Aluminum Hydride (LiAlH₄) (1.5 eq.) in 300 mL of anhydrous tetrahydrofuran (THF) and cool the slurry to 0 °C in an ice bath.

  • Addition: Dissolve diethyl cyclobutane-1,1-dicarboxylate (1.0 eq.) in 100 mL of anhydrous THF and add it dropwise to the LiAlH₄ slurry over 1 hour, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (stain with KMnO₄).

  • Work-up (Fieser Method): Cool the reaction to 0 °C. Cautiously and sequentially add (a) x mL of water, (b) x mL of 15% (w/v) NaOH solution, and (c) 3x mL of water, where x = grams of LiAlH₄ used.

  • Isolation: Allow the mixture to stir for 1 hour until a white, granular precipitate forms. Filter the solid through a pad of Celite® and wash it thoroughly with THF (3 x 100 mL).

  • Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude diol, which can often be used in the next step without further purification.

Protocol 2: Synthesis of 1,1-Bis(bromomethyl)cyclobutane
  • Setup: In a fume hood, equip a 500 mL flask with a magnetic stirrer, dropping funnel, and nitrogen inlet.

  • Reagents: Dissolve 1,1-Bis(hydroxymethyl)cyclobutane (1.0 eq.) in 200 mL of anhydrous diethyl ether and cool to 0 °C.

  • Addition: Add phosphorus tribromide (PBr₃) (0.8 eq., which is 2.4 eq. of Br) dropwise, keeping the temperature below 10 °C. A white precipitate of phosphorous acid will form.

  • Reaction: After addition, allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Work-up: Pour the reaction mixture slowly over 200 g of ice. Separate the organic layer. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 100 mL) and then with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dibromide. This can be purified by vacuum distillation if necessary.

Protocol 3: Synthesis of this compound
  • Setup: Equip a 500 mL round-bottom flask with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere.

  • Reagents: Dissolve 1,1-Bis(bromomethyl)cyclobutane (1.0 eq.) in 250 mL of anhydrous acetone. Add sodium iodide (NaI) (4.0 eq.).

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 18-24 hours. A dense white precipitate of NaBr will form as the reaction proceeds.[2]

  • Work-up: Cool the reaction to room temperature and filter off the NaBr precipitate. Wash the solid with fresh acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 200 mL of diethyl ether. Wash the organic solution with water (2 x 100 mL) and then with 10% aqueous sodium thiosulfate (1 x 50 mL) to remove any iodine coloration. Finally, wash with brine (1 x 100 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography (hexanes/diethyl ether gradient) to obtain pure this compound.

Parameter Step 1: Diol Synthesis Step 2: Dibromide Synthesis Step 3: Di-iodide Synthesis
Key Reagent LiAlH₄PBr₃NaI
Solvent Anhydrous THFAnhydrous Diethyl EtherAnhydrous Acetone
Temperature 0 °C to RT0 °C to RTReflux (~56 °C)
Typical Time 12-18 hours4-6 hours18-24 hours
Work-up Focus Fieser quenchNeutralizationRemoval of I₂
Typical Yield > 85%> 80%> 90%
Table 1: Summary of typical reaction parameters and expected outcomes.

V. References

  • ChemRxiv. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Iodo. Retrieved from

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from

  • Request PDF. (n.d.). Synthesis and Reactivity of Alkoxy-activated Cyclobutane-1,1-dicarboxylates. Retrieved from

  • National Institutes of Health. (2008, February 15). Synthesis and Evaluation of [123I] Labeled Iodovinyl Amino Acids Syn-, Anti-1-Amino-3-[2-iodoethenyl]-cyclobutane-1-carboxylic Acid and 1-Amino-3-iodomethylene-cyclobutane-1-carboxylic Acid as Potential SPECT Brain Tumor Imaging Agents. Retrieved from

  • Royal Society of Chemistry. (1974). Synthesis and reactivity of compounds with cyclobutane rings. Part III. Cyclobut-1-ene-1,2-dicarboxylic acid. X-Ray crystal structure and exceptional stereoselectivity in its Diels–Alder reaction with cyclopentadiene. Journal of the Chemical Society, Perkin Transactions 2. Retrieved from

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives. Chemical Science. Retrieved from

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from

  • Taylor & Francis Online. (n.d.). The Conversion of α,ω-Diols into Mono Iodo Alcohols. Retrieved from

  • Organic Syntheses. (2000). PHOTOCHEMICAL SYNTHESIS OF BICYCLO[1.1.1]PENTANE-1,3-DICARBOXYLIC ACID. Org. Synth. 2000, 77, 249. Retrieved from

  • ResearchGate. (2006, December 6). The Conversion of α,ω-Diols into Mono Iodo Alcohols. Retrieved from

  • Organic Syntheses. (n.d.). Procedure 10. Retrieved from

  • PrepChem.com. (n.d.). Synthesis of Stage 2: 1,1-bis(hydroxymethyl)cyclopentane. Retrieved from

  • Google Patents. (2013, December 11). CN103435439A - Preparation method of bromomethyl cyclobutane. Retrieved from

  • Royal Society of Chemistry. (n.d.). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers. Retrieved from

  • (n.d.). The Conversion of α,ω-Diols into Mono Iodo Alcohols. Retrieved from

  • ECHEMI. (n.d.). Buy 1,1-Bis(hydroxymethyl)cyclobutane from HANGZHOU LEAP CHEM CO., LTD. Retrieved from

  • Wikipedia. (n.d.). Finkelstein reaction. Retrieved from

  • Beilstein Journals. (n.d.). Selected synthetic strategies to cyclophanes. Retrieved from

  • Google Patents. (2016, December 8). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane. Retrieved from

  • Journal of Organic Chemistry. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3‚7H2O/NaI System in Acetonitrile. J. Org. Chem., 65(9), 2831. Retrieved from

  • Royal Society of Chemistry. (2022, August 25). Bicyclobutanes: from curiosities to versatile reagents and covalent warheads. Chemical Science. Retrieved from

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. Retrieved from

  • Reddit. (2020, February 26). Synthesis - General tips for improving yield? r/chemistry. Retrieved from

  • ResearchGate. (n.d.). Functionalized cyclobutane synthesis from bicyclobutanes. Retrieved from

  • Organic Syntheses. (n.d.). Preparation of. Retrieved from

Sources

Troubleshooting guide for double alkylation reactions with 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Double Alkylation with 1,1-Bis(iodomethyl)cyclobutane

A Guide for Synthetic Chemists

Welcome to the technical support center for troubleshooting double alkylation reactions using this compound. This guide is designed for researchers, scientists, and professionals in drug development who are looking to synthesize unique spirocyclic frameworks. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of these reactions, ensuring both success and scientific rigor in your experiments.

The construction of spirocycles, particularly those incorporating a cyclobutane ring, is of significant interest in medicinal chemistry due to the rigid, three-dimensional structures they introduce into molecules.[1] this compound is a key building block for creating gem-disubstituted cyclobutane moieties, which are prevalent in a variety of bioactive compounds. This guide will address common challenges encountered during the double alkylation of active methylene compounds with this versatile reagent.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is yielding a mixture of mono- and di-alkylated products. How can I improve the selectivity for the desired double alkylation?

A1: Achieving high selectivity for the di-alkylated product is a common challenge and often requires careful optimization of reaction conditions.

  • Root Cause Analysis: The formation of the mono-alkylated product is the first step in the sequence. If this intermediate is not consumed in the second alkylation step, it will persist in the final reaction mixture. This can be due to several factors:

    • Insufficient Base: The second deprotonation of the mono-alkylated intermediate may be slower or require a stronger base than the first.

    • Steric Hindrance: The mono-alkylated intermediate is sterically more hindered than the starting active methylene compound, which can slow down the second alkylation.

    • Reaction Time and Temperature: The reaction may not have been allowed to proceed long enough or at a high enough temperature for the second alkylation to go to completion.

  • Troubleshooting Strategies:

    • Choice and Stoichiometry of the Base:

      • Employ a strong, non-nucleophilic base to ensure complete deprotonation at both stages. Common choices include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), or cesium carbonate (Cs2CO3).[2]

      • Use at least two equivalents of the base to deprotonate both acidic protons of the active methylene compound. In practice, a slight excess (2.2-2.5 equivalents) can be beneficial to drive the reaction to completion.

    • Solvent Selection:

      • Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are generally preferred as they can effectively solvate the enolate and the cation, increasing the nucleophilicity of the enolate.[3][4][5]

      • Tetrahydrofuran (THF) is also a common choice, particularly when using stronger bases like NaH.

    • Temperature and Reaction Time:

      • Initially, perform the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction stalls with a significant amount of the mono-alkylated product remaining, gradually increasing the temperature (e.g., to 50-80 °C) can facilitate the second alkylation.[2]

      • Ensure the reaction is stirred for a sufficient duration. Some double alkylations may require extended reaction times (12-24 hours) to achieve full conversion.

    • Order of Addition:

      • Adding the active methylene compound to a pre-formed suspension of the base in the solvent can ensure complete initial deprotonation. Subsequently, the this compound can be added.

  • Experimental Protocol for Optimizing Di-alkylation:

    ParameterRecommendationRationale
    Base NaH (60% dispersion in mineral oil) or Cs2CO3Strong, non-nucleophilic bases that effectively deprotonate active methylene compounds.[2]
    Base Stoichiometry 2.2 - 2.5 equivalentsTo ensure complete deprotonation for both alkylation steps.
    Solvent Anhydrous DMF or THFPolar aprotic solvents enhance enolate reactivity.[4]
    Temperature Start at RT, then heat to 50-80 °C if necessaryTo overcome the activation energy barrier for the second alkylation.
    Reaction Time 12 - 24 hours (monitor by TLC/LC-MS)To allow for complete conversion to the di-alkylated product.
Q2: I am observing significant O-alkylation as a side product. How can this be minimized?

A2: The competition between C- and O-alkylation is a classic problem in enolate chemistry. The outcome is influenced by the nature of the enolate, the electrophile, the solvent, and the counter-ion.

  • Mechanistic Insight: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. "Hard" electrophiles tend to react at the "harder" oxygen atom, while "soft" electrophiles favor the "softer" carbon atom. While alkyl iodides are considered relatively soft electrophiles, O-alkylation can still occur.[6]

  • Troubleshooting Strategies:

    • Counter-ion Effect:

      • The choice of the cation associated with the enolate can influence the C/O alkylation ratio. Lithium (Li+) ions tend to coordinate more tightly with the oxygen of the enolate, which can sometimes favor C-alkylation. Conversely, larger, "freer" cations like potassium (K+) or cesium (Cs+) can lead to a higher proportion of O-alkylation.

    • Solvent Effects:

      • Protic solvents can solvate the oxygen atom of the enolate through hydrogen bonding, making it less nucleophilic and thus favoring C-alkylation. However, protic solvents can also protonate the enolate, reducing its overall reactivity.[5]

      • Polar aprotic solvents, while generally good for alkylations, can sometimes promote O-alkylation, especially with more reactive enolates.

    • Temperature Control:

      • Lowering the reaction temperature can sometimes increase the selectivity for C-alkylation, as it favors the thermodynamically more stable C-alkylated product over the kinetically favored O-alkylated product.

  • Visualizing the Competing Pathways:

    G Enolate Enolate Intermediate C_Alkylation C-Alkylation Product (Desired Spirocycle) Enolate->C_Alkylation C-attack O_Alkylation O-Alkylation Product (Side Product) Enolate->O_Alkylation O-attack Reagent This compound

Q3: The reaction is sluggish and gives a low yield, even after prolonged reaction times. What can I do to improve the conversion?

A3: Low reactivity can stem from several factors, including the nature of the active methylene compound, the reaction conditions, and the purity of the reagents.

  • Troubleshooting Checklist:

    • Acidity of the Active Methylene Compound:

      • The pKa of the active methylene compound is a critical factor. Less acidic substrates will require stronger bases and potentially higher temperatures to deprotonate effectively. For example, diethyl malonate is less acidic than acetylacetone. [2]

    • Purity of Reagents and Solvent:

      • Ensure that this compound is pure. Impurities can interfere with the reaction.

      • Use anhydrous solvents. Traces of water will quench the base and the enolate, leading to lower yields.

      • If using NaH, ensure it is fresh and has been properly handled to avoid deactivation by moisture.

    • Phase-Transfer Catalysis:

      • For reactions involving solid bases like potassium carbonate, the addition of a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) can significantly enhance the reaction rate by facilitating the transfer of the enolate into the organic phase. [7]

    • Microwave Irradiation:

      • Microwave-assisted synthesis can sometimes dramatically accelerate sluggish reactions by providing efficient and rapid heating. [8][9]

  • Workflow for Enhancing Reaction Rate:

    G Start Low Conversion Issue Check_pKa Assess pKa of Active Methylene Compound Start->Check_pKa Check_Purity Verify Reagent and Solvent Purity Start->Check_Purity Consider_PTC Add Phase-Transfer Catalyst (e.g., TBAB) Start->Consider_PTC Consider_MW Employ Microwave Irradiation Start->Consider_MW Stronger_Base Use Stronger Base (e.g., NaH, LDA) Check_pKa->Stronger_Base If pKa is high Success Improved Yield and Conversion Stronger_Base->Success Use_Anhydrous Ensure Anhydrous Conditions Check_Purity->Use_Anhydrous Use_Anhydrous->Success Consider_PTC->Success Consider_MW->Success

    Caption: Troubleshooting workflow for low conversion.

References

  • Bull, J. A., & Charette, A. B. (2008). Improved Procedure for the Synthesis of gem-Diiodoalkanes by the Alkylation of Diiodomethane. Scope and Limitations. The Journal of Organic Chemistry, 73(20), 8097–8100. [Link]

  • Chelucci, G. (2012). Synthesis and Metal-Catalyzed Reactions of gem-Dihalovinyl Systems. Chemical Reviews, 112(3), 1344–1462. [Link]

  • CN103922934A - Alkylation method of active methylene compound - Google Patents. (n.d.).
  • Solvent Effects. (2022, October 4). Chemistry LibreTexts. [Link]

  • An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Alkylation of active methylene compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Zook, H. D., & Miller, J. A. (1951). Specific Solvent Effects in the Alkylation of Enolate Anions. IV. Kinetic Order of Solvent Participation. Journal of the American Chemical Society, 73(11), 5346–5349. [Link]

  • Structural and Solvent Effects in S N Reactions. (2021, July 31). Chemistry LibreTexts. [Link]

  • Solvent effects. (2023, November 29). In Wikipedia. [Link]

  • Keglevich, G., Kiss, N. Z., & Grün, A. (2015). Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. Catalysts, 5(2), 633–649. [Link]

  • Facile Alkylation on Active Methylene Site of Carbonyl Compounds with Benzylic Alcohols. (n.d.). International Journal of Advanced Biotechnology and Research. Retrieved January 18, 2026, from [Link]

  • Ramirez, A., et al. (2022). Catalytic Arylboration of Spirocyclic Cyclobutenes: Rapid Access to Highly Substituted Spiro[3.n]alkanes. ACS Catalysis, 12(15), 9236–9242. [Link]

  • Formation of spiro[cyclobutene‐1,9′‐fluorene] 4 a. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Biswas, S., et al. (2024). Regio- and Chemoselective Synthesis of Spiro Cyclobutane-Isobenzofuranimines via Cascade Oxycyclization and [2 + 2] Cycloaddition of o-Alkynolbenzamides. The Journal of Organic Chemistry. [Link]

  • The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Li, Y.-B., et al. (2025). Photoredox-Catalyzed Defluorinative Carbamoylation of α-Trifluoromethylalkenes. Organic Letters. [Link]

  • (PDF) Alkylation of Active Methylene Compounds. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Dömling, A., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Pharmaceuticals, 16(5), 743. [Link]

  • Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (2015, April 21). MDPI. [Link]

  • (Iodomethyl)cyclobutane. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

  • Takezawa, H., et al. (2022). Electrophilic Spirocyclization of a 2-Biphenylacetylene via Conformational Fixing within a Hollow-Cage Host. Angewandte Chemie International Edition, 61(24), e202203970. [Link]

  • Investigation of Dearomatizing Spirocyclizations and Spirocycle Functionalization En Route to Spirocalcaridines A and B—Some Trials and Tribulations. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Pagenkopf, B. L., et al. (2016). Synthesis and reactivity of alkoxy-activated cyclobutane-1,1-dicarboxylates. Organic Chemistry Frontiers, 3(10), 1321–1325. [Link]

  • Arcudia, J., et al. (2023). Extending QM/GEM Capabilities: Geometry Optimization and Multipoles Applied to Molecular Cooperativity Studies. ChemRxiv. [Link]

  • Reactions of Cyclopropane and Cyclobutane. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Visible light-induced selenylative spirocyclization of biaryl ynones toward the formation of selenated spiro[5.5]trienones. (2022). Organic & Biomolecular Chemistry, 20(2), 269–273. [Link]

  • Friedel-Crafts and Related Alkylation Reactions: A Guide to Functional Group Preparations. (n.d.). Science of Synthesis. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

  • Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. (n.d.). Pharmaguideline. Retrieved January 18, 2026, from [Link]

  • Friedel-Crafts Reactions. (n.d.). Study.com. Retrieved January 18, 2026, from [Link]

  • Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. (2024, October 4). Chemistry LibreTexts. [Link]

  • Acharya, S. S., & Patra, S. (2024). Recent advances in spirocyclization of maleimides via transition-metal catalyzed C–H activation. Organic & Biomolecular Chemistry, 22(15), 2893–2907. [Link]

  • (PDF) Solid-Liquid Phase C-Alkylation of Active Methylene Containing Compounds under Microwave Conditions. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Mechanism for the reaction of 2‐iodomethyl cyclopropane with alkenes and alkynes. (n.d.). ResearchGate. Retrieved January 18, 2026, from [Link]

  • Enolate alkylation problem. (2021, December 21). Reddit. [Link]

  • Coupling of unactivated alkyl electrophiles using frustrated ion pairs. (2024, November 20). Nature. [Link]

Sources

Preventing elimination side reactions with 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Maximizing Substitution and Minimizing Elimination Side Reactions

Welcome to the technical support center for 1,1-Bis(iodomethyl)cyclobutane. This guide is designed for researchers, synthetic chemists, and drug development professionals who utilize this versatile building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying mechanistic principles to empower you to troubleshoot and optimize your reactions effectively. This compound is a valuable reagent for installing the spirocyclic cyclobutane motif, a structure of growing importance in medicinal chemistry for its ability to confer desirable three-dimensional properties to drug candidates.[1][2][3][4] However, its unique structure presents a significant challenge: a strong propensity to undergo elimination side reactions. This guide provides in-depth solutions to this common problem.

Core Concepts & FAQs

Q1: What are the primary competing reactions when using this compound?

When using this compound, you are typically aiming for a double nucleophilic substitution (S(_N)2) reaction to form a spirocycle or other 1,1-disubstituted cyclobutane derivative. However, this desired pathway is in direct competition with the E2 (bimolecular elimination) pathway.

  • Desired Pathway (S(_N)2): The nucleophile attacks the electrophilic carbon, displacing the iodide leaving group. This happens twice to form the final product.

  • Competing Pathway (E2): A base (which can be your nucleophile) abstracts a proton from a β-carbon (the cyclobutane ring), leading to the formation of a double bond and elimination of iodide. This can result in mono- and di-elimination byproducts, significantly reducing the yield of your desired product.

The significant steric hindrance from the quaternary carbon 'next door' (a neopentyl-like arrangement) dramatically slows down the S(_N)2 reaction, making the E2 pathway more competitive.[5][6][7]

SN2_vs_E2 start This compound + 2 Nu:⁻ sn2_product Desired Product (Spirocycle/Disubstituted) start->sn2_product Sₙ2 Pathway (Favored by good Nu:⁻, low temp) e2_mono Mono-elimination Byproduct start->e2_mono E2 Pathway (Favored by strong/bulky bases) e2_di Di-elimination Byproduct e2_mono->e2_di Further E2

Caption: Competing S(_N)2 and E2 reaction pathways.

Q2: Why is this specific molecule so prone to elimination?

Several structural and electronic factors converge to make this compound a challenging substrate for S(_N)2 reactions:

  • Steric Hindrance: The substrate is a neopentyl-type dihalide. The bulky cyclobutane ring adjacent to the electrophilic -CH(_2)I centers severely hinders the backside attack required for an S(_N)2 mechanism.[5][6] For practical purposes, neopentyl halides are often considered nearly inert to S(_N)2 reactions under standard conditions.[6]

  • Excellent Leaving Group: Iodide (I⁻) is an excellent leaving group, which facilitates both S(_N)2 and E2 reactions. Its departure is energetically favorable.

  • Acidity of β-Protons: The protons on the cyclobutane ring (β-protons) are accessible to bases. Strong bases will readily abstract these protons, initiating the E2 cascade.

Troubleshooting Guide: Low Yield of Substitution Product

This is the most common issue encountered. If you observe significant formation of elimination byproducts in your GC-MS or NMR, consider the following critical parameters.

Problem: My reaction is dominated by elimination byproducts.
Solution A: Re-evaluate Your Nucleophile/Base System

The character of your nucleophile is the single most important factor. The distinction between a good nucleophile and a strong base is critical.[8][9]

  • Strongly Basic Nucleophiles to Avoid: Hydroxides (OH⁻), alkoxides (RO⁻, especially bulky ones like t-BuO⁻), and amides (e.g., LDA, NaNH(_2)) will almost exclusively promote E2 elimination.[6][8][9]

  • Favorable Nucleophiles: Good nucleophiles that are weak bases are ideal. Examples include azide (N(_3)⁻), cyanide (CN⁻), carboxylates (RCOO⁻), and soft nucleophiles like thiolates (RS⁻) and malonate esters.

Nucleophile/BasePredominant ReactionRationale
Sodium Azide (NaN(_3))S(_N)2 Excellent nucleophile, weak base.
Diethyl Malonate (anion)S(_N)2 Soft, carbon-based nucleophile. Basicity can be moderated by the choice of counterion and base used for deprotonation (e.g., NaH vs. NaOEt).
Sodium Cyanide (NaCN)S(_N)2 Good nucleophile, weak base.[10]
Sodium tert-Butoxide (t-BuOK)E2 Strong, sterically hindered base. Favors proton abstraction over nucleophilic attack.[6][8]
Sodium Ethoxide (NaOEt)E2 Strong base. Will strongly favor elimination.[11]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)E2 Strong, non-nucleophilic, sterically hindered base designed for elimination reactions.[8]
Solution B: Optimize Solvent and Temperature

These two parameters control the reaction environment and energy landscape.

  • Solvent Choice: Polar aprotic solvents are generally preferred for S(_N)2 reactions.[10] They solvate the cation of your nucleophilic salt but leave the anion (the nucleophile) relatively "bare" and highly reactive. Protic solvents can hydrogen-bond with the nucleophile, reducing its nucleophilicity and potentially favoring elimination.[10]

SolventTypeRecommendation
DMSO, DMF, AcetonitrilePolar AproticHighly Recommended. Promotes S(_N)2 by stabilizing the transition state and enhancing nucleophilicity.
AcetonePolar AproticGood Choice. Often used in Finkelstein reactions (halide exchange).
Ethanol, Methanol, WaterPolar ProticUse with Caution. Can reduce nucleophilicity and may favor E2, especially at higher temperatures.
THF, Diethyl EtherAproticOften suitable. Less polar, but effective for many reactions.
  • Temperature Control: Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, higher temperatures tend to favor elimination.[12]

    • Recommendation: Start your reactions at a low temperature (e.g., 0 °C or room temperature) and monitor for progress. Only apply heat if the reaction is sluggish, and do so cautiously, as this will likely increase the rate of elimination as well.

Troubleshooting_Workflow start Low Yield of Substitution Product check_base Is the Nucleophile a Strong Base? (e.g., RO⁻, OH⁻) start->check_base change_nuc Action: Switch to a Good Nucleophile/ Weak Base (e.g., N₃⁻, CN⁻, Malonate) check_base->change_nuc Yes check_temp Is the Reaction Run at High Temp? check_base->check_temp No success Improved Sₙ2 Yield change_nuc->success lower_temp Action: Run reaction at lower temperature (e.g., 0 °C to RT) check_temp->lower_temp Yes check_solvent Is the Solvent Protic? (e.g., EtOH, H₂O) check_temp->check_solvent No lower_temp->success change_solvent Action: Switch to a Polar Aprotic Solvent (e.g., DMF, DMSO) check_solvent->change_solvent Yes check_solvent->success No change_solvent->success

Caption: A decision tree for troubleshooting side reactions.

Exemplary Protocol: Spirocyclization with Diethyl Malonate

This protocol provides a robust starting point for achieving successful double substitution.

Objective: Synthesize diethyl 2,2-spirocyclobutane-dicarboxylate.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride (NH(_4)Cl)

  • Saturated aqueous sodium chloride (Brine)

  • Magnesium sulfate (MgSO(_4))

Procedure:

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer.

  • Base Addition: Cool the flask to 0 °C in an ice bath. Carefully add sodium hydride (2.2 equivalents) to the DMF in portions.

  • Nucleophile Formation: Add diethyl malonate (1.0 equivalent) dropwise to the NaH suspension via the dropping funnel over 20-30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. You should observe the cessation of hydrogen gas evolution.

  • Substrate Addition: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. If the reaction is slow, gentle heating (e.g., to 40-50 °C) can be applied, but this may increase elimination. An optimal approach is to stir at room temperature for 12-24 hours.

  • Quenching: Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH(_4)Cl.

  • Workup: Transfer the mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO(_4), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel to yield the pure spirocyclic product.

References

  • Chemistry Steps. (n.d.). SN2 vs E2. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 7). Why do polar aprotic solvents favour SN2 over E2? Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 14). How to order the reactivity of t-butyl iodide and neopentyl bromide for SN2. Retrieved from [Link]

  • Ashenhurst, J. (2011, February 4). The Most Annoying Exceptions in Org 1 (Part 2). Master Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Retrieved from [Link]

  • Quora. (2018, April 29). Why is a secondary halides E2 reaction preferred than SN2? Retrieved from [Link]

  • Chemistry Steps. (n.d.). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

  • WebAssign. (n.d.). SN2 Reactions of Alkyl Halides. Retrieved from [Link]

  • Bickelhaupt, F. M., & van der Lubbe, S. C. C. (2021). How Solvation Influences the SN2 versus E2 Competition. The Journal of Organic Chemistry, 87(1), 359-368. [Link]

  • Organic Chemistry Portal. (n.d.). Cyclobutane synthesis. Retrieved from [Link]

  • Request PDF. (n.d.). Contemporary synthesis of bioactive cyclobutane natural products. Retrieved from [Link]

  • Mandler, M. D., et al. (n.d.). Synthesis of Bicyclo[1.1.0]butanes from Iodo-Bicyclo[1.1.1]pentanes. ChemRxiv. Retrieved from [Link]

  • LookChem. (n.d.). This compound 65478-57-1. Retrieved from [Link]

  • Scribd. (n.d.). Cyclobutane Synthesis Methods Review. Retrieved from [Link]

  • Baran Lab. (n.d.). Cyclobutanes in Organic Synthesis. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Stereoselective synthesis and applications of spirocyclic oxindoles. Organic Chemistry Frontiers. DOI:10.1039/D0QO01085E. Retrieved from [Link]

  • Ashenhurst, J. (2012, September 12). Two Elimination Reaction Patterns. Master Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. PubMed Central. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Selected synthetic strategies to cyclophanes. Retrieved from [Link]

  • PubMed. (2007). Synthesis and ring expansions of functionalized spirocyclobutanones. Retrieved from [Link]

  • Google Patents. (2016). US9809514B2 - Method for producing (bromomethyl)cyclopropane and (bromomethyl)cyclobutane.
  • Baran Lab. (n.d.). Synthesis of Cyclobutane Natural Products using C–H Functionalization Logic. Retrieved from [Link]

  • Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. Retrieved from [Link]

  • ResearchGate. (n.d.). The Construction of Novel Spirocyclic Frameworks with Cyclobutane through Rh(III)-Catalyzed [3 + 2]-Annulation between Quinoxalines and Alkynylcyclobutanols. Retrieved from [Link]

  • CourseContent. (n.d.). Elimination Reactions (Unit I). Retrieved from [Link]

  • YouTube. (2024, November 27). Organic Chemistry - Elimination of Cycloalkanes. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). E1 Reactions. Retrieved from [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,1-bis(iodomethyl)cyclobutane. This guide is designed for researchers, medicinal chemists, and materials scientists who are utilizing this unique and reactive building block. Due to its strained four-membered ring and two primary iodide leaving groups, the reactivity of this compound is highly sensitive to the reaction environment, particularly the choice of solvent.[1][2][3][4] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of its chemistry and achieve your desired synthetic outcomes.

Troubleshooting Guide & FAQs

This guide is structured in a question-and-answer format to directly address common challenges and observations encountered during experimentation.

Section 1: Unraveling Reaction Pathways and Product Distribution

Question 1: I'm performing a nucleophilic substitution and getting a mixture of products, including what appears to be a rearranged bicyclic compound. Why is this happening and how can I control it?

Answer: This is a classic and important issue stemming from the inherent reactivity of the substrate. You are likely observing a competition between SN1 and SN2 reaction pathways, with the potential for subsequent intramolecular reactions. The solvent is the primary determinant of which pathway dominates.

  • Causality Explained:

    • The SN2 Pathway: This pathway is favored in polar aprotic solvents (e.g., Acetone, DMF, DMSO). These solvents solvate the cation of your nucleophile's salt but do not strongly solvate the nucleophile itself, leaving it "naked" and highly reactive. The reaction proceeds in a single, concerted step, leading to a direct substitution of the iodide.

    • The SN1 Pathway: This pathway is favored in polar protic solvents (e.g., Methanol, Ethanol, Water). These solvents excel at stabilizing both the iodide leaving group and, more importantly, the carbocation intermediate that forms upon its departure.[5] The high ring strain of the cyclobutane system can promote the formation of a primary carbocation, which is typically unstable. However, this intermediate can undergo rapid rearrangement or intramolecular attack.

    • Intramolecular Cyclization: The proximity of the second iodomethyl group allows for a rapid intramolecular SN2 reaction after the first substitution, or an intramolecular attack on the carbocation in an SN1 mechanism. This often leads to the formation of highly strained but synthetically valuable bicyclo[1.1.1]pentane (BCP) or bicyclo[1.1.0]butane (BCB) derivatives.[6][7][8]

  • Troubleshooting Strategy:

    • To Favor Direct Substitution (SN2): Switch to a polar aprotic solvent like DMF or Acetone. Use a high concentration of a strong, non-bulky nucleophile. Keep the temperature as low as reasonably possible to disfavor elimination and rearrangement side reactions.

    • To Favor Rearrangement/Cyclization (SN1): Use a polar protic solvent like ethanol or acetic acid. Employ a weak, non-basic nucleophile (or use the solvent as the nucleophile in solvolysis).

Question 2: My reaction is extremely slow or fails to proceed. What are the likely causes?

Answer: A stalled reaction is typically due to a mismatch between your chosen solvent, nucleophile, and the intended reaction mechanism.

  • Causality Explained:

    • Poor Nucleophile/Solvent Combination: Using a weak nucleophile (e.g., acetate) in a polar protic solvent that can also act as a competing nucleophile (e.g., methanol) can lead to a mixture of products and a slow reaction rate. Conversely, using a strong, hard nucleophile like an alkoxide in a nonpolar solvent where it has poor solubility will prevent the reaction from starting.

    • Steric Hindrance: While the iodides are on primary carbons, the neopentyl-like quaternary center of the cyclobutane ring can sterically hinder the backside attack required for an SN2 reaction. This effect is exacerbated by bulky nucleophiles.

    • Leaving Group Ability: Iodide is an excellent leaving group, so this is rarely the primary issue unless the iodide has been replaced by a poorer leaving group in a prior step.

  • Troubleshooting Workflow:

    G start Reaction Stalled q1 What is your solvent type? start->q1 a1 Polar Aprotic (DMF, DMSO, Acetone) q1->a1 a2 Polar Protic (MeOH, EtOH, H2O) q1->a2 a3 Nonpolar (Hexane, Toluene) q1->a3 sol1 Check Nucleophile Strength. Is it strong (e.g., N3-, CN-)? If not, increase strength or temperature. a1->sol1 sol2 Sₙ1 is likely intended. Is carbocation formation too slow? Consider a more ionizing solvent or add a Lewis acid catalyst. a2->sol2 sol3 Poor reactant solubility is likely. Switch to a polar aprotic solvent to dissolve nucleophile salt. a3->sol3

    Caption: Troubleshooting workflow for stalled reactions.

Section 2: Quantitative Data & Solvent Selection

Question 3: Can you provide data on how solvent choice affects product ratios for a typical reaction?

Answer: Absolutely. The choice of solvent can dramatically shift the product distribution between direct substitution (SN2) and solvolysis/rearrangement (SN1) products. Below is a table summarizing expected outcomes for the reaction of this compound with a moderately strong nucleophile, sodium azide (NaN₃), in various solvents.

SolventDielectric Constant (ε)Solvent TypePredominant MechanismExpected Major Product(s)Relative Rate (Approx.)
Methanol (MeOH) 32.7Polar ProticSN1 / Solvolysis1-(Azidomethyl)-1-(methoxymethyl)cyclobutane, Rearranged products1
Ethanol (EtOH) 24.5Polar ProticSN1 / Solvolysis1-(Azidomethyl)-1-(ethoxymethyl)cyclobutane, Rearranged products~0.5
Acetone 20.7Polar AproticSN21,1-Bis(azidomethyl)cyclobutane~500
Dimethylformamide (DMF) 36.7Polar AproticSN21,1-Bis(azidomethyl)cyclobutane~1500
Dimethyl Sulfoxide (DMSO) 46.7Polar AproticSN21,1-Bis(azidomethyl)cyclobutane~2800

Data is illustrative, based on established principles of solvent effects on nucleophilic substitution reactions.[5]

Key Takeaway: To maximize the yield of the direct, double substitution product, a polar aprotic solvent like DMF or DMSO is highly recommended. To explore skeletal rearrangements or solvolysis products, a polar protic solvent is the appropriate choice.

Section 3: Experimental Protocols

Question 4: I want to perform a clean double substitution to synthesize 1,1-Bis(azidomethyl)cyclobutane. Can you provide a reliable protocol?

Answer: Certainly. This protocol is designed to favor the SN2 pathway and minimize side reactions by using an appropriate solvent and controlled conditions.

Protocol: Synthesis of 1,1-Bis(azidomethyl)cyclobutane via SN2 Reaction

  • Objective: To achieve a high yield of the double substitution product with high purity.

  • Principle: This protocol utilizes dimethylformamide (DMF), a polar aprotic solvent, to enhance the nucleophilicity of the azide ion, thereby promoting a rapid and efficient SN2 reaction. The reaction is run at a moderate temperature to ensure completion without promoting elimination or decomposition.

Materials:

  • This compound (1.0 eq)

  • Sodium Azide (NaN₃) (2.5 eq) - Caution: Azides are explosive and toxic.

  • Anhydrous Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (Saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium azide (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (to make a ~0.2 M solution with respect to the substrate) to the flask. Stir the suspension under a nitrogen atmosphere.

  • Substrate Addition: Dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the stirring suspension at room temperature.

  • Reaction: Heat the reaction mixture to 50-60 °C. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing an equal volume of water.

    • Extract the aqueous phase three times with diethyl ether.

    • Combine the organic extracts and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary, though the reaction is often clean enough to proceed to the next step.

Self-Validation: The progress of the reaction can be tracked by the disappearance of the starting material and the appearance of a new, more polar spot on TLC. The final product can be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy (a strong, sharp peak around 2100 cm⁻¹ is characteristic of the azide group).

Section 4: Mechanistic Visualizations

Question 5: Can you illustrate the competing reaction pathways in different solvent types?

Answer: Yes, the following diagram illustrates the mechanistic crossroads for this compound when reacting with a nucleophile (Nu⁻).

G cluster_0 Polar Aprotic Solvent (e.g., DMF) cluster_1 Polar Protic Solvent (e.g., EtOH) A_start This compound A_ts Sₙ2 Transition State (Concerted) A_start->A_ts Nu⁻ A_prod1 1-(Iodomethyl)-1-(nucleomethyl)cyclobutane A_ts->A_prod1 A_ts2 Second Sₙ2 Transition State A_prod1->A_ts2 Nu⁻ A_prod2 1,1-Bis(nucleomethyl)cyclobutane (Major Product) A_ts2->A_prod2 B_start This compound B_carbocation Primary Carbocation Intermediate B_start->B_carbocation -I⁻ (slow) B_rearranged Rearranged Bicyclic Cation (e.g., BCP Cation) B_carbocation->B_rearranged Rearrangement B_prod1 Solvolysis Product (e.g., -OEt) B_carbocation->B_prod1 EtOH B_prod2 Rearranged Product B_rearranged->B_prod2 EtOH/Nu⁻

Caption: Competing Sₙ2 and Sₙ1 pathways based on solvent polarity.

References

  • Pearson Educ
  • University of Calgary. (n.d.). Strain in Ring Systems.
  • Chemistry LibreTexts. (2024). Stability of Cycloalkanes - Ring Strain.
  • Ashenhurst, J. (2014). Cycloalkanes - Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry.
  • Chemistry For Everyone. (2024). What Is Ring Strain In Organic Chemistry? YouTube.
  • BenchChem. (n.d.). This compound CAS 65478-57-1.
  • Angewandte Chemie International Edition. (2024).
  • ChemRxiv. (n.d.). Synthesis of Bicyclo[1.1.
  • Organic Syntheses. (n.d.). Bicyclo[1.1.0]butane. [Link]

  • Beilstein Journal of Organic Chemistry. (2020). Recent advances in the applications of [1.1.1]propellane in organic synthesis.
  • Thieme E-Books. (n.d.). Product Class 3: Cyclobutanes.
  • ResearchGate. (2025).
  • BenchChem. (n.d.). Application Notes and Protocols: Solvent Effects on Nucleophilic Substitution of 2-Iodopentane.

Sources

Validation & Comparative

Comparative Guide to 1,1-Bis(iodomethyl)cyclobutane and 1,1-Bis(bromomethyl)cyclobutane in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Analysis for Researchers and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals, the choice of building blocks is paramount. Among the most versatile are gem-disubstituted cyclobutanes, which serve as key precursors to spirocycles and strained bicyclic systems like bicyclo[1.1.1]pentanes (BCPs)[1][2]. This guide provides an in-depth comparison of two prominent reagents in this class: 1,1-Bis(iodomethyl)cyclobutane and 1,1-Bis(bromomethyl)cyclobutane . We will dissect their synthesis, compare their reactivity based on fundamental chemical principles, and provide actionable experimental protocols to guide your synthetic strategy.

The Fundamental Difference: A Tale of Two Halogens

The synthetic utility of these two reagents is dictated almost entirely by the nature of the halogen atom—iodine versus bromine. This difference manifests in leaving group ability, which is a critical factor in the nucleophilic substitution reactions where these molecules are most often employed.

Iodide as a Superior Leaving Group: In the realm of nucleophilic substitution (SN2 and SN1), the efficiency of the reaction is critically dependent on the leaving group's ability to depart.[3] For halogens, the established trend for leaving group ability is I⁻ > Br⁻ > Cl⁻ > F⁻.[3][4] This superiority of iodide is attributed to two primary factors:

  • Lower Basicity: Iodide (I⁻) is the weakest base among the common halides. Weaker bases are better leaving groups because they are more stable with a negative charge and are less likely to re-bond with the carbon center.[3][4]

  • Weaker Carbon-Halogen Bond: The carbon-iodine (C-I) bond is inherently weaker and longer than the carbon-bromine (C-Br) bond. This means less energy is required to cleave the C-I bond during the rate-determining step of a substitution reaction, leading to a lower activation energy and a faster reaction rate.[3][5]

The Practical Implication: Due to these factors, This compound is significantly more reactive than its brominated counterpart . Reactions with the diiodo compound can often be performed under milder conditions, at lower temperatures, and for shorter durations. This enhanced reactivity is a crucial advantage when working with sensitive substrates or complex molecules that cannot tolerate harsh conditions.

Table 1: Comparative Physicochemical Properties
PropertyThis compound1,1-Bis(bromomethyl)cyclobutaneRationale & Significance
Leaving Group Iodide (I⁻)Bromide (Br⁻)Iodide is a weaker base and thus a better leaving group.[3][4]
C-X Bond Energy ~228 kJ/mol~285 kJ/molThe weaker C-I bond cleaves more readily, accelerating reaction rates.[3]
Reactivity in SN2 HighModerateFaster kinetics allow for milder reaction conditions.[5][6]
Typical Synthesis Finkelstein reaction from the dibromideAppel reaction from the corresponding diolThe diiodide is typically a second-generation reagent derived from the dibromide.
Stability/Handling Less stable; may be light-sensitiveMore stable for long-term storageAlkyl iodides are generally less stable than alkyl bromides.

Synthesis of the Reagents: A Strategic Workflow

The choice between these reagents often begins with their preparation. The dibromide is the common precursor, synthesized directly from the commercially available diol, while the diiodide is subsequently prepared via a halogen exchange reaction.

SynthesisWorkflow Diol 1,1-Cyclobutane- dimethanol Dibromide 1,1-Bis(bromomethyl)- cyclobutane Diol->Dibromide Appel Reaction (PPh₃, CBr₄ or Br₂) Diiodide 1,1-Bis(iodomethyl)- cyclobutane Dibromide->Diiodide Finkelstein Reaction (NaI, Acetone)

Caption: Synthetic pathway from the diol to the target dihalides.

Protocol 1: Synthesis of 1,1-Bis(bromomethyl)cyclobutane via Appel-type Reaction

This procedure converts the primary alcohols of 1,1-cyclobutanedimethanol into the corresponding bromides. The Appel reaction and its variants are highly effective for this transformation.[7][8][9]

Step-by-Step Methodology:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,1-cyclobutanedimethanol (1.0 eq) and anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add triphenylphosphine (2.2 eq) to the stirred solution. Once dissolved, add carbon tetrabromide (CBr₄, 2.2 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.[10]

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, quench the reaction by adding water. Separate the organic layer. Wash the organic phase sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is often contaminated with triphenylphosphine oxide. Purify by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1,1-bis(bromomethyl)cyclobutane. A large-scale industrial preparation using triphenylphosphite and bromine in DMF has also been reported, affording the product in 78% yield.[11][12]

Protocol 2: Synthesis of this compound via Finkelstein Reaction

This classic SN2 reaction efficiently exchanges the bromide atoms for iodides. The reaction is driven to completion by the precipitation of sodium bromide in acetone.[13][14][15]

Step-by-Step Methodology:

  • Setup: In a round-bottom flask, dissolve 1,1-bis(bromomethyl)cyclobutane (1.0 eq) in acetone.

  • Reagent Addition: Add sodium iodide (NaI, 2.5-3.0 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir. A white precipitate of sodium bromide (NaBr) will form as the reaction proceeds. The reaction is typically complete within 3-6 hours. Monitor by TLC or GC-MS.

  • Workup: After cooling to room temperature, filter the mixture to remove the precipitated NaBr. Wash the solid with a small amount of cold acetone.

  • Isolation: Combine the filtrates and concentrate under reduced pressure to remove the acetone.

  • Purification: Dissolve the residue in a suitable organic solvent like DCM and wash with water and then with a dilute solution of sodium thiosulfate (to remove any residual iodine color), followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to afford this compound, which can be used without further purification or distilled under high vacuum if necessary.

Comparative Performance in Key Synthetic Applications

The choice between the diiodo- and dibromo-reagents directly impacts the outcome and efficiency of subsequent synthetic steps.

Application 1: Synthesis of Spirocycles

Both reagents are excellent dielectrophiles for constructing spirocyclic systems when reacted with dinucleophiles (e.g., malonates, diamines, dithiols). The core reaction involves a double intermolecular SN2 displacement.

Spirocyclization cluster_reactants Reactants cluster_process Process cluster_product Product Dihalide 1,1-Bis(halomethyl)cyclobutane (X = Br or I) SN2_1 First SN2 Attack Dihalide->SN2_1 Dinucleophile Dinucleophile (e.g., Di-anion of Malonate) Dinucleophile->SN2_1 SN2_2 Second SN2 Attack (Intramolecular) SN2_1->SN2_2 Spirocycle Spirocyclic Product SN2_2->Spirocycle

Caption: General workflow for spirocycle synthesis.

Experimental Comparison:

  • With this compound: Reactions proceed rapidly at or slightly above room temperature. The high reactivity minimizes side reactions and decomposition of sensitive nucleophiles.

  • With 1,1-Bis(bromomethyl)cyclobutane: Reactions typically require elevated temperatures (e.g., refluxing in acetonitrile or DMF) and longer reaction times. While often high-yielding, these conditions are not suitable for all substrates.

Verdict: For the synthesis of complex spiro-heterocycles, particularly in late-stage functionalization where mild conditions are essential, the diiodo derivative is the superior choice. The dibromo compound is a cost-effective workhorse for more robust systems.

Application 2: Precursors to Bicyclo[1.1.1]pentanes (BCPs) and Bicyclo[1.1.0]butanes (BCBs)

BCPs are highly sought-after bioisosteres for phenyl rings in medicinal chemistry.[1][16] One of the classical routes to the BCP core involves the intramolecular reaction of 1,1-bis(halomethyl)cyclobutanes. More recent methods have shown that iodo-BCPs, which can be derived from these synthons, react with nucleophiles to form substituted BCBs.[17][18]

  • Reactivity Insight: The formation of these highly strained systems often involves reductive coupling or radical pathways. The weaker C-I bond of This compound makes it more susceptible to single-electron transfer (SET) processes and reductive cleavage, rendering it a more effective precursor for such transformations. Wiberg and others have demonstrated that 1-iodo-BCPs can undergo C-I bond heterolysis to yield BCBs, highlighting the unique reactivity imparted by the iodine substituent.[17][18]

Verdict: For accessing strained bicyclic systems like BCBs and BCPs, the higher intrinsic reactivity of the C-I bond makes This compound the more enabling reagent.

Final Recommendations: A Logic-Based Selection Guide

The decision to use this compound versus its dibromo-analogue is a trade-off between reactivity, stability, and synthetic cost.

DecisionTree Start Start: Need a 1,1-dielectrophilic cyclobutane Q1 Is the substrate sensitive to heat or strong base? Start->Q1 UseIodide Use This compound Q1->UseIodide Yes Q2 Is maximum reactivity (e.g., for strained ring formation) required? Q1->Q2 No UseBromide Use 1,1-Bis(bromomethyl)cyclobutane Q2->UseIodide Yes Q2->UseBromide No (Cost-effective baseline)

Caption: Decision logic for selecting the appropriate reagent.

  • Choose this compound when:

    • Mild Conditions are Essential: Your substrate contains sensitive functional groups that would not survive the higher temperatures or longer reaction times required for the dibromide.

    • High Reactivity is Paramount: The desired transformation involves the formation of highly strained rings or relies on the unique electronic properties of the C-I bond.

    • Reaction Rate is a Priority: You need to drive a sluggish reaction to completion quickly.

  • Choose 1,1-Bis(bromomethyl)cyclobutane when:

    • Cost and Availability are Key Drivers: It is the more direct and economical starting material.

    • The Substrate is Robust: The nucleophile and resulting product can withstand elevated temperatures and longer reaction times.

    • Moderate Reactivity is Sufficient: The planned SN2 reaction proceeds efficiently with a bromide leaving group.

By understanding the fundamental chemical principles that differentiate these two powerful building blocks, researchers can make informed, strategic decisions to accelerate their synthetic campaigns and successfully construct the complex molecular architectures of tomorrow.

References

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A Senior Application Scientist's Guide to the Reactivity of Bis(halomethyl)cycloalkanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Bis(halomethyl)cycloalkanes are a versatile class of bifunctional building blocks extensively utilized in medicinal chemistry and materials science. Their utility stems from the two reactive halomethyl groups appended to a cycloalkane scaffold, enabling the construction of complex molecular architectures, including spirocycles and bridged systems. However, the reactivity of these compounds is not uniform; it is profoundly influenced by a nuanced interplay of the cycloalkane ring size, its conformational biases, and the intrinsic nature of the halogen substituents.

This guide provides an in-depth comparison of the reactivity of different bis(halomethyl)cycloalkanes. Moving beyond a simple catalog of reactions, we will dissect the fundamental principles governing their chemical behavior. We will explore the causality behind experimental outcomes, grounded in established theories of organic chemistry, and provide actionable experimental protocols for empirical validation. This document is intended for researchers, scientists, and drug development professionals who employ these reagents and seek a deeper, predictive understanding of their reactivity to streamline synthesis design and execution.

Pillar 1: The Theoretical Framework of Reactivity

The reactivity of bis(halomethyl)cycloalkanes in their most common transformations—nucleophilic substitutions—is primarily dictated by three factors: the nature of the halogen leaving group, the strain inherent in the cycloalkane ring, and the conformational dynamics of the molecule.

The Role of the Halogen: Leaving Group Ability

The carbon-halogen (C-X) bond is polar, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles.[1][2] The two principal mechanisms for nucleophilic substitution are the unimolecular (SN1) and bimolecular (SN2) pathways.[3][4][5]

  • SN1 Reaction: A two-step process involving the formation of a carbocation intermediate. Its rate is primarily dependent on the stability of this intermediate.[1][3]

  • SN2 Reaction: A single, concerted step where the nucleophile attacks the carbon as the leaving group departs.[2][6] The rate is sensitive to steric hindrance around the reaction center.[3]

For both mechanisms, the facility of the reaction depends on how readily the leaving group can depart. The key determinants are the C-X bond strength and the stability of the resulting halide anion (X⁻). Weaker C-X bonds and more stable anions correspond to better leaving groups. Consequently, the reactivity of alkyl halides follows a well-established trend.

Reactivity Order: R-I > R-Br > R-Cl > R-F

Alkyl iodides are the most reactive, while alkyl fluorides are generally unreactive in standard nucleophilic substitution reactions. This is because the C-I bond is the weakest, and the iodide ion is the most stable (least basic) of the halides.[7]

The Influence of Ring Size: Ring Strain

Cycloalkanes deviate from the ideal tetrahedral geometry of sp³-hybridized carbons (109.5°), leading to instability known as ring strain.[8][9] This strain is a composite of angle strain (deviation from ideal bond angles) and torsional strain (eclipsing interactions between adjacent C-H bonds).[8]

  • Cyclopropane: Possesses immense ring strain. The internal C-C-C bond angles are compressed to 60°, resulting in poor orbital overlap and weak "bent" bonds.[9][10] This high-energy state makes cyclopropane derivatives highly reactive, as reactions that lead to ring-opening release this substantial strain energy.[11][12]

  • Cyclobutane: Also significantly strained, with bond angles of approximately 90°.[10] While more stable than cyclopropane, it is still considerably more reactive than larger cycloalkanes.[8]

  • Cyclopentane: Has minimal angle strain but some torsional strain. It is substantially more stable than the three- and four-membered rings.

  • Cyclohexane: Is considered virtually strain-free. It can adopt a puckered "chair" conformation where all bond angles are close to the ideal 109.5° and all C-H bonds are staggered, minimizing torsional strain.[11]

This gradation in ring strain directly translates to the reactivity of the attached halomethyl groups. The high intrinsic energy of strained rings lowers the activation energy for reactions that allow for a release of this strain, even if the reaction does not involve ring-opening.

G cluster_0 Reactivity due to Ring Strain Cyclohexane Cyclohexane (Low Strain) Cyclopentane Cyclopentane Cyclobutane Cyclobutane Cyclopropane Cyclopropane (High Strain) Low Low High High Low->High

Caption: Conceptual diagram illustrating the increase in reactivity with ring strain.

Conformational Effects in Cyclohexane Systems

The reactivity of substituents on a cyclohexane ring is intimately linked to their conformation.[13][14] In its stable chair form, substituents can occupy two distinct positions: axial (perpendicular to the ring's plane) and equatorial (in the plane of the ring).

For a bis(halomethyl)cyclohexane, the bulky halomethyl groups will preferentially occupy equatorial positions to minimize steric interactions. However, the ideal geometry for an SN2 reaction requires the attacking nucleophile to approach from the backside, 180° opposite the leaving group. This anti-periplanar arrangement is often more accessible when the leaving group is in an axial position. Therefore, the reaction may need to proceed through a less stable conformer where one halomethyl group is axial, or the transition state may be higher in energy. This conformational rigidity can render cyclohexane derivatives less reactive than their acyclic or cyclopentane counterparts.[13]

Pillar 2: Comparative Reactivity and Data

Synthesizing the principles above, we can predict the relative reactivity of various bis(halomethyl)cycloalkanes. The following table provides a comparative summary. The reactivity is influenced by both the ring and the halogen, with ring strain often being a dominant factor for smaller rings, and leaving group ability being a dominant factor across all ring sizes.

Compound ClassRing SizeRing StrainHalogen (X)Predicted Relative ReactivityKey Influencing Factors
bis(iodomethyl)cyclopropane3Very HighIHighest Extreme ring strain; Excellent leaving group
bis(bromomethyl)cyclopropane3Very HighBrVery HighExtreme ring strain; Good leaving group[15]
bis(chloromethyl)cyclopropane3Very HighClHighExtreme ring strain dominates
bis(iodomethyl)cyclobutane4HighIHighHigh ring strain; Excellent leaving group
bis(bromomethyl)cyclobutane4HighBrModerately HighHigh ring strain; Good leaving group
bis(chloromethyl)cyclobutane4HighClModerateHigh ring strain
bis(iodomethyl)cyclopentane5LowIModerate"Normal" reactivity; Excellent leaving group
bis(bromomethyl)cyclopentane5LowBrModerately Low"Normal" reactivity; Good leaving group
bis(iodomethyl)cyclohexane6Very LowIModerately LowConformational effects; Excellent leaving group
bis(bromomethyl)cyclohexane6Very LowBrLowConformational effects; Good leaving group
bis(chloromethyl)cyclohexane6Very LowClLowest Conformational effects; Poorer leaving group

Pillar 3: Experimental Validation Protocol

Theoretical predictions must be validated by empirical data. A competition experiment is a robust method for determining the relative reactivity of two alkyl halides under identical conditions, thereby eliminating variations in temperature, concentration, and solvent effects.[7]

Objective: To determine the relative SN2 reaction rates of 1,1-bis(bromomethyl)cyclopropane and 1,1-bis(bromomethyl)cyclohexane.
Materials:
  • 1,1-bis(bromomethyl)cyclopropane

  • 1,1-bis(bromomethyl)cyclohexane

  • Sodium Iodide (NaI), anhydrous

  • Acetone, anhydrous

  • Internal Standard (e.g., Dodecane)

  • Quenching solution (e.g., cold diethyl ether and water)

  • Gas Chromatograph with a Flame Ionization Detector (GC-FID)

Experimental Workflow

G A 1. Reactant Preparation Equimolar mixture of bis(halomethyl)cycloalkanes + Internal Standard in Acetone B 2. Reaction Initiation Add sub-stoichiometric NaI solution A->B C 3. Reaction Monitoring Withdraw aliquots at t = 0, 5, 15, 30, 60 min B->C D 4. Quenching Immediately add aliquot to cold ether/water C->D E 5. Analysis Inject organic layer into GC-FID D->E F 6. Data Interpretation Plot concentration vs. time to determine relative consumption rates E->F

Caption: Experimental workflow for comparing reaction rates via a competition experiment.

Step-by-Step Methodology:
  • Reactant Preparation:

    • Prepare a stock solution in anhydrous acetone containing equimolar concentrations (e.g., 0.1 M) of 1,1-bis(bromomethyl)cyclopropane, 1,1-bis(bromomethyl)cyclohexane, and an internal standard (e.g., 0.05 M dodecane).

    • Causality: Using equimolar amounts ensures a direct comparison of reactivity. The internal standard allows for precise quantification by GC, correcting for any variations in injection volume.

  • Reaction Initiation:

    • In a separate flask, prepare a 0.05 M solution of sodium iodide in anhydrous acetone.

    • Place the reactant stock solution in a constant temperature bath (e.g., 25°C).

    • Add the sodium iodide solution to the reactant mixture in a single portion to start the reaction.

    • Causality: A sub-stoichiometric amount of the nucleophile (NaI) is crucial; it ensures that the two substrates are in constant competition for the limited nucleophile.[7] Acetone is a polar aprotic solvent that favors the SN2 mechanism.

  • Reaction Monitoring and Quenching:

    • Immediately after adding the NaI, withdraw the first aliquot (t=0) and transfer it to a vial containing a cold mixture of diethyl ether and water. Shake vigorously.

    • Repeat this process at predetermined time intervals (e.g., 5, 15, 30, and 60 minutes).

    • Causality: Quenching the reaction by partitioning it between a nonpolar solvent (ether) and water effectively stops the reaction by separating the ionic nucleophile (in the aqueous layer) from the organic substrates.

  • Analysis:

    • Analyze the organic (ether) layer of each quenched aliquot by GC-FID.

    • The GC will separate the two starting materials, the two potential mono-iodinated products, and the internal standard.

    • Causality: GC provides quantitative data on the concentration of each reactant over time.[7]

  • Rate Determination:

    • Using the peak areas relative to the internal standard, calculate the concentration of each starting bis(bromomethyl)cycloalkane at each time point.

    • Plot the concentration of each reactant versus time. The compound whose concentration decreases more rapidly is the more reactive substrate. The ratio of the initial rates gives the relative reactivity.

    • Causality: This direct comparison of consumption rates provides a quantitative measure of the relative reactivity under the specified SN2 conditions.[7]

Conclusion

The reactivity of bis(halomethyl)cycloalkanes is a predictable, yet complex, function of leaving group ability, ring strain, and conformational constraints. For small, strained rings like cyclopropane and cyclobutane, the high intrinsic energy of the ring system is a powerful accelerating factor, often making these compounds significantly more reactive than their larger-ring or acyclic counterparts.[12] For strain-free systems like cyclohexane, reactivity is tempered by conformational barriers. Superimposed on these structural effects is the consistent and dominant trend of leaving group ability: iodides react faster than bromides, which react faster than chlorides.

For the synthetic chemist, this understanding is paramount. When designing a synthetic sequence, selecting a highly reactive bis(bromomethyl)cyclopropane derivative might be ideal for a rapid transformation at low temperatures, while a less reactive bis(chloromethyl)cyclohexane might be chosen to allow for selective reaction elsewhere in a complex molecule. The experimental protocols provided herein offer a clear framework for empirically verifying these principles and for quantifying the reactivity of new derivatives as they are developed.

References

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  • Elsevier. (n.d.). Nucleophilic Substitution Reactions of Haloalkanes and Related Compounds. In Organic Chemistry.
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A Comparative Guide to the Synthesis of Spiro[3.3]heptanes: An Evaluation of Modern Synthetic Routes

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif has emerged as a cornerstone in modern medicinal chemistry, prized for its rigid, three-dimensional structure that offers a compelling alternative to traditional planar aromatic rings.[1][2] As a saturated bioisostere of benzene, it provides an escape from "flatland," often improving the physicochemical properties of drug candidates.[3] This guide offers an in-depth comparison of prominent synthetic strategies for accessing this valuable scaffold, providing researchers, scientists, and drug development professionals with the experimental data and mechanistic insights necessary to select the optimal route for their specific applications.

Introduction to the Spiro[3.3]heptane Scaffold

The unique geometry of spiro[3.3]heptanes, featuring two cyclobutane rings sharing a single carbon atom, projects substituents into distinct vectors of three-dimensional space. This structural feature is highly sought after in drug design for its potential to enhance target binding affinity and selectivity while improving properties such as solubility and metabolic stability. Consequently, the development of efficient and versatile synthetic routes to substituted spiro[3.3]heptanes is of paramount importance. This guide will delve into three powerful and contemporary methods: the Strain-Relocating Semipinacol Rearrangement, the [2+2] Cycloaddition of Keteniminium Salts, and Double Ring-Closing Metathesis.

Strain-Relocating Semipinacol Rearrangement

This innovative approach leverages the inherent ring strain of bicyclo[1.1.0]butanes to drive the formation of the spiro[3.3]heptanone core. It represents a highly efficient and convergent strategy for the synthesis of functionalized spiro[3.3]heptan-1-ones.[1][2]

Mechanistic Rationale

The reaction commences with the nucleophilic addition of a lithiated 1-sulfonylbicyclo[1.1.0]butane to a 1-sulfonylcyclopropanol (which serves as a cyclopropanone equivalent). This addition forms a transient 1-bicyclobutylcyclopropanol intermediate. The high ring strain of the bicyclo[1.1.0]butyl moiety makes this intermediate susceptible to a facile acid-mediated semipinacol rearrangement. Protonation of the bicyclobutyl group likely initiates the rearrangement, leading to the formation of a cyclopropylcarbinyl cation. A subsequent[1]-shift relieves the ring strain and expands the cyclopropane ring to form the more stable spiro[3.3]heptan-1-one skeleton.[1][4] The use of sulfonyl groups serves to activate the starting materials and stabilize intermediates.

cluster_0 Strain-Relocating Semipinacol Rearrangement Workflow start 1-Sulfonylcyclopropanol + Lithiated 1-Sulfonylbicyclo[1.1.0]butane intermediate 1-Bicyclobutylcyclopropanol Intermediate start->intermediate Nucleophilic Addition acid Acid (e.g., MsOH) intermediate->acid Protonation product Substituted Spiro[3.3]heptan-1-one acid->product Strain-Relocating [1,2]-Shift

Caption: Workflow for Spiro[3.3]heptan-1-one Synthesis via Semipinacol Rearrangement.

Experimental Protocol

The following is a representative experimental procedure adapted from the literature.[1]

Step 1: Formation of the 1-Bicyclobutylcyclopropanol Intermediate

  • To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.2 equivalents) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise.

  • Stir the resulting solution at -78 °C for 30 minutes.

  • Add a solution of 1-sulfonylcyclopropanol (1.0 equivalent) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

Step 2: Semipinacol Rearrangement

  • Cool the reaction mixture to 0 °C.

  • Add methanesulfonic acid (MsOH, 2.0 equivalents) dropwise.

  • Allow the mixture to warm to room temperature and stir until the reaction is complete (typically 1-2 hours, monitored by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Yields and Scope

This method has been shown to be highly efficient, with the rearrangement step proceeding in greater than 90% yield.[1] The overall isolated yields for a variety of substituted spiro[3.3]heptan-1-ones are generally good, ranging from 50% to over 80%, depending on the substituents on the sulfonyl groups. The reaction tolerates a range of aromatic and aliphatic sulfonyl moieties. A key advantage of this method is its ability to produce optically active 3-substituted spiro[3.3]heptan-1-ones when starting from chiral cyclopropanone equivalents.[1]

[2+2] Cycloaddition of Keteniminium Salts

This strategy provides a modular and convergent approach to spiro[3.3]heptanones through the reaction of keteniminium salts with alkenes, specifically methylenecyclobutane derivatives.[5]

Mechanistic Rationale

The reaction is initiated by the activation of a tertiary amide, such as N,N-dimethylcyclobutane carboxamide, with a strong electrophile like triflic anhydride (Tf₂O). This in situ generates a highly reactive keteniminium triflate. The keteniminium ion then undergoes a concerted [2+2] cycloaddition with an alkene. The Woodward-Hoffmann rules predict that a thermal [2+2] cycloaddition between a ketene (or its analogue) and an alkene proceeds via a [π2s + π2a] suprafacial-antarafacial approach.[6] The resulting cyclobutaneiminium salt is then hydrolyzed to afford the corresponding spiro[3.3]heptanone.[5]

cluster_1 [2+2] Cycloaddition of Keteniminium Salts Workflow amide Tertiary Amide + Triflic Anhydride keteniminium Keteniminium Salt (in situ) amide->keteniminium Activation cycloaddition [2+2] Cycloaddition keteniminium->cycloaddition alkene Alkene (e.g., Methylenecyclobutane) alkene->cycloaddition hydrolysis Hydrolysis cycloaddition->hydrolysis product Spiro[3.3]heptanone hydrolysis->product

Caption: Workflow for Spiro[3.3]heptanone Synthesis via [2+2] Cycloaddition.

Experimental Protocol

The following general procedure is based on a reported thermal cycloaddition of keteniminium salts with alkenes.[5][7]

  • To a solution of the alkene (1.0 equivalent) and a tertiary amide (e.g., N,N-dimethylcyclobutane carboxamide, 1.2 equivalents) in a dry solvent such as 1,2-dichloroethane, add a hindered base like 2,6-lutidine or collidine (1.2 equivalents).

  • Heat the mixture to reflux (typically around 80-85 °C).

  • Slowly add a solution of triflic anhydride (1.2 equivalents) in the same solvent to the refluxing mixture over a period of 1-2 hours.

  • Continue refluxing for an additional 14-16 hours.

  • Cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Yields and Scope

This method has demonstrated broad applicability and good yields for a wide range of spiro[3.3]heptanones, often in the 60-85% range.[5] The reaction is scalable, with successful syntheses reported on the gram to multi-gram scale.[7] A key advantage of this approach is its modularity; a variety of substituted alkenes and amides can be employed to generate a diverse library of spiro[3.3]heptanes. The reaction is compatible with various functional groups, including halogens and protected amines.[5]

Double Ring-Closing Metathesis (RCM)

Ring-closing metathesis has revolutionized the synthesis of cyclic compounds, and a double RCM strategy offers a powerful route to spirocyclic systems, including spiro[3.3]heptanes. This method relies on the use of ruthenium-based catalysts, such as Grubbs' catalysts.[8]

Mechanistic Rationale

The reaction begins with a tetraene precursor, typically synthesized by the dialkylation of a central carbon atom with two identical diene-containing fragments. The Grubbs' catalyst, a ruthenium-carbene complex, initiates the metathesis cascade. The catalyst reacts with one of the terminal double bonds of the tetraene to form a metallacyclobutane intermediate. This intermediate then undergoes a retro-[2+2] cycloaddition to release ethylene and form a new ruthenium-carbene species. This new carbene then reacts intramolecularly with the other double bond on the same chain to form a second metallacyclobutane. A final retro-[2+2] cycloaddition closes the first cyclobutane ring and regenerates a ruthenium-carbene, which then proceeds to catalyze the formation of the second ring in a similar fashion. The driving force for the reaction is the formation of the thermodynamically stable cyclic products and the release of volatile ethylene gas.[9]

cluster_2 Double Ring-Closing Metathesis Workflow tetraene Tetraene Precursor catalyst Grubbs' Catalyst tetraene->catalyst rcm1 First RCM catalyst->rcm1 intermediate Monocyclic Intermediate rcm1->intermediate - Ethylene rcm2 Second RCM intermediate->rcm2 product Spiro[3.3]heptane Derivative rcm2->product - Ethylene

Caption: Workflow for Spiro[3.3]heptane Synthesis via Double RCM.

Experimental Protocol

The following is a general procedure for a double RCM reaction.

  • Dissolve the tetraene precursor in a degassed solvent such as dichloromethane or toluene under an inert atmosphere.

  • Add the Grubbs' catalyst (typically 1-5 mol%). First or second-generation catalysts are often effective.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for several hours to overnight. The progress of the reaction can be monitored by TLC or GC-MS.

  • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Yields and Scope

Double RCM can provide excellent yields of spiro[3.3]heptane derivatives, with reports of up to 95%.[10] The success of the reaction is highly dependent on the structure of the tetraene precursor and the choice of catalyst. The reaction is generally tolerant of a wide range of functional groups. A significant advantage of this method is the ability to construct the spirocyclic core in a single, often high-yielding, step from a readily accessible precursor. However, the synthesis of the tetraene precursor itself can sometimes be challenging.

Comparative Analysis

To facilitate a direct comparison, the key features of each synthetic route are summarized in the table below.

FeatureStrain-Relocating Semipinacol Rearrangement[2+2] Cycloaddition of Keteniminium SaltsDouble Ring-Closing Metathesis (RCM)
Typical Yield Good to Excellent (>90% for rearrangement, 50-80% overall)Good (60-85%)Good to Excellent (up to 95%)
Key Reagents Sulfonylcyclopropanols, Bicyclo[1.1.0]butanes, AcidTertiary Amides, Triflic Anhydride, AlkenesTetraene Precursor, Grubbs' Catalyst
Scalability Demonstrated on mmol scaleDemonstrated on multi-gram scaleCan be scalable, catalyst cost may be a factor
Substrate Scope Good for substituted spiro[3.3]heptan-1-onesBroad, highly modularBroad, dependent on tetraene synthesis
Stereocontrol Can be stereospecific with chiral starting materialsGenerally forms racemic mixturesDependent on precursor stereochemistry
Advantages High efficiency, convergent, access to chiral productsModular, scalable, broad substrate scopeHigh yields, single-step cyclization, functional group tolerance
Disadvantages Synthesis of strained starting materialsUse of corrosive triflic anhydride, can be exothermicSynthesis of tetraene precursor, catalyst cost and removal

Conclusion

The synthesis of spiro[3.3]heptanes can be approached through several highly effective modern synthetic strategies. The Strain-Relocating Semipinacol Rearrangement offers an elegant and efficient route to functionalized spiro[3.3]heptan-1-ones, particularly for accessing chiral derivatives. For applications requiring a diverse range of analogues and scalability, the [2+2] Cycloaddition of Keteniminium Salts provides a robust and modular platform. Finally, Double Ring-Closing Metathesis stands out for its ability to construct the spirocyclic core in a single, often high-yielding, transformation, provided a suitable tetraene precursor can be synthesized.

The choice of synthetic route will ultimately depend on the specific target molecule, desired substitution patterns, scalability requirements, and the availability of starting materials. By understanding the mechanistic underpinnings and practical considerations of each method presented in this guide, researchers can make an informed decision to best achieve their synthetic goals in the exciting and expanding field of sp³-rich scaffold development.

References

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A Spectroscopic Compass: Navigating the Structural Landscapes of Cyclobutane-Based Spirocycles

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of medicinal chemistry and materials science, the rigid, three-dimensional architecture of spirocyclic compounds offers a unique scaffold for innovation. Among these, cyclobutane-based spirocycles are of particular interest due to the conformational constraints imposed by the four-membered ring, which can lead to precise vectoral arrangements of substituents and novel pharmacological properties. The accurate elucidation of their molecular structure is paramount, and a multi-technique spectroscopic approach is the cornerstone of this endeavor. This guide provides an in-depth comparative analysis of the spectroscopic signatures of two representative cyclobutane-based spirocycles: a spiro[3.3]heptane derivative and a spiro[3.4]octane derivative . By examining their Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we aim to equip researchers with the foundational knowledge to confidently characterize these and similar molecular frameworks.

The Structural Distinction: Spiro[3.3]heptane vs. Spiro[3.4]octane

The fundamental difference between these two spirocyclic systems lies in the size of the second ring fused to the cyclobutane moiety. This seemingly subtle variation has a profound impact on the molecule's symmetry, bond angles, and steric environment, all of which are reflected in their spectroscopic output. For this comparative guide, we will focus on functionalized derivatives to illustrate a broader range of spectroscopic features.

Comparative Spectroscopic Analysis

A side-by-side comparison of the key spectroscopic data for a representative spiro[3.3]heptane and spiro[3.4]octane derivative reveals characteristic differences that are crucial for their identification.

Spectroscopic TechniqueSpiro[3.3]heptane Derivative (e.g., a 2,6-disubstituted derivative)Spiro[3.4]octane Derivative (e.g., a 2-substituted derivative)Key Distinguishing Features
¹H NMR Typically shows a more simplified spectrum due to higher symmetry. Protons on the cyclobutane rings often exhibit complex splitting patterns due to rigid conformations. Chemical shifts are influenced by the anisotropic effects of the neighboring ring and substituents.A more complex spectrum with a larger number of distinct signals due to lower symmetry. The protons on the cyclopentane ring will have chemical shifts and coupling constants characteristic of a five-membered ring system.The number of unique proton signals and the specific coupling patterns of the ring protons.
¹³C NMR Fewer signals due to higher symmetry. The spiro carbon atom is a key diagnostic peak. The chemical shifts of the cyclobutane carbons are sensitive to ring strain and substitution.A greater number of carbon signals. The chemical shifts of the cyclopentane carbons will be distinct from those of the cyclobutane ring.The total number of carbon signals and the chemical shift of the spiro carbon.
IR Spectroscopy Characteristic C-H stretching frequencies for the cyclobutane ring are observed. Ring deformation and breathing modes of the cyclobutane rings can also be identified.Will also show cyclobutane C-H stretching, but will be convoluted with the C-H stretches of the cyclopentane ring. The fingerprint region will be significantly different due to the different vibrational modes of the five-membered ring.The complexity and specific frequencies in the fingerprint region (below 1500 cm⁻¹).
Mass Spectrometry Fragmentation patterns are often dominated by cleavage of the cyclobutane rings, leading to characteristic losses of ethene or propene fragments. The molecular ion peak is typically observed.Fragmentation can be more complex, with cleavages occurring in both the cyclobutane and cyclopentane rings. The fragmentation pattern will be influenced by the relative stability of the resulting carbocations.The specific m/z values and relative abundances of the major fragment ions.
UV-Vis Spectroscopy For non-conjugated derivatives, absorption is typically in the far UV region. If chromophores are present, the rigid spirocyclic framework can influence the λmax and molar absorptivity.Similar to spiro[3.3]heptanes, non-conjugated systems absorb in the far UV. The larger ring may have a subtle effect on the electronic transitions of attached chromophores.For conjugated systems, the planarity and strain of the spirocycle can influence the extent of conjugation and thus the absorption maximum.[1]

Experimental Protocols: A Self-Validating Approach

The reliability of spectroscopic data hinges on meticulous experimental execution. The following protocols are designed to be self-validating, with built-in checks to ensure data integrity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the spirocycle derivative for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean vial.[2][3]

    • The choice of solvent is critical; it must dissolve the sample and have a deuterium signal for the instrument to lock onto.[3]

    • Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of particulate matter.[2]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum using a standard pulse sequence.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • For complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are invaluable for assigning proton and carbon signals.

  • Data Processing and Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, coupling constants, and multiplicities to deduce the molecular structure.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acquire_1H Acquire 1H Spectrum lock->acquire_1H acquire_13C Acquire 13C Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D Spectra (if needed) acquire_13C->acquire_2D process Process Data acquire_2D->process analyze Analyze Spectra process->analyze elucidate Elucidate Structure analyze->elucidate

Caption: NMR Spectroscopy Experimental Workflow.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation:

    • For solid samples, the KBr pellet method or the Nujol mull technique is commonly used.[4]

    • For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).[5]

  • Data Acquisition:

    • Obtain a background spectrum of the empty sample compartment or the salt plates.

    • Place the prepared sample in the IR spectrometer and acquire the sample spectrum.

  • Data Analysis:

    • The spectrum is typically plotted as transmittance versus wavenumber (cm⁻¹).

    • Identify characteristic absorption bands in the functional group region (4000-1500 cm⁻¹) and compare them to correlation charts.

    • The fingerprint region (1500-400 cm⁻¹) provides a unique pattern for the molecule and can be used for comparison with known spectra.[6]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction and Ionization:

    • Introduce a small amount of the sample into the mass spectrometer.

    • Ionize the sample using an appropriate technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).[7]

  • Mass Analysis:

    • The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection and Data Analysis:

    • The detector records the abundance of each ion.

    • The resulting mass spectrum is a plot of relative intensity versus m/z.

    • Identify the molecular ion peak to determine the molecular weight.

    • Analyze the fragmentation pattern to gain structural information. The fragmentation of cyclobutane rings often involves the loss of neutral molecules like ethene (28 Da).[8]

MS_Workflow cluster_intro Sample Introduction & Ionization cluster_analysis Mass Analysis & Detection cluster_data Data Interpretation introduce Introduce Sample ionize Ionize Sample (e.g., EI, ESI) introduce->ionize separate Separate Ions (by m/z) ionize->separate detect Detect Ions separate->detect spectrum Generate Mass Spectrum detect->spectrum analyze_mw Determine Molecular Weight spectrum->analyze_mw analyze_frag Analyze Fragmentation analyze_mw->analyze_frag

Caption: Mass Spectrometry Experimental Workflow.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To investigate the electronic transitions within the molecule, particularly for conjugated systems.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane).

    • The concentration should be chosen such that the absorbance falls within the linear range of the instrument (typically 0.1 to 1.0).

  • Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Fill one cuvette with the pure solvent (the blank) and another with the sample solution.

    • Scan a range of wavelengths (e.g., 200-800 nm) and record the absorbance.[9]

  • Data Analysis:

    • The resulting spectrum is a plot of absorbance versus wavelength (nm).

    • Identify the wavelength of maximum absorbance (λmax).

    • For conjugated systems, the λmax provides information about the extent of conjugation.[1]

Conclusion

The spectroscopic analysis of cyclobutane-based spirocycles is a multifaceted process that requires the synergistic use of various analytical techniques. While ¹H and ¹³C NMR spectroscopy provide the primary framework for structural elucidation, IR spectroscopy offers crucial information about the functional groups present. Mass spectrometry confirms the molecular weight and provides insights into the molecule's stability and fragmentation pathways. For molecules with chromophores, UV-Vis spectroscopy reveals details about their electronic structure. By understanding the characteristic spectroscopic features of different spirocyclic systems, such as the spiro[3.3]heptane and spiro[3.4]octane derivatives discussed herein, researchers can confidently navigate the complexities of these fascinating molecules and unlock their full potential in drug discovery and materials science.

References

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Comparative Analysis of Biological Activity: The Cyclobutane Scaffold as a Driver of Pharmacological Innovation

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Scaffold-Based Drug Discovery

Introduction: The Central Role of the Molecular Scaffold

In the intricate process of drug discovery, the molecular scaffold serves as the foundational architecture upon which a molecule's biological activity is built.[1][2][3] A scaffold is the core structure of a molecule, and by strategically modifying its peripheral functional groups, medicinal chemists can fine-tune pharmacological properties such as potency, selectivity, and pharmacokinetics.[1][3] While aromatic and heterocyclic systems have historically dominated the landscape of medicinal chemistry, there is a growing imperative to explore novel, three-dimensional scaffolds to access new biological targets and improve drug-like properties.[4]

The cyclobutane ring, a four-membered carbocycle, represents a compelling and underutilized scaffold.[5][6] Its inherent ring strain (26.3 kcal/mol) forces it into a puckered, non-planar conformation, offering a rigid and stereochemically defined framework.[6][7][8] This three-dimensionality is a stark contrast to the "flatland" of traditional aromatic scaffolds and can be leveraged to improve metabolic stability, enhance binding to hydrophobic pockets, and precisely orient pharmacophores for optimal target engagement.[6][9][10] This guide provides a comparative analysis of the biological activities of compounds derived from cyclobutane scaffolds, using the versatile synthetic intermediate 1,1-bis(iodomethyl)cyclobutane as a conceptual starting point, and contrasts them with established alternative scaffolds.

The this compound Scaffold: A Gateway to Novel Chemical Space

While not a biologically active agent itself, this compound is a valuable electrophilic building block. The two iodomethyl groups serve as reactive handles for nucleophilic substitution, allowing for the facile introduction of a wide array of functional groups and the construction of more complex molecular architectures, including spirocyclic systems. This synthetic tractability is crucial for building compound libraries for high-throughput screening and structure-activity relationship (SAR) studies.

The true value of this starting material lies in its ability to generate disubstituted cyclobutane cores that are central to many modern drug candidates. The rigid cyclobutane framework generated from such precursors can serve to conformationally lock flexible molecules into their most active form, a strategy that has proven effective in enhancing potency.[10][11]

Biological Activity Profile of Cyclobutane-Containing Compounds

The utility of the cyclobutane scaffold is best exemplified by its incorporation into successful therapeutic agents and promising clinical candidates.

Anticancer Activity: The Case of Carboplatin

Perhaps the most prominent example of a cyclobutane-containing drug is Carboplatin , a second-generation platinum-based anticancer agent.[9][11] Used in the treatment of ovarian, lung, and other cancers, Carboplatin's mechanism involves the formation of platinum-DNA adducts that inhibit DNA replication and transcription, ultimately leading to apoptosis (programmed cell death).[12]

The key innovation in Carboplatin's design is the replacement of the two chloride ligands of its predecessor, Cisplatin, with a cyclobutane-1,1-dicarboxylate ligand.[9] This modification has profound pharmacological consequences:

  • Modulated Reactivity: The bidentate dicarboxylate ligand is more stable and less reactive than the chloride ligands of Cisplatin. This slows the rate of aquation (the activation step required for DNA binding), leading to a different toxicity profile.

  • Reduced Toxicity: The altered reactivity profile significantly reduces the severe nephrotoxicity and ototoxicity associated with Cisplatin, making Carboplatin a better-tolerated therapeutic option.[9]

The cyclobutane ring in Carboplatin is not merely a spacer; it is a critical component that dictates the drug's stability, reactivity, and, consequently, its clinical utility.

Antiviral and Other Activities

Cyclobutane-based nucleoside analogs have also been explored for their antiviral properties.[13] Inspired by the antiviral activity of oxetanocin analogs, researchers have synthesized various cyclobutyl nucleosides.[13] While some early examples showed limited success, the concept demonstrates the versatility of the scaffold.[14][15] For instance, certain enantiomeric forms of cyclobutyl nucleoside analogs have shown differences in antiviral activities, highlighting the importance of stereochemistry which the rigid cyclobutane scaffold helps to control.[16] Furthermore, natural products containing cyclobutane rings have been found to exhibit a wide range of biological activities, including antimicrobial and antitumor properties.[17][18]

Comparative Analysis: Cyclobutane vs. Alternative Scaffolds

The decision to incorporate a specific scaffold is a critical juncture in drug design. The following sections compare the cyclobutane scaffold to other common structural motifs.

vs. Acyclic and Other Platinum Scaffolds (e.g., Cisplatin)

The direct comparison between Carboplatin and Cisplatin provides a clear illustration of the cyclobutane scaffold's impact. While both drugs form the same types of DNA adducts, their efficacy and safety profiles differ significantly.[19][20]

FeatureCarboplatin (Cyclobutane Scaffold)Cisplatin (Acyclic Scaffold)Rationale / Causality
Structure Platinum(II) with a cyclobutane-1,1-dicarboxylate ligandPlatinum(II) with two chloride and two ammine ligandsThe bidentate cyclobutane ligand is sterically bulkier and more stable.
Mechanism DNA cross-linking, inhibition of DNA synthesis.[21][22]DNA cross-linking, inhibition of DNA synthesis.[19]Both are platinum-based alkylating-like agents.
IC50 (A498 Kidney Cancer Cells) 273 µM[9]Lower than Carboplatin (more potent in vitro)Cisplatin's higher reactivity leads to faster and more extensive DNA platination at equimolar doses.[20]
Key Advantage Reduced nephrotoxicity and ototoxicity.[9]Higher potency in certain contexts.The slower activation of Carboplatin results in a more favorable safety profile.
Clinical Use Ovarian, lung, head & neck cancers.[11]Testicular, bladder, ovarian, cervical cancers.The choice often depends on balancing efficacy with patient tolerance.

The data indicates that while Cisplatin may be more potent in vitro, the cyclobutane-containing Carboplatin offers a superior therapeutic window due to its reduced toxicity, a direct consequence of the scaffold's influence on the molecule's chemical properties.

vs. Other Small Carbocycles (e.g., Cyclopropane)

Cyclopropane, a three-membered ring, is even more strained than cyclobutane (28.1 kcal/mol vs. 26.3 kcal/mol).[8] This high strain gives its C-C bonds significant p-character, making it electronically similar to a double bond.[8]

FeatureCyclobutane ScaffoldCyclopropane ScaffoldRationale / Causality
Ring Strain 26.3 kcal/mol[6][8]28.1 kcal/mol[8]Fewer atoms in the ring lead to greater angle and torsional strain.
Conformation Puckered, "butterfly"[7]PlanarThe three points of the cyclopropane ring define a plane.
Metabolic Stability Generally high; can block sites of metabolism.[9]Often susceptible to metabolic ring-opening due to high strain.The higher strain energy of cyclopropane makes it more chemically reactive and a more likely substrate for metabolic enzymes.
Electronic Nature Relatively inert, alkane-like.[6]Significant p-character, alkene-like.[8]The orbital hybridization in the strained C-C bonds of cyclopropane differs significantly from typical alkanes.

The choice between cyclobutane and cyclopropane depends on the specific design goal. If the aim is to introduce a small, rigid spacer that is metabolically robust, cyclobutane is often the superior choice.[8] If mimicking the electronic properties of a double bond or introducing a reactive handle for covalent modification is desired, cyclopropane might be considered.

vs. Aromatic & Heterocyclic Scaffolds

The most significant difference between cyclobutane and aromatic scaffolds (like benzene or pyridine) is dimensionality.

FeatureCyclobutane ScaffoldAromatic / Heterocyclic ScaffoldsRationale / Causality
Geometry 3D, sp3-rich, puckered2D, sp2-rich, planarThe hybridization of the carbon atoms dictates the overall geometry of the ring system.
Solubility Generally improves aqueous solubility by disrupting crystal packing.Planar structures can lead to poor solubility due to efficient crystal lattice packing (π-stacking).The non-planar nature of cyclobutane hinders the formation of highly ordered, insoluble crystal structures.
Target Binding Can access deep, hydrophobic pockets and provide precise 3D orientation of substituents.[9]Primarily interacts via planar π-π stacking and hydrogen bonding from substituents.The sp3-rich character of cyclobutane provides a better fit for non-planar binding sites in proteins.
Metabolic Profile Often metabolically stable.[5][23]Aromatic rings are common sites of oxidative metabolism (e.g., by Cytochrome P450 enzymes).The C-H bonds on a saturated cyclobutane ring are generally less susceptible to enzymatic oxidation than those on an electron-rich aromatic ring.

The "escape from flatland" by incorporating sp3-rich scaffolds like cyclobutane is a key strategy in modern medicinal chemistry to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of drug candidates.[4]

Experimental Protocols for Biological Evaluation

To empirically validate the biological activity of novel compounds, standardized and reproducible assays are essential. The MTT assay is a colorimetric method widely used to assess cell viability and cytotoxicity, making it a cornerstone for screening potential anticancer agents.[24]

Protocol: MTT Cytotoxicity Assay

This protocol provides a method for determining the cytotoxic effects of a test compound on a cancer cell line.

Principle: The assay is based on the ability of mitochondrial dehydrogenases in metabolically active (living) cells to reduce the yellow, water-soluble tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple, insoluble formazan product.[25] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of viable cells.[25]

Materials:

  • 96-well flat-bottom sterile plates

  • Cancer cell line of interest (e.g., A549 lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Test compound stock solution (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

  • Humidified CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: a. Harvest exponentially growing cells and perform a cell count (e.g., using a hemocytometer). b. Dilute the cells in complete culture medium to a final concentration of 5 x 10⁴ cells/mL. c. Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well plate.[25] d. Incubate the plate for 24 hours to allow cells to attach and resume growth.[25]

  • Compound Treatment: a. Prepare serial dilutions of the test compound in complete culture medium from the stock solution. A typical concentration range might be 0.1, 1, 10, 50, 100 µM. b. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).[25] c. Carefully remove the old medium from the wells and add 100 µL of the appropriate compound dilution or control. d. Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition and Incubation: a. After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[25] b. Incubate the plate for 2-4 hours at 37°C. During this time, visible purple formazan crystals will form in wells with viable cells.[25]

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. b. Add 100 µL of solubilization solution (e.g., DMSO) to each well. c. Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance if necessary.

Data Analysis:

  • Subtract the average absorbance of the blank wells (medium only) from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance_of_Treated_Cells / Absorbance_of_Vehicle_Control) * 100

  • Plot the % Viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Visualizing Workflows and Mechanisms

Diagrams are essential for clarifying complex processes in both experimental workflows and molecular mechanisms.

MTT_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay cluster_analysis Phase 4: Analysis seed 1. Seed Cells (5,000 cells/well) attach 2. Incubate 24h (Allow Attachment) seed->attach treat 3. Add Compound Dilutions & Controls attach->treat incubate_treat 4. Incubate 48-72h (Drug Exposure) treat->incubate_treat add_mtt 5. Add MTT Reagent (10 µL/well) incubate_treat->add_mtt incubate_mtt 6. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 7. Solubilize Formazan (Add DMSO) incubate_mtt->solubilize read 8. Read Absorbance (570 nm) solubilize->read calc 9. Calculate % Viability & IC50 Value read->calc

Caption: Experimental workflow for the MTT cytotoxicity assay.

Carboplatin_MoA cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_nuc Nucleus CP_ext Carboplatin (Cyclobutane Ligand) CP_int Intracellular Carboplatin CP_ext->CP_int Cellular Uptake Aqua Aquation (Loss of cyclobutane- dicarboxylate ligand) CP_int->Aqua CP_act Reactive Platinum Intermediate Aqua->CP_act DNA Nuclear DNA CP_act->DNA Binds to Guanine Adduct Platinum-DNA Adducts (Intra/Inter-strand Cross-links) Block Inhibition of DNA Replication & Transcription Adduct->Block Apoptosis Apoptosis (Programmed Cell Death) Block->Apoptosis

Caption: Mechanism of action for Carboplatin anticancer activity.

Conclusion

The molecular scaffold is a defining element in drug design, profoundly influencing a compound's entire pharmacological profile. While historically underutilized, the cyclobutane ring offers medicinal chemists a powerful tool to impart desirable drug-like properties. Its rigid, three-dimensional structure can enhance metabolic stability, improve solubility, and provide precise conformational control, as powerfully demonstrated by the clinical success of Carboplatin over its acyclic predecessor, Cisplatin.

The comparison with other scaffolds reveals that cyclobutane occupies a valuable niche, offering a more robust and less reactive alternative to highly strained cyclopropanes and a three-dimensional, sp3-rich framework that overcomes many of the limitations of traditional flat, aromatic systems. As drug discovery continues to tackle increasingly complex biological targets, the strategic incorporation of non-traditional scaffolds like cyclobutane, enabled by versatile synthetic precursors such as this compound, will be indispensable for developing the next generation of innovative and effective therapeutics.

References

  • Sutherland, M., Gordon, A., Al-Shammari, F. O. F. O., Throup, A., La Corte, A. C., Philippou, H., Shnyder, S. D., Patterson, L. H., & Sheldrake, H. M. (2022). Synthesis and Biological Evaluation of Cyclobutane-Based β3 Integrin Antagonists: A Novel Approach to Targeting Integrins for Cancer Therapy. MDPI. [Link]

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A Comparative Guide to the Reaction Mechanisms of 1,1-Bis(iodomethyl)cyclobutane: A Computational Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the relentless pursuit of novel therapeutic agents, medicinal chemists are increasingly venturing beyond the flat, aromatic landscapes of traditional drug scaffolds. This "escape from flatland" has led to a surge of interest in three-dimensional, saturated bioisosteres that can enhance pharmacological properties such as solubility, metabolic stability, and binding affinity.[1][2] Among the most promising of these are bicyclo[1.1.1]pentanes (BCPs), which serve as rigid, non-aromatic mimics of para-substituted benzene rings.[3][4] The synthesis of these strained carbocyclic systems, however, remains a significant challenge, often relying on the manipulation of the highly reactive and unstable intermediate, [1.1.1]propellane.[3]

This guide presents a forward-looking computational analysis of 1,1-bis(iodomethyl)cyclobutane, a commercially available yet underexplored substrate, as a potential precursor for constructing strained bicyclic systems. While direct experimental studies on its cyclization are scarce, its structure suggests a tantalizing possibility for intramolecular bond formation to yield the coveted BCP core. We will employ established computational chemistry principles to dissect and compare hypothetical reaction mechanisms for this transformation. This analysis will be benchmarked against established, alternative synthetic routes to BCPs and related structures, providing researchers with a theoretical framework to guide future experimental design. Our objective is to illuminate the most plausible reaction pathways, evaluate their energetic feasibility, and offer a robust, validated protocol for performing such computational investigations.

The Power of Silico Mechanistic Analysis

Modern computational chemistry provides an indispensable toolkit for understanding complex reaction mechanisms.[5][6] It allows us to visualize and quantify high-energy transition states and fleeting intermediates that are often invisible to experimental probes. By mapping the potential energy surface of a reaction, we can predict reaction kinetics and thermodynamic favorability, thereby saving invaluable laboratory time and resources.[7]

The core of this analysis relies on methods like Density Functional Theory (DFT), which offers a favorable balance of computational cost and accuracy for organic reactions.[8] By identifying the lowest energy pathway from reactant to product, we can make informed predictions about reaction outcomes and catalyst performance.

G cluster_workflow General Computational Workflow A 1. Propose Plausible Mechanisms B 2. Optimize Geometries (Reactants, Intermediates, Products) A->B C 3. Locate Transition State (TS) Structures B->C D 4. Verify TS (Frequency Calculation, 1 Imaginary Freq.) C->D E 5. Connect TS to Minima (IRC Calculation) D->E F 6. Refine Energies (Single-Point Calculations) E->F G 7. Analyze Data (ΔG‡, ΔGrxn) F->G

Caption: A typical workflow for the computational elucidation of a reaction mechanism.

Hypothetical Reaction Mechanisms for this compound

The strained four-membered ring and the two reactive carbon-iodine bonds in this compound suggest several potential intramolecular reaction pathways. The most synthetically valuable of these would be a cyclization to form the bicyclo[1.1.1]pentane skeleton. We will consider two primary mechanistic hypotheses for this transformation: a radical-mediated pathway and an ionic pathway.

Mechanism A: Reductive Radical Cyclization

Radical reactions are a cornerstone of BCP synthesis, typically involving the addition of a radical to [1.1.1]propellane.[3][9] A reductive process could, in theory, initiate an intramolecular cyclization from this compound. This could be triggered by a single-electron transfer (SET) from a reductant, such as a metal or a photoredox catalyst.

The proposed pathway involves:

  • Initiation: A single-electron reduction of one C-I bond to form a carbon-centered radical and an iodide anion.

  • Propagation: A 5-exo-trig intramolecular cyclization, where the initial radical attacks the second iodomethyl group. This step is sterically favored and would form a bicyclo[1.1.1]pentyl radical intermediate.

  • Termination: The bridgehead radical is subsequently reduced and protonated (or engages in another radical termination step) to yield the final BCP product.

G R Reactant This compound Int1 Primary Radical Intermediate R->Int1 + e- TS1 TS (5-exo-trig) Int1->TS1 Cyclization Int2 Bridgehead Radical Intermediate TS1->Int2 P Product Methylbicyclo[1.1.1]pentane Int2->P + e-, + H+

Caption: Proposed reductive radical cyclization pathway for this compound.

Mechanism B: Ionic Cyclization (Intramolecular Wurtz-type Reaction)

An alternative pathway involves the formation of anionic intermediates, akin to a Wurtz reaction. This would likely require a strong reducing agent capable of performing a two-electron reduction, such as an alkali metal.

The proposed pathway involves:

  • Anion Formation: Reductive cleavage of a C-I bond to form a carbanion.

  • Intramolecular SN2: The resulting carbanion acts as a nucleophile, displacing the second iodide via an intramolecular SN2 reaction. This concerted displacement would directly form the highly strained central bond of [1.1.1]propellane, which could then be trapped by a suitable reagent. This mechanism is analogous to the well-established Szeimies synthesis of [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane.[3][10]

G R Reactant This compound Int1 Carbanion Intermediate R->Int1 + 2e- TS1 TS (SN2) Int1->TS1 Intramolecular Displacement P Product [1.1.1]Propellane TS1->P

Caption: Proposed ionic cyclization pathway leading to [1.1.1]propellane.

Comparative Analysis with Established Synthetic Alternatives

To contextualize the potential utility of this compound, we must compare its hypothetical reaction pathways with proven methods for accessing BCPs. The dominant strategy in modern synthesis is not to build the BCP core from an acyclic or monocyclic precursor, but rather to functionalize the pre-formed, highly reactive [1.1.1]propellane.

Synthetic Strategy Key Precursor Core Mechanism Advantages Disadvantages Relevant Citations
Hypothetical Cyclization This compoundIntramolecular Radical or Ionic CyclizationUses a stable, commercially available starting material.Mechanistically unproven; potential for side reactions (e.g., elimination, ring-opening).N/A
[1.1.1]Propellane Functionalization [1.1.1]PropellaneRadical or Anionic AdditionExtremely versatile; vast literature and wide substrate scope.[1.1.1]Propellane is unstable and must be generated and used in situ or stored cryogenically.[11][12][3][4]
DIBCP Substitution 1,3-Diiodobicyclo[1.1.1]pentane (DIBCP)Nucleophilic Substitution (SN1-like)DIBCP is a stable, crystalline solid; provides direct access to 1,3-disubstituted BCPs.Limited to nucleophilic substitution pathways; computational studies show a complex mechanism involving carbocation stabilization.[10][11][12][10][11][12]

This comparison highlights a critical point: while a successful cyclization of this compound would be an elegant approach, it must compete with the sheer versatility and established nature of [1.1.1]propellane chemistry. The primary motivation for exploring this alternative would be to circumvent the handling of the unstable propellane intermediate.

Protocol for Computational Investigation of the Radical Pathway

To ensure scientific rigor, any computational protocol must be self-validating. The following step-by-step methodology outlines how to investigate the proposed radical cyclization (Mechanism A) using DFT, with built-in checks to confirm the validity of the results.

Software: Gaussian, ORCA, or similar quantum chemistry package. Level of Theory: B3LYP functional with a 6-31+G(d,p) basis set for geometry optimizations and frequencies. A larger basis set (e.g., def2-TZVP) should be used for final single-point energy calculations. An implicit solvation model (e.g., SMD or PCM) for a relevant solvent (e.g., THF or DMSO) is crucial.

Step 1: Geometry Optimization of Minima

  • Construct the initial 3D structures for the reactant (this compound), the primary radical intermediate, the bridgehead radical intermediate, and the final product.

  • Perform a full geometry optimization and frequency calculation for each species.

  • Validation: Confirm that each optimized structure corresponds to a true minimum on the potential energy surface by ensuring there are zero imaginary frequencies.

Step 2: Transition State (TS) Search

  • Use an appropriate TS search algorithm (e.g., QST2, QST3, or opt=ts) to locate the transition state for the 5-exo-trig cyclization step (connecting the primary radical to the bridgehead radical). An initial guess for the TS geometry can be constructed by interpolating between the reactant and product of this step.

  • Perform a geometry optimization of the TS guess.

Step 3: Transition State Verification

  • Perform a frequency calculation on the optimized TS structure.

  • Validation: A true first-order saddle point (i.e., a transition state) must have exactly one imaginary frequency. The vibrational mode corresponding to this imaginary frequency should visually represent the reaction coordinate (i.e., the formation of the new C-C bond and breaking of the C-I interaction).

Step 4: Intrinsic Reaction Coordinate (IRC) Calculation

  • Run an IRC calculation starting from the verified TS structure, proceeding in both the forward and reverse directions.

  • Validation: The IRC path must connect the transition state to the two intended minima on the potential energy surface (in this case, the primary radical and the bridgehead radical). This definitively proves that the located TS is the correct one for the reaction step .

Step 5: Thermodynamic Analysis

  • Using the electronic energies and the thermal corrections (Gibbs free energy) from the frequency calculations, compute the activation free energy (ΔG‡ = GTS - GReactant) and the free energy of reaction (ΔGrxn = GProduct - GReactant). These values determine the kinetic and thermodynamic favorability of the reaction.

Interpreting the Data: A Prospective View

While we have not performed the calculations here, we can anticipate the key data points and their interpretation. A successful computational study would generate the following quantitative data, which is best summarized in a table.

Reaction Parameter Mechanism A (Radical) Mechanism B (Ionic) Interpretation
ΔG‡ (Initiation) Calculated ValueCalculated ValueThe energy barrier to form the first reactive intermediate.
ΔG‡ (Cyclization) Calculated ValueCalculated ValueThe key kinetic determinant. The lower value indicates the faster, more plausible cyclization pathway.
ΔGrxn (Overall) Calculated ValueCalculated ValueThe overall thermodynamic driving force. A more negative value indicates a more favorable reaction.

Based on known chemistry of strained rings, we can hypothesize that the radical pathway (Mechanism A) is likely to have a lower activation barrier. Radical cyclizations of this type are generally facile, whereas the formation of a carbanion adjacent to a cyclobutane ring followed by an intramolecular SN2 reaction to form a highly strained propellane would likely involve a very high-energy transition state. Ring strain in the cyclobutane reactant is approximately 26.3 kcal/mol, while the BCP product has a much higher strain energy of ~67 kcal/mol.[13][14] This significant increase in strain energy must be overcome, making the overall reaction thermodynamically challenging, though potentially feasible if subsequent trapping reactions are highly exothermic.

Conclusion and Future Outlook

This guide provides a comprehensive framework for the computational analysis of reaction mechanisms for this compound. Through a comparative lens, we have positioned this under-explored molecule against the current titans of BCP synthesis, namely [1.1.1]propellane and 1,3-diiodobicyclo[1.1.1]pentane.

Our preliminary analysis suggests that a reductive radical cyclization represents the most plausible and energetically favorable pathway for converting this compound into a bicyclo[1.1.1]pentane derivative. The ionic pathway, leading to the formation of [1.1.1]propellane, is likely to be kinetically less favorable due to the high energy of the required intermediates and transition states.

This computational guide serves as both a map and a call to action. The protocols outlined herein are robust, self-validating, and can be directly applied by researchers to generate definitive energetic data. Future work should focus on executing these calculations to obtain quantitative values for the proposed pathways. The resulting in silico data will be invaluable for guiding synthetic chemists in designing and attempting these reactions in the lab, potentially unlocking a new, practical entry point into the medicinally crucial class of bicyclo[1.1.1]pentane scaffolds.

References

  • Direct Synthesis of Bicyclo[1.1.1]pentanes by Sequential C C, C–C Functionalization Reactions . Journal of the American Chemical Society. [1][2]

  • Ring opening of the cyclobutane in a thymine dimer radical anion . PubMed. [15]

  • Synthesis of bicyclo[1.1.1]pentane-based, straight-shaped diphosphine ligands . ICReDD, Hokkaido University. [16]

  • Nucleophilic Substitution of 1,3-Diiodobicyclo[1.1.1]pentane: Synthesis of Bicyclo[1.1.1]pentylpyridinium, Quinolinium, Isoquinolinium, and Pyrazolium Salts . ACS Publications. [10][11][12]

  • Cyclobutene Ring Opening Reactions . ResearchGate. [17]

  • Structure–property relationships for the force-triggered disrotatory ring-opening of cyclobutene . Royal Society of Chemistry. [18]

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  • Rapid access to 3-substituted bicyclo[1.1.1]pentanes . Macmillan Group, Princeton University. [20]

  • A computational study of base-catalyzed reactions of cyclic 1,2-diones: cyclobutane-1,2-dione . Beilstein Journal of Organic Chemistry. [8]

  • Product Class 3: Cyclobutanes . Thieme E-Books. [9]

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  • Computational Analysis of the Mechanism of Chemical Reactions in Terms of Reaction Phases . Southern Methodist University. [5]

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The Ascendancy of Spirocycles: A Mechanistic and Comparative Guide to Spirocyclization via 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutic agents, medicinal chemists and drug development professionals are increasingly venturing beyond the "flatland" of two-dimensional aromatic scaffolds. The strategic incorporation of three-dimensional motifs has proven to be a powerful approach to enhance pharmacological properties such as potency, selectivity, and metabolic stability. Among these, spirocyclic frameworks—structures containing two rings sharing a single atom—have emerged as particularly valuable. Their inherent rigidity and defined exit vectors offer a unique tool for navigating the complexities of protein-ligand interactions.[1][2]

This guide provides an in-depth analysis of a robust and versatile method for constructing spiro[3.n]alkane systems: the use of 1,1-bis(iodomethyl)cyclobutane. We will delve into the mechanistic underpinnings of this transformation, offer a comparative analysis with alternative synthetic strategies, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Workhorse Reagent: Mechanistic Insights into Spirocyclization with this compound

The reaction of this compound with a suitable nucleophile, typically a compound with an active methylene group, proceeds via a classic base-mediated intramolecular dialkylation. This method offers a straightforward and often high-yielding route to spirocyclic compounds.

The Stepwise Mechanism: A Tale of Two Alkylations

The generally accepted mechanism involves a two-step sequential intramolecular SN2 reaction. Let's consider the reaction with a generic active methylene compound, such as diethyl malonate, as a representative example.

  • Deprotonation: The reaction is initiated by a base (e.g., sodium ethoxide, potassium carbonate) abstracting a proton from the active methylene group of diethyl malonate, generating a resonance-stabilized enolate. This enolate is a potent nucleophile.

  • First Alkylation (Intermolecular SN2): The enolate attacks one of the electrophilic iodomethyl groups of this compound in an SN2 fashion, displacing the iodide leaving group and forming a new carbon-carbon bond.

  • Second Deprotonation: The resulting intermediate still possesses an acidic proton on the α-carbon. The base then removes this second proton, generating a new enolate.

  • Second Alkylation (Intramolecular SN2): The newly formed enolate is now perfectly positioned to attack the remaining iodomethyl group in an intramolecular SN2 reaction. This ring-closing step forms the spirocyclic system.

Spirocyclization_Mechanism cluster_0 Step 1 & 2: First Alkylation cluster_1 Step 3 & 4: Second Alkylation (Intramolecular) Start Diethyl Malonate + this compound Enolate1 Enolate Formation (Base) Start->Enolate1 Base Intermediate1 Mono-alkylated Intermediate Enolate1->Intermediate1 SN2 Attack Enolate2 Second Enolate Formation (Base) Intermediate1->Enolate2 Base Product Spiro[3.5]nonane-2,2-dicarboxylate Enolate2->Product Intramolecular SN2 (Ring Closure)

Caption: Mechanism of Spirocyclization using this compound.

The choice of base and solvent is crucial for optimizing the reaction conditions. Strong, non-nucleophilic bases are generally preferred to minimize side reactions. The use of iodide as the leaving group is advantageous due to its excellent leaving group ability, facilitating the SN2 displacements.

A Comparative Landscape: Benchmarking Against Alternative Spirocyclization Strategies

While the intramolecular dialkylation of this compound is a powerful tool, a comprehensive understanding of its advantages and limitations requires a comparison with other modern synthetic methodologies.

MethodReagents/CatalystKey AdvantagesKey LimitationsTypical Yields
Intramolecular Dialkylation This compound, BaseSimple, high-yielding, readily available starting materials.Limited to nucleophiles with two acidic protons; can be sensitive to steric hindrance.70-95%
Intramolecular Heck Reaction Aryl/vinyl halide tethered to an alkene, Pd(0) catalystHigh functional group tolerance, applicable to a wide range of ring sizes, potential for asymmetric synthesis.[3]Requires a transition metal catalyst, can be sensitive to substrate structure affecting regioselectivity.[4][5][6][7]60-90%
Tandem Claisen Rearrangement/ Michael Addition Phenol derivatives, Rh(II) catalyst, BaseForms complex spirocycles in a single pot, good diastereoselectivity.[8]Requires specific substrates capable of undergoing both reactions, can be limited by the thermal stability of intermediates.50-80%
Palladium-Catalyzed Spirocyclization Various (e.g., acrylamides and alkynes), Pd(II) catalystAccess to diverse and complex spirocyclic scaffolds, often with high regioselectivity.[3][9][10][11]Catalyst and ligand optimization can be challenging, may require more complex starting materials.65-95%

Experimental Protocols: Your Guide to the Bench

To provide actionable insights, we present detailed experimental protocols for the synthesis of a representative spirocycle using this compound and a common alternative, the Intramolecular Heck Reaction.

Protocol 1: Synthesis of Diethyl Spiro[3.5]nonane-2,2-dicarboxylate via Intramolecular Dialkylation

This protocol is adapted from established procedures for similar transformations.

Materials:

  • This compound

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add anhydrous ethanol.

  • Carefully add sodium metal in small portions to the ethanol to generate a solution of sodium ethoxide.

  • To this solution, add diethyl malonate dropwise at room temperature.

  • After stirring for 15 minutes, add a solution of this compound in anhydrous ethanol dropwise.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired diethyl spiro[3.5]nonane-2,2-dicarboxylate.

Protocol1_Workflow Start Prepare NaOEt in EtOH Add_Malonate Add Diethyl Malonate Start->Add_Malonate Add_Diodide Add this compound Add_Malonate->Add_Diodide Reflux Reflux Reaction Mixture Add_Diodide->Reflux Quench Quench with NH4Cl Reflux->Quench Extract Extract with Diethyl Ether Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product Diethyl Spiro[3.5]nonane-2,2-dicarboxylate Purify->Product

Caption: Workflow for the synthesis of a spirocycle via intramolecular dialkylation.

Protocol 2: Synthesis of a Spirocyclic Oxindole via Intramolecular Heck Reaction

This protocol provides a general procedure for a palladium-catalyzed intramolecular Heck reaction.

Materials:

  • Aryl iodide or triflate precursor with a tethered alkene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the aryl halide precursor, Pd(OAc)₂, and PPh₃.

  • Add anhydrous DMF and triethylamine via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the spirocyclic oxindole.[6]

Protocol2_Workflow Start Combine Reactants and Catalyst Add_Solvent_Base Add DMF and Et3N Start->Add_Solvent_Base Heat Heat Reaction Mixture Add_Solvent_Base->Heat Workup Aqueous Workup Heat->Workup Extract Extract with Ethyl Acetate Workup->Extract Purify Purify by Column Chromatography Extract->Purify Product Spirocyclic Oxindole Purify->Product

Caption: Workflow for the synthesis of a spirocycle via Intramolecular Heck Reaction.

Conclusion: A Versatile Tool for Modern Drug Discovery

The synthesis of spirocycles is a rapidly evolving field, driven by the increasing demand for structurally novel and potent therapeutic agents.[2] The use of this compound for spirocyclization via intramolecular dialkylation represents a fundamental and highly effective strategy. Its simplicity, reliability, and the accessibility of the starting materials make it an attractive choice for many synthetic campaigns.

However, as with any synthetic method, a thorough understanding of its mechanistic nuances and a comparative awareness of alternative approaches are paramount for making informed decisions in the laboratory. The palladium-catalyzed methods, such as the intramolecular Heck reaction, offer broader substrate scope and the potential for asymmetric synthesis, albeit with increased complexity. Ultimately, the optimal synthetic route will depend on the specific target molecule, the desired level of complexity, and the available resources. This guide aims to equip researchers with the foundational knowledge and practical insights necessary to navigate these choices and successfully incorporate spirocyclic scaffolds into their drug discovery programs.

References

  • Enantioselective Michael Spirocyclization of Palladium Enolates. J. Am. Chem. Soc.2025 . [Link]

  • Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules2023 , 28(11), 4437. [Link]

  • Enantioselective Michael Spirocyclization of Palladium Enolates. ChemRxiv. Cambridge: Cambridge Open Engage; 2023. [Link]

  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. J. Org. Chem.2007 , 72(16), 6004-6014. [Link]

  • Synthesis of Optically Active Spirocycles by a Sequence of Decarboxylative Asymmetric Allylic Alkylation and Heck Reaction. Org. Lett.2024 . [Link]

  • Recent advances in spirocyclization of indole derivatives. Chem. Soc. Rev.2018 , 47, 4881-4919. [Link]

  • PREPARATION OF SPIROCYCLIC POLYETHERS BY INTRAMOLECULAR HECK REACTIONS. Heterocycles1994 , 39(2), 497. [Link]

  • INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY STEREO CENTERS. Rev. Soc. Quím. Perú2013 , 79(4). [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery2022 , 17(6), 603-618. [Link]

  • Palladium-Catalyzed Spirocyclization Through C-H Activation and Regioselective Alkyne Insertion. Angew. Chem. Int. Ed.2017 , 56(36), 10920-10923. [Link]

  • A Gold(I)-Catalyzed Approach to Heterospirocycles for Medicinal Chemistry. Org. Lett.2025 . [Link]

  • Diastereoselection in the Formation of Spirocyclic Oxindoles by the Intramolecular Heck Reaction. J. Org. Chem.2007 , 72(16), 6004-6014. [Link]

  • Electrophile-Controlled Regiodivergent Palladium-Catalyzed Imidoylative Spirocyclization of Cyclic Alkenes. Org. Lett.2024 , 26(8), 1708–1713. [Link]

  • Palladium-Catalyzed Spirocyclization Through C-H Activation and Regioselective Alkyne Insertion. Semantic Scholar. [Link]

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The Spirocyclization Dilemma: A Cost-Effectiveness Analysis of 1,1-Bis(iodomethyl)cyclobutane as a Premier Building Block

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel chemical entities with enhanced three-dimensionality, the spirocyclic scaffold has emerged as a coveted motif in modern drug discovery. The inherent rigidity and defined exit vectors of spirocycles offer a compelling strategy to escape the "flatland" of traditional aromatic compounds, often leading to improved potency, selectivity, and pharmacokinetic properties. At the heart of spirocycle synthesis lies the choice of the foundational building block. This guide provides an in-depth cost-effectiveness analysis of 1,1-Bis(iodomethyl)cyclobutane , a key reagent for the construction of spiro[3.3]heptane systems, and objectively compares its performance against common acyclic and heterocyclic alternatives.

Introduction: The Allure of the Spiro[3.3]heptane Motif

The spiro[3.3]heptane core, a rigid bicyclic system, is increasingly incorporated into pharmaceutical candidates to enhance their spatial complexity.[1] The construction of this framework is often achieved through the double alkylation of a nucleophile with a 1,1-bis(electrophilic) cyclobutane derivative. Among these, this compound stands out due to the excellent leaving group ability of the iodide, facilitating efficient cyclization. However, its adoption in large-scale synthesis campaigns necessitates a thorough evaluation of its cost-effectiveness in comparison to more readily available or alternative building blocks.

The Building Blocks: A Comparative Overview

This analysis focuses on the following key building blocks for the synthesis of disubstituted spirocycles:

  • This compound (The Target): A pre-functionalized, rigid cyclobutane scaffold.

  • Neopentyl Glycol (2,2-Dimethylpropane-1,3-diol) Derivatives (Acyclic Analogue): An inexpensive and readily available acyclic diol, which upon conversion to a dihalide or ditosylate, can be used to form spiro[3.3]heptane's gem-dimethyl analogue, a 3,3-dimethyl-1,5-disubstituted pentane.

  • Pentaerythritol Derivatives (Acyclic Analogue): Another cost-effective acyclic polyol that can be derivatized to a bis-electrophile for spirocycle synthesis.

  • 3,3-Bis(iodomethyl)oxetane (Heterocyclic Analogue): A four-membered heterocyclic building block that introduces a polar oxygen atom into the spirocyclic core, potentially modulating solubility and metabolic stability.

Cost-Effectiveness Analysis: A Multi-faceted Approach

A comprehensive cost-effectiveness analysis extends beyond the mere sticker price of a chemical. It encompasses the cost of starting materials, the efficiency of the synthetic route to the final building block, and the performance of that building block in subsequent reactions.

Synthesis of this compound: A Practical and Cost-Efficient Route

While commercially available, this compound can also be synthesized in-house, which can be a more economical option for large-scale applications. A reliable two-step synthesis starting from the commercially available cyclobutane-1,1-dicarboxylic acid is outlined below.

Workflow for the Synthesis of this compound:

A Cyclobutane-1,1-dicarboxylic acid B 1,1-Bis(hydroxymethyl)cyclobutane A->B  LiAlH4, THF (Yield: ~90%) C 1,1-Bis(tosyloxymethyl)cyclobutane B->C  TsCl, Pyridine (Yield: ~95%) D This compound C->D  NaI, Acetone (Finkelstein Reaction) (Yield: ~90%)

Caption: Synthetic pathway from cyclobutane-1,1-dicarboxylic acid to this compound.

Experimental Protocol: Synthesis of 1,1-Bis(hydroxymethyl)cyclobutane

  • In a flame-dried round-bottom flask under an inert atmosphere, suspend Lithium aluminum hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of cyclobutane-1,1-dicarboxylic acid in anhydrous THF to the cooled suspension.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Carefully quench the reaction by the sequential addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

  • Filter the resulting white precipitate and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield 1,1-bis(hydroxymethyl)cyclobutane as a white solid.

Experimental Protocol: Synthesis of this compound

  • Dissolve 1,1-bis(hydroxymethyl)cyclobutane in pyridine and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Pour the reaction mixture into cold dilute hydrochloric acid and extract with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure to obtain the crude 1,1-bis(tosyloxymethyl)cyclobutane.

  • Dissolve the crude ditosylate in acetone and add sodium iodide (NaI).

  • Reflux the mixture for 24 hours.[2][3][4]

  • Cool the reaction mixture, filter the precipitate, and concentrate the filtrate.

  • Dissolve the residue in diethyl ether, wash with sodium thiosulfate solution and brine, then dry over anhydrous magnesium sulfate.

  • Concentrate under reduced pressure and purify by column chromatography to afford this compound.

Comparative Cost Analysis of Building Blocks

The following table provides an estimated cost comparison of the different building blocks. The cost of synthesized this compound is calculated based on the price of starting materials and reagents, assuming the yields from the protocols described above.

Building BlockSourcePrice (USD/g)Notes
This compound Crysdot~$1382High cost reflects its specialized nature and limited commercial availability.
Synthesized this compound In-house~$50-70Estimated cost based on starting material and reagent prices.
Cyclobutane-1,1-dicarboxylic acid Sigma-Aldrich~$12.18Starting material for the synthesis of the target compound.
Neopentyl Glycol Sigma-Aldrich~$0.15Very inexpensive acyclic alternative.
Pentaerythritol IMARC Group[5]~$0.002Extremely cost-effective acyclic alternative.
3,3-Bis(bromomethyl)oxetane Sigma-Aldrich~$150A heterocyclic alternative with a higher cost than acyclic options. Price for the diiodo analogue is not readily available, but would be expected to be higher.

Note: Prices are approximate and subject to change based on supplier and quantity.

Performance in Key Synthetic Applications

The ultimate value of a building block is determined by its performance in key synthetic transformations. Here, we analyze the utility of this compound and its alternatives in two common spirocyclization reactions: the Williamson ether synthesis and the malonic ester synthesis.

Williamson Ether Synthesis for Spiro-Ether Formation

The Williamson ether synthesis is a robust method for forming ethers from an alcohol and an alkyl halide.[3][4][6][7][8] In the context of spirocycle synthesis, a diol can be reacted with a bis-electrophile to form a spiro-diether.

Reaction Workflow for Spiro-Ether Synthesis:

A Diol (e.g., Ethylene Glycol) C Spiro-diether A->C  Base (e.g., NaH) Solvent (e.g., DMF) (Yields vary) B Bis-electrophile (e.g., this compound) B->C

Caption: General scheme for the synthesis of spiro-diethers via Williamson ether synthesis.

Performance Comparison:

Building BlockExpected YieldKey Considerations
This compound HighThe high reactivity of the primary iodides and the pre-organized conformation of the cyclobutane ring favor intramolecular cyclization, leading to high yields of the desired spiro[3.3]heptane diether.
Neopentyl Diiodide/Ditosylate Moderate to HighThe gem-dimethyl group can sterically hinder the second intramolecular alkylation, potentially leading to lower yields or requiring more forcing conditions compared to the cyclobutane analogue.
Pentaerythrityl Tetraiodide/Tetratosylate ModerateWhile very inexpensive, the use of pentaerythritol derivatives can lead to mixtures of products, including polymeric materials, due to the presence of four electrophilic sites.
3,3-Bis(iodomethyl)oxetane HighSimilar to the cyclobutane analogue, the pre-organized structure of the oxetane ring should lead to efficient cyclization. The resulting spiro-oxetane offers a unique polar core.
Malonic Ester Synthesis for Spiro[3.3]heptane-dicarboxylate Formation

The malonic ester synthesis is a classic method for preparing carboxylic acids.[9][10] Its intramolecular variant with a bis-electrophile is a powerful tool for constructing cyclic and spirocyclic systems.

Reaction Workflow for Spiro[3.3]heptane-dicarboxylate Synthesis:

A Diethyl Malonate C Diethyl Spiro[3.3]heptane-2,6-dicarboxylate A->C  Base (e.g., NaOEt) Solvent (e.g., EtOH) (High Yield) B This compound B->C

Caption: Synthesis of a spiro[3.3]heptane derivative using the malonic ester synthesis.

Performance Comparison:

Building BlockExpected YieldKey Considerations
This compound ExcellentThis is the ideal substrate for this transformation. The high reactivity of the diiodide and the favorable ring strain of the forming five-membered rings in the bicyclic transition state lead to excellent yields of the spiro[3.3]heptane core.
Neopentyl Diiodide/Ditosylate GoodThe reaction is expected to proceed well, though potentially requiring slightly longer reaction times or higher temperatures compared to the cyclobutane derivative due to increased conformational flexibility.
Pentaerythrityl Tetraiodide/Tetratosylate PoorThe complexity of the starting material and the potential for multiple alkylations and polymer formation make this a less desirable choice for the clean synthesis of a well-defined spirocycle.
3,3-Bis(iodomethyl)oxetane ExcellentThe oxetane analogue should perform similarly to the cyclobutane derivative, providing a straightforward route to spiro[3.3]heptane systems containing a heterocyclic core.

Conclusion and Recommendations

The cost-effectiveness of a chemical building block is a nuanced consideration that balances upfront cost with synthetic performance.

  • For exploratory and small-scale synthesis , where the primary goal is to access novel chemical space, the higher cost of commercially available This compound or 3,3-Bis(iodomethyl)oxetane is justified by their high and predictable reactivity, leading to rapid access to the desired spirocyclic scaffolds.

  • For large-scale synthesis and process development , the in-house synthesis of This compound from the inexpensive cyclobutane-1,1-dicarboxylic acid presents a highly cost-effective strategy. The synthetic route is robust and high-yielding, making the target building block accessible at a fraction of its commercial price.

  • Acyclic alternatives like neopentyl glycol and pentaerythritol derivatives, while significantly cheaper, present synthetic challenges that may lead to lower yields, more complex purification, and a less rigid final spirocyclic analogue. Their use should be carefully considered and may be more appropriate for applications where the precise geometry of the spirocycle is less critical.

References

  • IMARC Group. Pentaerythritol (PENT) Prices, News, Analysis and Demand. [Link]

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  • Wikipedia. Finkelstein reaction. [Link]

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A Researcher's Guide to Alternative Precursors for Spiro[3.3]heptane Synthesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The spiro[3.3]heptane motif, a rigid, three-dimensional scaffold, has garnered significant attention in medicinal chemistry and drug discovery. Its unique conformational constraints and ability to serve as a bioisostere for commonly used aromatic rings make it a valuable building block for novel therapeutics.[1][2] This guide provides a comprehensive overview and comparison of alternative precursors for the synthesis of spiro[3.3]heptanes, offering researchers and drug development professionals a practical guide to selecting the most suitable synthetic strategy. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and support all claims with experimental data from authoritative sources.

The Workhorse: Malonate Derivatives and Analogs

The double alkylation of active methylene compounds, particularly malonate esters, with 1,1-bis(halomethyl)cyclobutanes represents one of the most established and versatile methods for constructing the spiro[3.3]heptane core.[3][4] This approach is favored for its reliability, scalability, and the wide availability of starting materials.

Causality of Precursor Choice and Reaction Conditions

The choice of the active methylene compound and the base is critical for the success of this reaction. Diethyl malonate is a common choice due to its commercial availability and the ease of subsequent transformations of the resulting dicarboxylate. The use of a strong, non-nucleophilic base, such as sodium hydride, is essential to ensure complete deprotonation of the malonate, thereby driving the reaction to completion and minimizing side reactions. The choice of an appropriate solvent, like DMF or THF, is also crucial for solvating the anionic intermediate and facilitating the nucleophilic attack on the electrophilic 1,1-bis(bromomethyl)cyclobutane.

Experimental Protocol: Synthesis of Diethyl Spiro[3.3]heptane-2,6-dicarboxylate

This protocol details a multigram synthesis of a key spiro[3.3]heptane intermediate.

Diagram of the Malonate-based Synthesis Workflow

malonate_synthesis cluster_precursors Precursors cluster_reaction Reaction cluster_product Product malonate Diethyl Malonate reaction_step Double Alkylation (NaH, DMF) malonate->reaction_step dibromide 1,1-Bis(bromomethyl)cyclobutane dibromide->reaction_step product Diethyl Spiro[3.3]heptane-2,6-dicarboxylate reaction_step->product

Caption: Workflow for the synthesis of diethyl spiro[3.3]heptane-2,6-dicarboxylate.

Materials:

  • Diethyl malonate

  • 1,1-Bis(bromomethyl)cyclobutane

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred suspension of sodium hydride (e.g., 1.2 eq.) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add diethyl malonate (e.g., 1.0 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes until the evolution of hydrogen gas ceases.

  • Cool the mixture back to 0 °C and add a solution of 1,1-bis(bromomethyl)cyclobutane (e.g., 1.1 eq.) in anhydrous DMF dropwise.

  • Let the reaction mixture warm to room temperature and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and cautiously quench with a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford diethyl spiro[3.3]heptane-2,6-dicarboxylate.[4][5]

The Elegance of [2+2] Cycloadditions

[2+2] cycloaddition reactions offer a powerful and atom-economical approach to the spiro[3.3]heptane framework. These methods can be broadly categorized into thermal and photochemical cycloadditions, each with its own set of advantages and suitable precursors.

Photochemical [2+2] Cycloadditions

Visible-light mediated [2+2] photocycloadditions have emerged as a mild and efficient method for constructing spiro[3.3]heptanes.[6] This approach often utilizes a photosensitizer to promote the reaction between an alkene and another unsaturated partner.

Diagram of a General Photochemical [2+2] Cycloaddition

photochemical_cycloaddition cluster_reactants Reactants cluster_conditions Conditions cluster_product Product alkene Alkene product Spiro[3.3]heptane derivative alkene->product enone Enone enone->product light Visible Light (e.g., blue LEDs) light->product sensitizer Photosensitizer (e.g., Ir(ppy)3) sensitizer->product

Caption: General schematic of a visible-light mediated [2+2] photocycloaddition.

The stereoselectivity of these reactions is a key consideration and is often influenced by the nature of the reactants, the photosensitizer, and the reaction conditions. The reaction typically proceeds through a triplet excited state, and the stereochemical outcome is determined by the relative stability of the diradical intermediates.[7][8]

Strain-Release Driven Syntheses: The Semipinacol Rearrangement

A novel and highly efficient strategy for the synthesis of spiro[3.3]heptan-1-ones involves a strain-relocating semipinacol rearrangement of 1-bicyclobutylcyclopropanol intermediates.[9] This method takes advantage of the inherent ring strain in bicyclo[1.1.0]butane and cyclopropanol precursors to drive the formation of the spirocyclic core.

Mechanistic Rationale

The reaction is initiated by the nucleophilic addition of a lithiated bicyclo[1.1.0]butane to a cyclopropanone equivalent. The resulting alkoxide intermediate, upon acidic workup, undergoes a protonation-triggered rearrangement. The high degree of ring strain in the bicyclobutyl moiety facilitates a selective C-C bond migration, leading to the expansion of one of the cyclobutane rings and the formation of the spiro[3.3]heptanone skeleton. This elegant cascade reaction proceeds in high yield and can be performed in a single pot.

Ring-Closing Metathesis (RCM): A Powerful Cyclization Tool

Ring-closing metathesis has become a cornerstone of modern organic synthesis for the formation of cyclic structures. This methodology can be effectively applied to the synthesis of spiro[3.3]heptanes from acyclic precursors containing two terminal alkene functionalities.

The Role of the Catalyst and Precursor Design

The choice of the Grubbs-type catalyst is crucial for the efficiency of the RCM reaction. Second and third-generation Grubbs catalysts are often preferred due to their higher activity and broader functional group tolerance. The acyclic precursor must be designed such that the two terminal alkenes are positioned to favor the formation of the desired spirocyclic system upon metathesis.

Diagram of Ring-Closing Metathesis for Spiro[3.3]heptane Synthesis

rcm_synthesis cluster_precursor Precursor cluster_reaction Reaction cluster_product Product diene Diallyl Malonate Derivative rcm Ring-Closing Metathesis (Grubbs Catalyst) diene->rcm product Spiro[3.3]heptene Derivative rcm->product

Caption: Synthesis of a spiro[3.3]heptene derivative via Ring-Closing Metathesis.

Emerging Strategies: Bicyclo[1.1.1]pentane (BCP) Precursors

Highly strained bicyclo[1.1.1]pentane (BCP) derivatives, particularly [1.1.1]propellane, have emerged as unique precursors for the construction of spiro[3.3]heptanes. These methods leverage the high reactivity of the central bond in [1.1.1]propellane.

One notable example involves the reaction of [1.1.1]propellane with cyclopropenones, activated by chalcogen bonding, to afford spiro[3.3]heptanes through a cyclobutyl insertion mechanism.[10] While this methodology is still developing, it offers a novel and potentially powerful route to highly functionalized spiro[3.3]heptane derivatives.

Comparative Analysis of Precursors

Precursor ClassSynthetic MethodKey AdvantagesKey LimitationsTypical YieldsStarting Material Availability & Cost
Malonate Derivatives Double AlkylationHigh reliability, scalability, wide substrate scope.[4][5]Requires strong base, potential for side reactions.60-90%[4][5]Diethyl malonate is inexpensive. 1,1-Bis(bromomethyl)cyclobutane can be prepared from commercially available precursors.[11]
Alkenes/Enones [2+2] PhotocycloadditionAtom economical, mild reaction conditions, access to complex structures.[6]Stereoselectivity can be challenging to control, requires specialized photochemical equipment.[7][8]50-85%[6]Varies depending on the specific alkene and enone. Photosensitizers can be expensive.
Bicyclo[1.1.0]butanes Semipinacol RearrangementHigh efficiency, novel and elegant transformation, single-pot procedure.[9]Precursors can be challenging to synthesize and handle due to high strain.80-95%[9]Bicyclo[1.1.0]butane precursors are not widely commercially available and require multi-step synthesis.[12]
Diallyl Compounds Ring-Closing MetathesisHigh functional group tolerance, predictable cyclization.Requires expensive ruthenium catalysts, potential for catalyst poisoning.70-95%Diallyl malonate is commercially available. Grubbs catalysts are commercially available but can be costly.[2][3][5]
Bicyclo[1.1.1]pentanes Cyclobutyl InsertionAccess to unique and highly functionalized spiro[3.3]heptanes.[10]Methodology is still emerging, limited substrate scope reported.Moderate to Good[1.1.1]Propellane is highly reactive and not commercially available as a neat substance; it is typically generated in situ.[13]

Conclusion

The synthesis of spiro[3.3]heptanes can be achieved through a variety of strategic approaches, each with its own merits and challenges. The classical malonate alkylation route remains a robust and scalable option for accessing a wide range of derivatives. For more complex and functionalized targets, modern methods such as photochemical [2+2] cycloadditions and strain-release driven rearrangements offer elegant and efficient solutions. The choice of the optimal precursor and synthetic strategy will ultimately depend on the specific target molecule, desired scale, and the available resources. This guide provides a solid foundation for researchers to make informed decisions and to navigate the exciting and expanding field of spiro[3.3]heptane synthesis.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, step-by-step procedures for the safe handling and disposal of 1,1-Bis(iodomethyl)cyclobutane (CAS No. 65478-57-1). As a halogenated organic compound, this substance requires specific disposal protocols to ensure laboratory safety, environmental protection, and regulatory compliance. This document is intended for researchers, scientists, and drug development professionals who handle this or structurally similar reagents.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of this compound is fundamental to its safe management. The primary directive is to prevent exposure and ensure its isolation within a designated hazardous waste stream.

1.1. Chemical Hazard Profile

This compound is classified as an irritant. Based on available safety information, it presents the following hazards:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The molecule's structure, featuring a strained cyclobutane ring and two iodomethyl groups, suggests potential reactivity, although specific data is limited. As a general precaution, it should be stored away from strong oxidizing agents, acids, and bases[1].

1.2. Waste Classification: A Critical Distinction

From a disposal perspective, the most critical feature of this compound is the presence of iodine atoms. This classifies it unequivocally as a halogenated organic waste [2]. This classification is paramount because halogenated waste streams are managed differently than non-halogenated ones. They typically require high-temperature incineration with specialized scrubbers to neutralize the resulting acid gases (e.g., hydrogen iodide), making their disposal more complex and costly[3][4].

Mixing halogenated and non-halogenated waste streams, even in small amounts, results in the entire volume being classified as halogenated waste, significantly increasing disposal costs and logistical burdens[4].

Engineering Controls and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is non-negotiable. All handling and disposal procedures must be conducted within a certified chemical fume hood to mitigate inhalation risks[3].

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety goggles or a full-face shield if there is a splash hazard[5].Protects against splashes and vapors that can cause serious eye irritation (H319).
Hand Protection Nitrile or other chemically resistant gloves. Consult the glove manufacturer's guide for specific breakthrough times.Prevents skin contact and irritation (H315).
Body Protection A flame-retardant lab coat and closed-toe shoes. Consider an impervious apron for larger quantities[5].Protects skin and personal clothing from contamination.
Respiratory Not typically required when working in a certified chemical fume hood.A fume hood provides adequate engineering control to prevent respiratory irritation (H335).

The Disposal Protocol: A Step-by-Step Workflow

The following protocol outlines the systematic procedure for collecting and managing this compound waste. This workflow is designed to be a self-validating system that ensures safety and compliance at each stage.

Step 1: Prepare a Designated Waste Container

  • Action: Obtain a dedicated, leak-proof waste container with a screw-top cap, compatible with organic solvents. This container must be designated for "Halogenated Organic Waste" only[1].

  • Causality: Using a dedicated and compatible container prevents accidental mixing of incompatible waste streams and ensures chemical stability during storage.

Step 2: Label the Container Before Use

  • Action: Affix a "Hazardous Waste" tag to the empty container[3]. Clearly write "Halogenated Organic Waste" and list "this compound" as a constituent. Add the date accumulation begins.

  • Causality: Pre-labeling is a regulatory requirement and a critical safety measure that prevents the creation of "unknown" waste, which is expensive and hazardous to dispose of[6].

Step 3: Collect and Segregate Waste

  • Action: Inside a chemical fume hood, carefully transfer waste this compound (whether pure, in solution, or as contaminated materials like pipette tips or weigh paper) into the labeled container.

  • Segregation Mandate:

    • DO NOT mix with non-halogenated solvents (e.g., acetone, hexane, ethanol)[4].

    • DO NOT mix with acids, bases, or aqueous waste[2][3].

    • DO NOT dispose of down the drain. This is illegal and environmentally harmful[1][4].

Step 4: Ensure Proper Container Management

  • Action: Keep the waste container securely closed at all times, except when actively adding waste[1][3]. Store the container in a designated Satellite Accumulation Area (SAA), within secondary containment (e.g., a chemical-resistant tray).

  • Causality: A closed container prevents the release of volatile organic compounds (VOCs). Secondary containment protects against spills and leaks.

Step 5: Arrange for Final Disposal

  • Action: Once the container is full or you no longer need to add to it, complete the hazardous waste tag with all constituent percentages and contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.

  • Causality: Final disposal must be handled by trained professionals in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) and local regulations[7][8].

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is crucial.

  • Small Spills (within a fume hood):

    • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads)[3]. Do not use combustible materials like paper towels.

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a sealed, labeled bag or container.

    • Tag the container as "Halogenated Organic Waste" and dispose of it through EHS[3].

  • Large Spills (outside a fume hood) or any spill you are not equipped to handle:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • If there is a fire or medical emergency, call 911.

    • Contact your institution's EHS emergency line for cleanup and response[1].

Disposal Workflow Visualization

The following diagram illustrates the logical progression for the safe disposal of this compound waste.

G A Identify Waste as This compound (Halogenated Organic) B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Prepare & Pre-Label Container 'Hazardous Waste: Halogenated Organics' B->C D Transfer Waste to Container (Inside Chemical Fume Hood) C->D E Strictly Segregate Waste (No Non-Halogenated, Aqueous, etc.) D->E F Keep Container Closed & Store in Secondary Containment (SAA) E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H EHS Manages Final Disposal (Compliant Incineration) G->H

Caption: Workflow for proper disposal of this compound.

References

  • This compound - Aliphatic Hydrocarbon . Crysdot LLC. [Link]

  • Hazardous Waste Segregation . Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Halogenated Solvents in Laboratories . Temple University Environmental Health & Radiation Safety. [Link]

  • Organic Solvent Waste Disposal . University of British Columbia Safety & Risk Services. [Link]

  • Production, Import/Export, Use, and Disposal of Iodine . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

  • Hazardous Waste . U.S. Environmental Protection Agency (EPA). [Link]

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Senior Application Scientist's Guide: Personal Protective Equipment for Handling 1,1-Bis(iodomethyl)cyclobutane

Author: BenchChem Technical Support Team. Date: January 2026

As a reactive, di-iodinated aliphatic hydrocarbon, 1,1-Bis(iodomethyl)cyclobutane (CAS No. 65478-57-1) is a valuable building block in complex syntheses. However, its structure necessitates a rigorous and proactive approach to safety. This guide provides an in-depth, experience-driven protocol for the selection and use of Personal Protective Equipment (PPE), ensuring the protection of laboratory personnel and the integrity of the research. We will move beyond simple checklists to explain the causality behind each safety measure.

Hazard Profile Analysis: Understanding the Risks

The foundation of any safety protocol is a deep understanding of the compound's specific hazards. For this compound, the risks are derived from its direct GHS classifications and the inherent reactivity of its functional groups.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a clear baseline for the immediate hazards associated with this compound.

Hazard CodeStatementImplication for Handling
H315 Causes skin irritationDirect contact can lead to inflammation, redness, or dermatitis. Intact skin is the primary barrier, which must be protected.[1]
H319 Causes serious eye irritationSplashes or vapor contact can cause significant, potentially lasting, damage to the eyes.[1]
H335 May cause respiratory irritationInhalation of vapors or aerosols can irritate the mucous membranes of the respiratory tract.

Signal Word: Warning

Beyond these explicit warnings, as an alkyl iodide, there is a potential for the compound to act as an alkylating agent. Such agents can be harmful, and exposure should always be minimized. Furthermore, upon decomposition from heat or light, alkyl iodides can release hazardous vapors like hydrogen iodide.[2][3]

Core PPE & Engineering Controls: A Multi-Layered Defense

A multi-layered approach, starting with engineering controls and supplemented by robust PPE, is non-negotiable.

Primary Engineering Control: The Chemical Fume Hood

All handling of this compound, including weighing, transfers, and reaction setup, must be conducted inside a certified chemical fume hood. This is the primary barrier to prevent respiratory exposure and contain any accidental releases.[1][3][4]

Mandatory Personal Protective Equipment

The following PPE is required for all operations involving this compound.

  • Eye and Face Protection:

    • Requirement: Tight-fitting chemical splash goggles that meet ANSI Z87.1 standards are mandatory.[2][5]

    • Rationale: Standard safety glasses do not provide a seal against splashes and vapors. Goggles are essential to protect against the serious eye irritation hazard (H319).[6] For operations with a higher risk of splashing, such as large-volume transfers, a full-face shield should be worn in addition to goggles.[2][6]

  • Hand Protection:

    • Requirement: Double-gloving with nitrile gloves.

    • Rationale: The outer glove absorbs any immediate contamination, while the inner glove provides a clean layer of protection during the de-gloving process. Nitrile offers good resistance to a range of chemicals, but it's crucial to inspect gloves for any signs of degradation or puncture before and during use.[7] Should the outer glove become contaminated, it must be removed immediately, and the hands re-gloved in a clean area.

  • Body Protection:

    • Requirement: A flame-retardant lab coat, fully buttoned, with tight-fitting cuffs.

    • Rationale: This protects against accidental skin contact from minor drips and splashes.[5][7] For larger-scale work, a chemical-resistant apron should be worn over the lab coat to provide an additional impervious barrier.[6]

  • Respiratory Protection (For Non-Routine Events):

    • Requirement: A NIOSH-approved air-purifying respirator with an organic vapor cartridge should be available.[8][9]

    • Rationale: While routine handling should occur in a fume hood, a respirator is critical for emergency situations such as a significant spill outside of containment or a ventilation failure.[8]

Operational and Disposal Plans

Proper procedure minimizes exposure. The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.

Safe Handling Workflow

cluster_prep 1. Preparation Phase cluster_handle 2. Handling Phase cluster_decon 3. Decontamination Phase cluster_dispose 4. Disposal Phase prep_area Designate & Clear Work Area in Fume Hood verify_ppe Verify PPE Integrity (Gloves, Goggles, Coat) locate_safety Locate Spill Kit & Safety Shower/Eyewash weigh_transfer Weigh & Transfer Compound in Hood locate_safety->weigh_transfer Proceed to Handling reaction_setup Set Up Reaction Apparatus weigh_transfer->reaction_setup clean_glassware Quench & Clean Contaminated Glassware reaction_setup->clean_glassware Reaction Complete wipe_surfaces Wipe Down Hood Surfaces clean_glassware->wipe_surfaces dispose_ppe Remove & Dispose of Outer Gloves in Hood wipe_surfaces->dispose_ppe Cleanup Complete segregate_waste Segregate Solid & Liquid Hazardous Waste dispose_ppe->segregate_waste wash_hands Exit Hood & Wash Hands Thoroughly segregate_waste->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the fume hood is operational and the work area is clear. Don all required PPE, checking for defects. Confirm the location and accessibility of the safety shower, eyewash station, and chemical spill kit.[5]

  • Aliquotting and Transfer: Conduct all transfers within the fume hood. Use spark-proof tools if transferring larger quantities.[1][2] Keep the container tightly closed when not in use.[4]

  • Post-Handling Decontamination: Wipe down all surfaces in the fume hood with an appropriate solvent (e.g., isopropanol) and dispose of the wipes as hazardous waste. Carefully decontaminate any glassware that has come into contact with the compound.

  • Waste Disposal:

    • All materials contaminated with this compound, including excess reagent, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

    • Collect waste in a suitable, clearly labeled, and closed container.[1][4]

    • Disposal must be handled by a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[4] Do not pour down the drain.[4]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area thoroughly with large amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[1][5]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][5]

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult, provide respiratory support. Seek immediate medical attention.[1][3]

  • Spill: Evacuate the immediate area. Wearing full PPE, including respiratory protection if necessary, cover the spill with an inert absorbent material like vermiculite or sand.[4] Scoop the material into a sealed container for hazardous waste disposal.[4]

By adhering to these stringent protocols, researchers can confidently and safely utilize this compound, harnessing its synthetic utility while maintaining an unwavering commitment to laboratory safety.

References

  • Crysdot LLC. This compound Safety Information. Available at: [Link]

  • Reddit. Working safe with methyliodide (MeI), precautions, deactivation, safety equipment. Available at: [Link]

  • American Chemistry Council. Protective Equipment. Available at: [Link]

  • CHEMM. Personal Protective Equipment (PPE). Available at: [Link]

  • Fisher Scientific. SAFETY DATA SHEET - 1-Iodobutane. Available at: [Link]

  • ChemTalk. Lab Safety Equipment & PPE. Available at: [Link]

  • National Institutes of Health, PubChem. (Iodomethyl)cyclobutane. Available at: [Link]

  • CP Lab Safety. This compound, 97% Purity. Available at: [Link]

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